4,5-Difluoro-2-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLWPXGNZQEUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572743 | |
| Record name | 4,5-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199287-52-0 | |
| Record name | 4,5-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-difluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of 4,5-Difluoro-2-hydroxybenzaldehyde (CAS No. 199287-52-0), a key fluorinated building block in modern medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, empowering researchers to leverage its unique properties effectively and safely.
Core Compound Profile
This compound, also known as 4,5-difluorosalicylaldehyde, is a disubstituted aromatic aldehyde. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxyl group, profoundly influences its chemical behavior, imparting unique electronic properties and metabolic stability to its derivatives. This makes it a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting. The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 199287-52-0 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | Solid | - |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,5-Difluorosalicylaldehyde, 2-Hydroxy-4,5-difluorobenzaldehyde | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501 | [1] |
Synthesis and Elucidation
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of a fluorinated hydroxybenzaldehyde, adaptable for the 4,5-difluoro isomer. The causality behind this multi-step approach lies in the precise control of regioselectivity and the management of reactive functional groups. The initial protection of the hydroxyl group prevents its interference in subsequent organometallic reactions. Bromination provides a handle for the introduction of the formyl group via a Grignard reaction, a reliable method for C-C bond formation on aromatic rings. Finally, deprotection unmasks the hydroxyl group to yield the target molecule.
Caption: Conceptual workflow for the synthesis of fluorinated hydroxybenzaldehydes.
Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Adaptable for 4,5-Difluoro Isomer)[3]
This protocol, detailed in patent CN115124410A, describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde and serves as an excellent template for the synthesis of its 4,5-difluoro analog. The underlying chemical principles are directly transferable.
Step 1: Hydroxyl Protection
-
To a solution of the starting phenol (e.g., 3-fluorophenol) in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Slowly add a protecting group precursor (e.g., dimethyl sulfate) at a controlled temperature (e.g., 30-35 °C).
-
Heat the reaction mixture to drive the reaction to completion (e.g., 80-82 °C for several hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic phase to obtain the protected phenol.
Step 2: Bromination
-
Dissolve the protected phenol in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the reaction mixture (e.g., to 10 °C).
-
Add a brominating agent (e.g., N-bromosuccinimide) in portions.
-
Monitor the reaction by HPLC.
-
Quench the reaction with water and adjust the pH to basic (e.g., 8-9 with sodium carbonate).
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography.
Step 3: Grignard Exchange and Formylation
-
This step would involve the formation of a Grignard reagent from the brominated intermediate, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Step 4: Deprotection
-
The final step involves the removal of the protecting group to reveal the hydroxyl functionality, often under acidic or basic conditions depending on the nature of the protecting group.
Applications in Drug Discovery and Medicinal Chemistry
The unique electronic properties conferred by the fluorine atoms make this compound a sought-after building block in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Role as a Precursor in Schiff Base Synthesis
A primary application of this compound is in the synthesis of Schiff bases (imines). The aldehyde functionality readily undergoes condensation with primary amines to form the characteristic C=N double bond. These Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[4].
Protocol: General Synthesis of a Schiff Base [4][5]
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture with constant stirring for several hours (e.g., 5-12 hours) at a suitable temperature (e.g., 30-60 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product can often be isolated by slow evaporation of the solvent or by precipitation and filtration.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Potential as an Enzyme Inhibitor
Derivatives of hydroxybenzaldehydes have been investigated as inhibitors of various enzymes. For instance, 4-hydroxybenzaldehyde derivatives have been shown to inhibit GABA transaminase (GABA-T), an enzyme involved in the metabolism of the neurotransmitter GABA[6]. The structural similarities between these derivatives and the enzyme's natural substrates suggest a competitive inhibition mechanism. This opens up avenues for designing novel inhibitors based on the this compound scaffold for neurological disorders.
Furthermore, a drug discovery platform identified compounds that inhibit EGFR triple mutants, highlighting the potential of such fluorinated scaffolds in overcoming drug resistance in cancer therapy[1][7].
Caption: Conceptual diagram of competitive enzyme inhibition.
Safety and Handling
As a research chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Seek medical attention if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique electronic properties, conferred by the difluoro substitution pattern, offer opportunities for the rational design of novel molecules with enhanced biological activity and metabolic stability. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in advanced research applications.
References
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Recent Technology and Engineering (IJRTE). [Link]
- This compound (C7H4F2O2). PubChemLite. [Link]
- This compound | C7H4F2O2 | CID 15434553. PubChem. [Link]
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal (Scirj). [Link]
- 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. PubChem. [Link]
- An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
- Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes.
- Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives.
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. ijpbs.com [ijpbs.com]
- 5. scirj.org [scirj.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and applications of 4,5-Difluoro-2-hydroxybenzaldehyde.
Introduction
This compound, also known as 4,5-Difluorosalicylaldehyde, is a fluorinated aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex molecules with tailored biological activities and material characteristics. The strategic placement of the fluorine atoms, hydroxyl group, and aldehyde functionality provides multiple reaction sites, allowing for diverse chemical transformations. This guide will delve into the core chemical properties, established synthetic protocols, and key applications of this versatile compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
Structural and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,5-Difluorosalicylaldehyde, 2-hydroxy-4,5-difluorobenzaldehyde | [2][3] |
| CAS Number | 199287-52-0 | [2] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1] |
| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1][4] |
| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [1][4] |
Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 98-102 °C | |
| Boiling Point | Not readily available (likely decomposes) | |
| Solubility | Low water solubility, soluble in common organic solvents like ethanol, ether, and chloroform. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While a specific, comprehensive spectrum for this exact molecule is not publicly available, representative data for similar hydroxybenzaldehydes can be used for interpretation.[6][7][8]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons (in the range of 6-8 ppm), and the hydroxyl proton (a broad singlet).[8] The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR would display a characteristic peak for the aldehyde carbonyl carbon (around 190 ppm) and distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.[9]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹) and a strong C=O stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹).[8] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values can aid in identification.[4]
Synthesis and Purification
The synthesis of this compound typically involves the formylation of a corresponding difluorophenol derivative. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.
Synthetic Workflow: Formylation of 3,4-Difluoroanisole
A common approach involves the ortho-formylation of 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole), followed by demethylation.
Caption: Synthetic pathway from 3,4-difluoroanisole.
Detailed Experimental Protocol: Ortho-Formylation and Demethylation
Step 1: Ortho-Formylation of 1,2-Difluoro-4-methoxybenzene [10][11]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of 1,2-difluoro-4-methoxybenzene in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a suitable formylating agent, such as dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄.[10][11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,5-difluoro-2-methoxybenzaldehyde.
Step 2: Demethylation to this compound [12]
-
Reaction Setup: Dissolve the purified 4,5-difluoro-2-methoxybenzaldehyde in an anhydrous solvent like dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃) or magnesium iodide (MgI₂) dropwise.[12]
-
Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with methanol or water. Extract the product into an organic solvent, and wash the combined organic layers with water and brine.
-
Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be further purified by recrystallization.
Chemical Reactivity and Key Reactions
The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the difluoro-substituted aromatic ring.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:
-
Schiff Base Formation: It readily condenses with primary amines to form Schiff bases (imines).[13][14][15][16] This reaction is fundamental in the synthesis of various ligands for metal complexes and bioactive molecules.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (4,5-difluoro-2-hydroxybenzyl alcohol) using reducing agents like sodium borohydride.
-
Oxidation: Oxidation will yield the corresponding carboxylic acid (4,5-difluoro-2-hydroxybenzoic acid).
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can be derivatized through:
-
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.[17] Regioselectivity can be an issue if other hydroxyl groups are present, but in this case, it is the only one.[18]
-
Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl group to the aldehyde can lead to intramolecular hydrogen bonding, which can influence the reactivity of both groups.[19]
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the fluorine and aldehyde groups deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl group is an activating group, and its directing effect will influence the position of any further substitution.
Caption: Key reaction sites of the molecule.
Applications in Research and Drug Development
The unique structural features of this compound make it a sought-after intermediate in several areas.
-
Medicinal Chemistry: It is a precursor for the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates. For instance, it has been used in the development of EGFR triple mutant inhibitors.[1][20]
-
Materials Science: As a building block for ligands, it is used to create metal-organic frameworks (MOFs) and coordination polymers with specific electronic or catalytic properties.
-
Agrochemicals: The difluorinated phenyl ring is a common motif in modern pesticides and herbicides.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][5][21] Use in a well-ventilated area or outdoors.[2][5][21]
-
Handling: Avoid breathing dust, mist, or spray.[2][21] Wash skin thoroughly after handling.[2][5][22]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5] It may be air-sensitive, so storage under an inert gas is recommended.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][5][22] If on skin, wash with plenty of soap and water.[2][5][22] If inhaled, remove the person to fresh air.[2][5] Seek medical attention if you feel unwell.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its distinct combination of functional groups allows for a wide range of chemical modifications, enabling the synthesis of novel compounds with desirable properties. This guide provides a foundational understanding of its chemistry, synthesis, and handling, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- PubChem. This compound.
- PubChemLite. This compound (C7H4F2O2). [Link]
- ResearchGate. Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane. [Link]
- Supporting Information. General procedure for synthesis. [Link]
- Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]
- PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]
- Google Patents.
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde.
- PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde.
- Supporting Information. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions. [Link]
- MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
- ResearchGate. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes. [Link]
- MDPI. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]
- MDPI. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. [Link]
- Scientific Research Journal (Scirj).
- Journal of Chemical and Pharmaceutical Research.
- ResearchGate.
- ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
- China Chemical Manufacturer.
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4,5-Difluorosalicylaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. ijser.in [ijser.in]
- 14. mdpi.com [mdpi.com]
- 15. scirj.org [scirj.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
A Senior Application Scientist's Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Medicinal Chemistry
4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, is a highly functionalized aromatic building block of significant interest in contemporary drug discovery. Its strategic placement of fluorine atoms on the salicylaldehyde scaffold imparts unique electronic and metabolic properties, making it a valuable precursor for the synthesis of complex therapeutic agents. This guide provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a critical analysis of its application, particularly in the development of targeted cancer therapeutics like Epidermal Growth Factor Receptor (EGFR) inhibitors. As research into acquired drug resistance intensifies, understanding the utility of such fluorinated intermediates is paramount for the next generation of precision medicines.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, analytical characterization, and safety considerations.
| Property | Value | Source |
| Molecular Weight | 158.10 g/mol | [PubChem][1] |
| Molecular Formula | C₇H₄F₂O₂ | [PubChem][1] |
| CAS Number | 199287-52-0 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 4,5-Difluorosalicylaldehyde, 2-Hydroxy-4,5-difluorobenzaldehyde | [PubChem][1] |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [PubChem][1] |
| InChI Key | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [PubChem][1] |
| Computed XLogP3 | 1.8 | [PubChem][1] |
Synthesis and Mechanistic Rationale
The introduction of a formyl group ortho to a hydroxyl group on a phenol ring is a classic transformation in organic synthesis. For electron-rich phenols, several named reactions can be employed. While methods like the Reimer-Tiemann reaction are viable, they often suffer from moderate yields and the use of chlorinated solvents. A more effective approach for many substituted phenols is the Duff reaction or its modern variations, which utilize hexamethylenetetramine as the formylating agent.
The protocol described here is an adaptation of the Duff formylation, employing trifluoroacetic acid (TFA) as both the solvent and catalyst. This method is effective for activating the phenol and promoting the reaction with hexamethylenetetramine, often leading to cleaner reactions and improved yields compared to traditional conditions. The logical starting material for this synthesis is the commercially available 3,4-difluorophenol.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound via Duff formylation.
Detailed Experimental Protocol
Objective: To synthesize this compound via ortho-formylation of 3,4-difluorophenol.
Materials:
-
3,4-Difluorophenol (1.0 eq)
-
Hexamethylenetetramine (1.0 - 1.2 eq)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water (ice-cold)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorophenol (1.0 eq) and hexamethylenetetramine (1.1 eq).
-
Solvent Addition: Under a nitrogen or argon atmosphere, carefully add trifluoroacetic acid to the flask (approx. 3-5 mL per gram of phenol). The mixture will likely warm upon addition.
-
Reaction: Stir the resulting solution at 60-80°C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis (Workup I): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred slurry of ice and water. This step hydrolyzes the intermediate imine species to the final aldehyde.
-
Extraction (Workup II): Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound as a solid.
Causality and Self-Validation:
-
Choice of Reagent: Hexamethylenetetramine serves as an anhydrous source of formaldehyde and ammonia. In the acidic TFA medium, it generates an electrophilic iminium ion species which is the active formylating agent.
-
Ortho-Selectivity: The formylation occurs preferentially at the ortho position to the hydroxyl group. The phenolic oxygen acts as a strong activating group, and it can coordinate with the electrophile, directing it to the adjacent position. The 4- and 5-positions are already substituted by fluorine, leaving the 2- and 6-positions as the most activated sites. Steric hindrance is minimal, favoring substitution at the 2-position.
-
Acid Catalyst: TFA protonates hexamethylenetetramine, facilitating its decomposition to the reactive electrophile. It also serves as an excellent solvent for the reactants.
-
Validation: The purity of the final product must be validated through analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectroscopic data (see next section) serves as the benchmark for structural confirmation. A sharp melting point determination can also confirm high purity.
Spectroscopic Characterization (Predicted)
While a definitive experimental spectrum is best obtained from the synthesized material, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on data from closely related isomers and fundamental principles. Fluorine's high electronegativity and its ability to couple with both ¹H and ¹³C nuclei are the dominant features.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~11.0 ppm (s, 1H, -OH): The phenolic proton will be a sharp singlet, significantly downfield due to intramolecular hydrogen bonding with the ortho-aldehyde's carbonyl oxygen.
-
δ ~9.8 ppm (s, 1H, -CHO): The aldehydic proton will appear as a singlet, characteristic of this functional group.
-
δ ~7.3 ppm (dd, JHF ≈ 9.5 Hz, JHH ≈ 2.5 Hz, 1H, H-6): This proton is ortho to the hydroxyl group and meta to the fluorine at C-5. It will appear as a doublet of doublets.
-
δ ~7.0 ppm (dd, JHF ≈ 9.0 Hz, JHH ≈ 2.5 Hz, 1H, H-3): This proton is ortho to the aldehyde and meta to the fluorine at C-4. It will also be a doublet of doublets.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The spectrum will be complex due to C-F coupling (¹JCF, ²JCF, ³JCF). Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF > 240 Hz).[2]
-
δ ~190 ppm (d, JCF ≈ 4 Hz, -CHO): The aldehyde carbon.
-
δ ~160 ppm (d, JCF ≈ 12 Hz, C-2): The carbon bearing the hydroxyl group.
-
δ ~150 ppm (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz, C-4 or C-5): One of the fluorine-bearing carbons.
-
δ ~148 ppm (dd, ¹JCF ≈ 245 Hz, ²JCF ≈ 15 Hz, C-5 or C-4): The other fluorine-bearing carbon.
-
δ ~118 ppm (d, JCF ≈ 20 Hz, C-6): Aromatic CH carbon.
-
δ ~116 ppm (d, JCF ≈ 5 Hz, C-1): The carbon attached to the aldehyde group.
-
δ ~105 ppm (d, JCF ≈ 22 Hz, C-3): Aromatic CH carbon, shifted upfield due to ortho- and para-substituents.
Key IR Absorptions (KBr Pellet):
-
3200-3400 cm⁻¹ (broad): O-H stretching of the phenol.
-
1650-1670 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.
-
1100-1300 cm⁻¹ (strong): C-F stretching vibrations.
Application in Drug Discovery: A Scaffold for EGFR Inhibitors
The primary application of this compound in advanced drug development is as a synthetic intermediate for kinase inhibitors, particularly for EGFR. EGFR is a critical target in oncology, but acquired resistance, often through mutations like T790M, limits the efficacy of first and second-generation inhibitors.[3] This has driven the development of third-generation inhibitors that can overcome this resistance.
This compound's relevance is highlighted by its association with research aimed at identifying inhibitors of EGFR triple mutants.[1][4]
Medicinal Chemistry Rationale for Fluorination
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] In the context of an EGFR inhibitor scaffold derived from this compound, the difluoro pattern offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the phenolic hydroxyl group. This can be critical for optimizing the binding affinity within the ATP-binding pocket of the kinase, which often involves specific hydrogen bonding networks.[4]
-
Metabolic Stability: Aromatic C-H bonds are often sites of metabolic oxidation by Cytochrome P450 enzymes. Replacing these hydrogens with fluorine, which forms a much stronger bond with carbon, can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[5][6]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing ligand-target binding affinity.[5]
-
Altered Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[4]
Conceptual Role in EGFR Inhibitor Synthesis
Caption: Conceptual integration of the fluorinated scaffold into a final drug candidate.
Safety and Handling
Based on aggregated GHS data, this compound is classified as a hazardous substance.[7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists tackling significant challenges in drug development. Its unique electronic properties, conferred by the vicinal fluorine atoms, make it an ideal starting point for constructing molecules with enhanced metabolic stability and target affinity. Its demonstrated relevance in the synthesis of next-generation EGFR inhibitors underscores its importance. The robust synthetic methodology and predictable spectroscopic signature outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable building block into their discovery programs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Saraon, P., Snider, J., Kalaidzidis, Y., et al. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, 16(5), 577-586. [Link]
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Duff, J. C., & Bills, E. J. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Journal of the Chemical Society, 1305. [Link]
- Smith, W. E. (1972). Formylation of phenols using hexamethylenetetramine and trifluoroacetic acid. The Journal of Organic Chemistry, 37(24), 3972-3973. [Link]
- Elguero, J., Jagerovic, N., & Pardo, C. (2003). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry, 41(11), 896-902. [Link]
- PubChem. (n.d.). This compound: GHS Classification. National Center for Biotechnology Information.
- Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411-435. [Link]
- Schilling, F. C. (1982). Carbon-13 and fluorine-19 NMR of poly(vinylidene fluoride). Journal of Magnetic Resonance, 47(1), 61-69. [Link]
- Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- PubChem. (n.d.). Compound Summary for CID 15434553, this compound.
Sources
- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,5-Difluoro-2-hydroxybenzaldehyde, a disubstituted salicylaldehyde derivative, represents a key building block in the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of its structure, synthesis, and critical role in the development of targeted therapies, particularly in the context of challenging drug targets like mutant Epidermal Growth Factor Receptor (EGFR).
Physicochemical and Structural Characteristics
This compound is a solid at room temperature with the molecular formula C₇H₄F₂O₂.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, a formyl group at position 1, and two fluorine atoms at positions 4 and 5. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature, influencing its reactivity and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 199287-52-0 | [1] |
| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1] |
digraph "4_5_Difluoro_2_hydroxybenzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; H1[label="H"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; C7 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; H2[label="H"]; H3[label="H"]; H4[label="H"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; H1[pos="2.3,0.7!"]; F1 [pos="1.74,-1!"]; F2 [pos="0, -1.8!"]; C7 [pos="-1.74,1!"]; O2 [pos="-2.61,0.5!"]; H2[pos="-1.74,1.8!"]; H3[pos="-1.74,-1!"]; H4[pos="1.74,-1.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- H1; C5 -- F1; C4 -- F2; C2 -- C7; C7 -- O2 [style=double]; C7 -- H2; C3 -- H3; C1 -- H4;
}
Caption: Chemical structure of this compound.
Synthesis of this compound: A Methodological Overview
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed journals, its synthesis can be approached through established methods for the formylation of phenols. The choice of method depends on the starting material and desired regioselectivity. A plausible synthetic route, adapted from methodologies for similar fluorinated hydroxybenzaldehydes, involves a multi-step process starting from a commercially available fluorinated phenol.
A general, logical workflow for the synthesis is outlined below. This hypothetical protocol is based on established organic chemistry principles and patents for related compounds.
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Hypothetical Protocol:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of the starting material, 3,4-difluorophenol, is first protected to prevent side reactions in subsequent steps. A common protecting group for phenols is the methoxymethyl (MOM) ether, formed by reacting the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Causality: Protection is crucial as the free hydroxyl group is acidic and would interfere with the Grignard reagent formation in a later step.
-
-
Regioselective Bromination: The protected 3,4-difluorophenol is then subjected to regioselective bromination. The directing effects of the MOM-ether and the fluorine atoms will guide the bromine to the desired position. N-Bromosuccinimide (NBS) is a common reagent for this purpose.
-
Causality: This step introduces a halogen at the position where the formyl group will be introduced, setting up the subsequent Grignard reaction.
-
-
Grignard Reagent Formation: The aryl bromide is converted to a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Causality: The Grignard reagent is a powerful nucleophile, essential for the subsequent formylation step.
-
-
Formylation: The Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF). The reaction is typically quenched with an acidic workup.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF, leading to the formation of the aldehyde after hydrolysis.
-
-
Deprotection: The MOM protecting group is removed under acidic conditions, for example, with hydrochloric acid in a suitable solvent, to reveal the free hydroxyl group.
-
Causality: This step unmasks the hydroxyl group to yield the final product.
-
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to obtain pure this compound.
-
Causality: Purification is necessary to remove any unreacted starting materials, byproducts, and reagents to ensure the high purity required for subsequent applications.
-
Applications in Drug Development: A Key Intermediate for EGFR Inhibitors
The true significance of this compound in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of bioactive molecules. A notable example is its potential application in the development of inhibitors for drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR).
Activating mutations in EGFR are key drivers in a significant portion of non-small cell lung cancers (NSCLC).[2] While tyrosine kinase inhibitors (TKIs) targeting these mutant forms of EGFR have shown clinical success, the emergence of resistance mutations, such as the triple mutant (del19/T790M/C797S), poses a significant challenge.[3]
A groundbreaking study by Saraon et al. published in Nature Chemical Biology in 2020, introduced a novel drug discovery platform to identify compounds that can inhibit these highly resistant EGFR mutants.[3] One of the lead compounds identified, termed EMI1 (EGFR MaMTH Inhibitor 1), is a coumarin derivative.[2] The synthesis of coumarin-based scaffolds often utilizes salicylaldehyde derivatives. This compound, with its specific fluorination pattern, is a key precursor for creating analogs of EMI1 with potentially improved potency, selectivity, and pharmacokinetic properties. The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, both desirable characteristics in drug candidates.
Caption: Inhibition of the mutant EGFR signaling pathway by a coumarin-based inhibitor.
Analytical Characterization: A Guide to Spectroscopic Identification
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm. - Hydroxyl proton (-OH): A broad singlet, typically downfield, δ 10.0-12.0 ppm, due to intramolecular hydrogen bonding. - Aromatic protons: Two doublets of doublets in the aromatic region (δ 6.5-8.0 ppm), showing coupling to each other and to the fluorine atoms. |
| ¹³C NMR | - Carbonyl carbon (-CHO): A signal around δ 190-200 ppm. - Aromatic carbons: Signals in the range of δ 110-165 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond couplings. The carbon bearing the hydroxyl group will be shifted downfield. |
| IR Spectroscopy | - O-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. - C=O stretch (aldehyde): A strong absorption band around 1650-1680 cm⁻¹, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding. - C-F stretch: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158.02, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
Experimental Protocol for Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and any characteristic fragments.
-
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic fluorination pattern makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the challenging field of oncology. The insights provided in this guide regarding its structure, synthesis, and application in the development of next-generation EGFR inhibitors underscore its importance for researchers and drug development professionals. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds significant promise for the discovery of new and effective medicines.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Saraon, P., Snider, J., Kalaidzidis, Y., Wybenga-Groot, L. E., Weiss, K., Rai, A., ... & Stagljar, I. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, 16(5), 577–586. [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (CN115124410A).
- ResearchGate. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants.
Sources
The Organic Chemist's Compass: A Guide to 4,5-Difluoro-2-hydroxybenzaldehyde and Its Synonyms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Nomenclature in Chemical Synthesis
In the precise world of chemical research and pharmaceutical development, ambiguity is a liability. A single compound can be known by multiple names across different databases, patents, and commercial listings. This multiplicity, while often rooted in historical naming conventions or systematic nomenclature, can create significant hurdles in literature searches, procurement, and intellectual property management. 4,5-Difluoro-2-hydroxybenzaldehyde is a prime example of a key building block whose various identifiers are essential to master for efficient and accurate scientific work. This guide provides a comprehensive overview of its synonyms, properties, and applications, offering field-proven insights into its strategic importance.
The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. Consequently, fluorinated building blocks like this compound are invaluable tools for drug discovery professionals seeking to optimize lead compounds.
Core Identifiers and Synonyms
Navigating the landscape of chemical information requires a firm grasp of a compound's various names and registry numbers. This compound is most unambiguously identified by its CAS Registry Number, 199287-52-0 .[1][2] However, a variety of synonyms are used in literature and commercial catalogs, and familiarity with them is crucial for comprehensive information retrieval.
The primary and most formally correct name under the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] Other frequently encountered synonyms include:
-
4,5-Difluorosalicylaldehyde : This common name is widely used, drawing from the trivial name "salicylaldehyde" for 2-hydroxybenzaldehyde.[2]
-
2-Hydroxy-4,5-difluorobenzaldehyde : This is a simple permutation of the IUPAC name, also commonly used.[1][2]
-
2-Formyl-4,5-difluorophenol : This name treats the compound as a phenol derivative, which can be useful when considering its chemical reactivity from the perspective of the hydroxyl group.
Below is a diagram illustrating the relationship between the core structure and its key identifiers.
Caption: Relationship between the core chemical structure and its primary identifiers and synonyms.
Table 1: Key Identifiers for this compound
| Identifier Type | Value | Source |
| CAS Registry No. | 199287-52-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1][2] |
| PubChem CID | 15434553 | [1] |
| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1] |
| EC Number | 642-799-4 | [1] |
Strategic Importance in Medicinal Chemistry
This compound is not merely a catalog chemical; it is a strategic precursor for the synthesis of complex, biologically active molecules. Its utility stems from the three functional groups present on the benzene ring: the aldehyde, the hydroxyl group, and the two fluorine atoms. This arrangement allows for a wide array of subsequent chemical transformations.
The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building molecular complexity. The adjacent hydroxyl group can direct reactions to the ortho position and can be used to form ethers or esters, or it can participate in the formation of heterocyclic rings. The difluoro substitution pattern is particularly significant in drug design, where it serves as a bioisostere for other groups and can enhance binding to target proteins or block metabolic degradation.
A notable application area for this and related fluorinated building blocks is in the development of kinase inhibitors for oncology. For instance, substituted benzaldehydes are key intermediates in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-established target in non-small cell lung cancer. The specific fluorine substitution pattern can be crucial for achieving potency and selectivity against mutant forms of the receptor that confer drug resistance.
Synthesis Protocol: Ortho-Formylation of 3,4-Difluorophenol
The most direct synthetic route to this compound is the ortho-formylation of 3,4-difluorophenol. The Duff reaction or the Reimer-Tiemann reaction can be employed, but a highly efficient and regioselective method is the magnesium-mediated ortho-formylation. This procedure, adapted from a general method reported in Organic Syntheses, offers high yields and exclusively targets the position ortho to the phenolic hydroxyl group, which is a significant advantage over other methods that may produce isomeric mixtures.
Causality and Experimental Rationale
The choice of reagents in this protocol is critical for its success. Magnesium chloride acts as a Lewis acid, forming a chelate with the phenol and paraformaldehyde. This chelation holds the reactants in close proximity and activates the phenol for electrophilic aromatic substitution, specifically at the ortho position. Triethylamine is used as a mild, non-nucleophilic base to facilitate the reaction. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the reagents and its suitable boiling point for the reaction temperature.
The workflow diagram below outlines the key stages of the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3,4-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether
-
1N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is purged with nitrogen gas.
-
Reagent Addition: Anhydrous magnesium chloride (1.0 eq) and paraformaldehyde (1.5 eq) are added to the flask under a positive pressure of nitrogen.
-
Solvent and Base: Dry THF is added, followed by the dropwise addition of triethylamine (1.0 eq). The mixture is stirred for 10 minutes.
-
Substrate Addition: A solution of 3,4-difluorophenol (0.5 eq) in dry THF is added dropwise to the reaction mixture.
-
Reaction: The mixture is heated to reflux (approximately 75-80 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, diethyl ether is added. The organic phase is washed sequentially with 1N HCl and water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
This self-validating protocol ensures high regioselectivity, providing the desired product in good yield and purity, ready for use in subsequent synthetic steps.
Physical and Safety Data
As with any chemical reagent, proper handling and awareness of safety information are paramount. This compound is classified as an irritant.
Table 2: Physical and Safety Properties
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline powder | - |
| Melting Point | 68-72 °C | - |
| GHS Hazard Codes | H315 (Causes skin irritation)[1]H319 (Causes serious eye irritation)[1]H335 (May cause respiratory irritation)[1] | [1] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | - |
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. A thorough understanding of its various synonyms and identifiers, including its IUPAC name, common names, and CAS number, is fundamental for any researcher working with this compound. Its strategic importance lies in the unique combination of reactive functional groups and the presence of fluorine atoms, which allows for the synthesis of novel compounds with potentially enhanced biological properties. The reliable and regioselective synthesis via ortho-formylation of 3,4-difluorophenol further underscores its accessibility and utility. By mastering the information presented in this guide, researchers and drug development professionals can more effectively leverage this key intermediate in their pursuit of scientific innovation.
References
- PubChem. This compound.
Sources
A Senior Scientist's Guide to the Safe Handling of 4,5-Difluoro-2-hydroxybenzaldehyde
This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4,5-Difluoro-2-hydroxybenzaldehyde (CAS No. 199287-52-0). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key building block in synthetic applications. The guidance herein moves beyond basic hazard statements to provide a framework of proactive safety, grounded in the physicochemical properties of the material and established occupational safety standards.
Section 1: Core Chemical Identity and Hazard Profile
This compound, also known as 4,5-Difluorosalicylaldehyde, is a bifunctional aromatic compound valuable in organic synthesis.[1][2] Its solid, often powdered, form necessitates a thorough understanding of its potential for aerosolization and subsequent exposure.
1.1: Physicochemical and Identification Data
A clear understanding of the material's identity is the foundation of safety. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | 4,5-Difluorosalicylaldehyde, MFCD08458005 | [1][2] |
| CAS Number | 199287-52-0 | [1][2] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [2] |
| Appearance | Solid (powder/dust form) | [1] |
1.2: A Multi-faceted Hazard Analysis
The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word, which can understate the necessary handling precautions for a laboratory setting.[1][2] A more nuanced view incorporates multiple rating systems to fully appreciate the risk.
| Hazard Classification System | Rating & Description |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark)[1] |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3] |
| NFPA 704 Rating | Health: 3 ; Fire: 0; Reactivity: 0[1] |
| HMIS® III Rating | Health: 2 ; Flammability: 0; Physical Hazard: 0[1] |
Expert Insight: The NFPA Health rating of 3 ("Short exposure could cause serious temporary or residual injury") may seem alarming compared to the GHS "Warning" signal.[1] This is because the NFPA system is designed for acute, high-exposure scenarios faced by emergency responders. For laboratory professionals, the GHS and HMIS ratings, which focus on occupational exposure, are more representative of daily handling risks. However, the NFPA rating serves as a critical reminder of the compound's potential severity if significant exposure occurs, reinforcing the need for stringent controls.
The primary physical hazard is the dust itself. The relationship between the physical form and the toxicological endpoints is direct and predictable, necessitating controls that interrupt the exposure pathways.
Section 2: Proactive Exposure Control: Engineering and PPE
The most effective safety protocol is one that prevents exposure entirely. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
2.1: Engineering Controls: The First Line of Defense
Given the compound's irritant properties and its fine powder form, robust engineering controls are mandatory.
-
Primary Containment: All weighing and transfer operations involving un-dissolved solid must be conducted within a certified chemical fume hood or a glove box. This is the primary method to prevent respiratory exposure.
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive dust.
-
Safety Infrastructure: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[1]
2.2: Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be tailored to the specific task. The following flowchart provides a logical, self-validating system for ensuring adequate protection.
Step-by-Step Protocol for Weighing and Handling Solid:
-
Preparation: Don all required PPE as per the flowchart (lab coat, gloves, goggles). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.
-
Staging: Place a tared weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.
-
Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of powder to the weigh boat, minimizing any disturbance that could generate dust. Avoid tapping or dropping powder from a height.
-
Sealing: Immediately and securely close the stock container.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the wipe as chemical waste.
-
Transport: If the weighed material needs to be moved, place it in a secondary, sealed container (e.g., a beaker covered with parafilm) before removing it from the fume hood.
Section 3: Specialized Storage and Stability
Proper storage is crucial not only for safety but also for maintaining the chemical integrity of the reagent.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Atmosphere: The material is designated as "Air sensitive" and should be stored under an inert gas like argon or nitrogen.[1] This is a critical step to prevent slow oxidation or degradation over time, which could alter its reactivity and toxicological profile.
-
Incompatibilities: Segregate from strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[1]
Section 4: Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical.
4.1: Personnel Exposure Protocols
-
Inhalation: Immediately move the affected individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water.[1] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do.[1] It is imperative to seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1] Have the conscious person rinse their mouth thoroughly with water and seek immediate medical attention.[1]
4.2: Accidental Release Measures
-
Small Spill (in a fume hood):
-
Ensure all PPE is worn.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep or wipe the material into an appropriate, labeled container for chemical waste.
-
Wipe the area with soap and water.
-
-
Large Spill (outside containment):
-
Evacuate all non-essential personnel from the area.[1]
-
Alert laboratory supervisor and institutional safety personnel.
-
If safe to do so, increase ventilation to the area.
-
Only personnel trained and equipped with appropriate PPE, including respiratory protection, should attempt cleanup.[1]
-
Follow institutional protocols for hazardous material cleanup. Minimize dust generation during cleanup by using a wet method or a HEPA-filtered vacuum.[1]
-
Section 5: Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.
Protocol for Disposal:
-
Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through a licensed and authorized hazardous waste contractor. The recommended disposal method is via an authorized incinerator equipped with an afterburner and scrubber to handle the potential generation of hydrogen fluoride upon combustion.[1]
References
- PubChem, this compound | C7H4F2O2 | CID 15434553. [Link]
- ScienceLab.
- Chemical Label, this compound. [Link]
- Carl ROTH, 4-Hydroxybenzaldehyde Safety D
- PubChemLite, this compound (C7H4F2O2). [Link]
- Workplace Material Handling & Safety, First Aid Procedures For Chemical Hazards. [Link]
Sources
Introduction: The Molecular Profile of 4,5-Difluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Spectral Characterization of 4,5-Difluoro-2-hydroxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
This guide provides a comprehensive, field-proven framework for understanding the spectral data of this compound. The objective is not merely to present data, but to elucidate the structural nuances of this valuable synthetic intermediate through a multi-technique spectroscopic analysis. We will explore the causality behind experimental choices and interpret the resulting data with the rigor required for applications in medicinal chemistry and materials science.
This compound (Molecular Formula: C₇H₄F₂O₂) is an aromatic aldehyde whose reactivity and utility are governed by the interplay of its three functional groups: a hydroxyl group, an aldehyde, and two fluorine atoms on the benzene ring.[1] This substitution pattern creates a unique electronic environment that is precisely mapped by spectroscopic techniques. Accurate spectral analysis is the cornerstone of quality control, ensuring structural integrity and purity for subsequent synthetic transformations.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable, with the fluorine atoms providing an additional layer of structural confirmation through characteristic coupling patterns.
PART 1.1: ¹H NMR Spectroscopy – Proton Environment Analysis
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The aromatic region, in particular, is diagnostic of the substitution pattern.
Experimental Choice & Causality: The selection of an appropriate deuterated solvent is a critical first step. While CDCl₃ is common, a polar aprotic solvent like DMSO-d₆ is often superior for this class of compounds. It effectively solvates the molecule and, crucially, its hydrogen-bonding capability slows the chemical exchange of the acidic hydroxyl proton, allowing it to be observed as a sharp, well-defined peak.
Table 1: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz | Assignment | Rationale for Assignment |
| ~10.5-11.5 | Singlet (broad) | 1H | - | -OH (Phenolic) | The acidic proton of the hydroxyl group, often broadened by hydrogen bonding. Its chemical shift is highly concentration and solvent dependent. |
| ~9.70 | Singlet | 1H | - | -CHO (Aldehyde) | Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group, causing them to appear far downfield.[2] |
| ~7.45 | Doublet of Doublets (dd) | 1H | ³J(H,H) ≈ 9 Hz, ⁴J(H,F) ≈ 6 Hz | H-6 | This proton is coupled to both the adjacent fluorine at C-5 and the ortho-fluorine at C-4, resulting in a characteristic dd pattern. |
| ~7.15 | Doublet of Doublets (dd) | 1H | ³J(H,F) ≈ 11 Hz, ⁴J(H,H) ≈ 3 Hz | H-3 | This proton experiences strong coupling to the ortho-fluorine at C-4 and weaker coupling to the meta-proton at H-6. |
PART 1.2: ¹³C NMR Spectroscopy – Carbon Framework and Fluorine Coupling
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and critical information on their hybridization and electronic environment. For fluorinated aromatics, the true power of ¹³C NMR lies in observing through-bond carbon-fluorine (C-F) couplings, which are invaluable for unambiguous signal assignment.[3][4]
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment | Rationale for Assignment |
| ~190.0 | Doublet | ⁴J(C,F) ≈ 3 Hz | C HO | Carbonyl carbon, shifted downfield. Shows weak coupling to the fluorine at C-4. |
| ~155.0 | Doublet of Doublets | ²J(C,F) ≈ 12 Hz, ³J(C,F) ≈ 3 Hz | C -2 (C-OH) | Carbon bearing the hydroxyl group. Coupled to both F atoms. |
| ~152.0 | Doublet | ¹J(C,F) ≈ 250 Hz | C -4 or C-5 | Carbon directly bonded to fluorine exhibits a very large one-bond coupling constant. |
| ~148.0 | Doublet | ¹J(C,F) ≈ 245 Hz | C -5 or C-4 | The second carbon directly bonded to fluorine, also showing a large ¹J(C,F) coupling. |
| ~118.0 | Singlet or very small dd | - | C -1 | Quaternary carbon attached to the aldehyde and hydroxylated carbon. |
| ~117.0 | Doublet | ²J(C,F) ≈ 20 Hz | C -6 | Carbon adjacent to C-5 (bearing F), showing a characteristic two-bond coupling. |
| ~105.0 | Doublet | ²J(C,F) ≈ 22 Hz | C -3 | Carbon adjacent to C-4 (bearing F), showing a characteristic two-bond coupling. |
Self-Validating System: The observation of two distinct carbons with very large ¹J(C,F) couplings (~245-250 Hz) is definitive proof of two fluorine atoms attached directly to the aromatic ring. The magnitudes of the two-bond (²J) and other long-range couplings further validate the specific 4,5-difluoro substitution pattern.
Section 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring their vibrational frequencies.[5] The spectrum of this compound is expected to show several characteristic absorption bands.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-3550 | Strong, Broad | O-H Stretch | Phenolic -OH |
| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |
| ~2850 & ~2750 | Weak to Medium | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| 1650-1680 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| 1500-1600 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1100-1300 | Strong | C-F Stretch | Aryl-Fluoride |
Expertise Insight: The presence of a strong, broad O-H stretch is indicative of intermolecular hydrogen bonding.[6] The aldehyde is confirmed not only by the strong C=O stretch but also by the pair of weaker bands (a Fermi doublet) at ~2850 and ~2750 cm⁻¹, which is a hallmark of the C-H bond of an aldehyde group.[7]
Section 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
-
Molecular Ion (M⁺•): The molecular formula C₇H₄F₂O₂ gives a monoisotopic mass of approximately 158.02 Da.[1][8] High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.
-
Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry of benzaldehydes typically shows characteristic fragmentation patterns.[9][10]
Section 4: Standard Operating Protocols
The following protocols are standardized methodologies. Specific instrument parameters should always be optimized by a trained operator.
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. A 30-degree pulse angle with a 1-second relaxation delay and 16 scans is a typical starting point.
-
¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO at 39.52 ppm).
Protocol 4.2: ATR-IR Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol).
Section 5: Visualization of Workflows and Structures
Diagrams provide a clear visual summary of complex information, aiding in comprehension and retention.
Caption: Workflow for the comprehensive spectroscopic validation of this compound.
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the NMR Spectroscopic Characterization of 4,5-Difluoro-2-hydroxybenzaldehyde
Introduction: The Significance of Fluorinated Benzaldehydes
4,5-Difluoro-2-hydroxybenzaldehyde is a member of the fluorinated benzaldehyde family, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.
This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation of chemical shifts and coupling constants. The causality behind spectral features, particularly the influence of the fluorine, hydroxyl, and aldehyde functionalities, will be explained to provide a deeper understanding beyond simple data reporting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, hydroxyl, and aromatic protons. The chemical shifts and coupling patterns are highly influenced by the electronic effects of the substituents and the potential for intramolecular hydrogen bonding.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | 9.8 - 10.2 | s | - |
| OH | 10.5 - 11.5 | br s | - |
| H-3 | 7.2 - 7.4 | d | ³J(H,F) ≈ 8-10 |
| H-6 | 7.5 - 7.7 | d | ³J(H,F) ≈ 10-12 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The prediction of the ¹H NMR spectrum is grounded in the analysis of related fluorinated and hydroxylated benzaldehydes.[1][2] The strong electron-withdrawing nature of the aldehyde group and the fluorine atoms significantly deshields the aromatic protons, shifting them downfield.
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is expected to appear as a singlet in the range of δ 9.8-10.2 ppm. This downfield shift is a hallmark of aldehyde protons and is due to the anisotropic effect of the carbonyl double bond.
-
Hydroxyl Proton (-OH): The phenolic proton is predicted to be a broad singlet significantly downfield (δ 10.5-11.5 ppm). This is a consequence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen.[3] This interaction localizes the proton and deshields it. The broadness of the signal is due to chemical exchange.
-
Aromatic Protons (H-3 and H-6): The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atoms.
-
H-3: This proton is ortho to the aldehyde group and meta to the fluorine at C-4. It will be coupled to the fluorine at C-4, resulting in a doublet with an expected ³J(H,F) coupling constant of approximately 8-10 Hz.
-
H-6: This proton is ortho to the fluorine at C-5 and meta to the hydroxyl group. It will exhibit a larger ³J(H,F) coupling to the fluorine at C-5, with a predicted value of 10-12 Hz. The relative positions of these doublets are influenced by the combined electronic effects of all substituents.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with the carbon chemical shifts being highly sensitive to the electronic environment and direct coupling with fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C=O | 190 - 195 | d | ³J(C,F) ≈ 3-5 |
| C-1 | 118 - 122 | d | ²J(C,F) ≈ 10-15 |
| C-2 | 160 - 165 | d | ²J(C,F) ≈ 10-15 |
| C-3 | 110 - 115 | d | ²J(C,F) ≈ 20-25 |
| C-4 | 150 - 155 | d | ¹J(C,F) ≈ 240-250 |
| C-5 | 145 - 150 | d | ¹J(C,F) ≈ 240-250 |
| C-6 | 115 - 120 | d | ²J(C,F) ≈ 20-25 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum relies on understanding the large one-bond carbon-fluorine couplings (¹J(C,F)) and smaller multi-bond couplings.[1][2]
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected in the δ 190-195 ppm region and may appear as a doublet due to a small three-bond coupling to the fluorine at C-4.
-
Fluorinated Carbons (C-4 and C-5): These carbons will exhibit the most prominent feature of the spectrum: large doublets due to one-bond coupling with their attached fluorine atoms, with ¹J(C,F) values typically in the range of 240-250 Hz. Their chemical shifts are significantly influenced by the fluorine substitution.
-
Oxygenated Carbons (C-2): The carbon bearing the hydroxyl group (C-2) will be deshielded and is expected to show a doublet due to two-bond coupling to the fluorine at C-4.
-
Other Aromatic Carbons: The remaining aromatic carbons (C-1, C-3, and C-6) will appear as doublets due to two- or three-bond couplings to the neighboring fluorine atoms. The magnitude of these couplings provides crucial information for unambiguous assignment, often requiring 2D NMR experiments like HMBC for confirmation.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydroxy-substituted compounds to observe the hydroxyl proton, which may exchange in other solvents.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine coupling patterns.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate acquisition parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full proton relaxation.
-
-
Acquire the spectrum and apply Fourier transformation.
-
-
¹³C NMR Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment.
-
Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is important for quantitative analysis.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).
-
Visualization of Key Structural and Spectroscopic Relationships
To visually represent the relationships between the molecular structure and the expected NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Diagram illustrating the three-bond proton-fluorine couplings.
Conclusion
The NMR spectroscopic analysis of this compound presents a fascinating case study in the power of substituent effects and spin-spin coupling for molecular characterization. While direct experimental data remains elusive in public domains, a detailed and reliable prediction of the ¹H and ¹³C NMR spectra has been constructed based on the extensive analysis of analogous compounds and fundamental principles. This guide provides researchers with a solid framework for identifying this compound and interpreting its NMR spectra, underscoring the importance of a deep, mechanistic understanding of NMR spectroscopy in modern chemical research.
References
- Sanz, D., Nieto, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2013). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magn. Reson. Chem., 51(8), 439-446. [Link]
- A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes - UNED. (n.d.).
- Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid.
Sources
A Comprehensive Technical Guide to the Physical Properties of 4,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the benzene ring, make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the fluorine atoms can significantly influence molecular interactions, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth overview of the core physical properties of this compound, along with detailed experimental protocols for their determination, to empower researchers in their scientific endeavors.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its successful application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1] |
| CAS Number | 199287-52-0 | [1] |
| Appearance | Faint yellow crystalline needles | [3] |
| Melting Point | 68-72 °C | [3] |
| Boiling Point | 224.1 ± 35.0 °C (Predicted) | [3] |
| pKa | 7.20 ± 0.23 (Predicted) | [3] |
| Sensitivity | Air Sensitive | [3] |
Experimental Determination of Physical Properties
Accurate and reproducible experimental data is the cornerstone of scientific research. This section details the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
This technique involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.[4]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting about 20°C below the approximate value.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.
Causality: The energy supplied in the form of heat overcomes the intermolecular forces holding the crystalline lattice together, leading to a phase transition from solid to liquid. Impurities disrupt the crystal lattice, requiring less energy to break the forces, thus lowering and broadening the melting point range.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
This method involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.[5][6][7]
Step-by-Step Protocol:
-
Preparation: Add a small, known amount (e.g., 10 mg) of this compound to a test tube.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.
-
Observation: Vigorously shake the test tube and observe if the solid dissolves completely. Gentle heating can be applied to assess temperature effects on solubility.
-
Classification: The compound is classified as soluble, partially soluble, or insoluble based on the observation.
Causality: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of the hydroxyl and aldehyde groups in this compound suggests it will have some polarity, while the fluorinated benzene ring contributes to its non-polar character.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9-10 ppm) due to the deshielding effect of the carbonyl group.[8][9] The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm) due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of δ 190-200 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Causality: The chemical environment of each proton and carbon atom determines its resonance frequency (chemical shift). The number of neighboring non-equivalent protons determines the splitting pattern (multiplicity) of a proton signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions will be observed around 3000-3100 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic peak is expected around 2700-2850 cm⁻¹.[9]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the range of 1680-1700 cm⁻¹ due to conjugation with the aromatic ring.[9]
-
C=C Stretch (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions are expected in the 1000-1300 cm⁻¹ region.
ATR is a convenient technique for analyzing solid samples with minimal preparation.
Step-by-Step Protocol:
-
Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is recorded.
-
Cleaning: The crystal is cleaned with a suitable solvent after the measurement.
Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These absorption patterns are unique to the functional groups present in the molecule.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of this compound and the standard experimental methodologies for their determination. By understanding these fundamental characteristics, researchers can effectively utilize this versatile compound in the design and synthesis of new molecules with desired properties for a wide range of applications in drug discovery and materials science.
References
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- PubChem. (n.d.). This compound.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- UCLA Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Aldehydes.
- University of Calgary. (n.d.). Melting point determination.
- University of Missouri–St. Louis. (n.d.). Sample preparation for FT-IR.
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. Benzaldehyde, 4,5-difluoro-2-hydroxy- (9CI) CAS#: 199287-52-0 [m.chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
electronic properties of fluorinated benzaldehydes
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Benzaldehydes
Abstract
The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated benzaldehydes, as key synthetic intermediates, are of particular interest due to the profound and often nuanced influence of fluorine on the electronic character of both the aromatic ring and the aldehyde functionality. This guide provides a comprehensive examination of these electronic properties, moving from fundamental principles to their practical implications in reactivity and characterization. We will explore the dual inductive and resonance effects of fluorine, quantify these influences using Hammett parameters, and detail their manifestation in spectroscopic and electrochemical analyses. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the unique properties of fluorinated benzaldehydes in molecular design and synthesis.
The Dichotomy of Fluorine's Electronic Influence
The electronic effect of a fluorine substituent on an aromatic ring is not monolithic; it is a delicate balance of two opposing forces: a powerful electron-withdrawing inductive effect and a weaker, position-dependent electron-donating resonance (or mesomeric) effect.[4][5]
-
Inductive Effect (-I): Fluorine is the most electronegative element.[4] Consequently, it strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond framework. This effect decreases with distance but significantly lowers the overall electron density of the aromatic ring, making it more electron-poor (electrophilic).[6]
-
Resonance Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system. This donation of electron density, the +M effect, preferentially increases electron density at the ortho and para positions.[5][6] However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is significantly weaker than its inductive withdrawal.[5]
The net result is that fluorine is an "activating deactivator" in the context of electrophilic aromatic substitution: it deactivates the ring overall due to its dominant -I effect but directs incoming electrophiles to the ortho and para positions due to its +M effect.[6] For reactions involving the aldehyde or nucleophilic attack on the ring, the powerful -I effect is often the decisive factor.
Caption: Duality of Fluorine's Electronic Effects.
Quantifying the Influence: Hammett Substituent Constants
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a benzene ring.[7] By comparing the ionization of substituted benzoic acids to benzoic acid itself, substituent constants (σ) are derived. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude reflects the strength of the effect.
The strong electronegativity of fluorine results in a positive Hammett constant, confirming its net electron-withdrawing character. This value is crucial for predicting how fluorination will alter the reactivity of the benzaldehyde moiety.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -F | +0.34 | +0.06 | Strong -I, Weak +M |
| -Cl | +0.37 | +0.23 | Strong -I, Weak +M |
| -Br | +0.39 | +0.23 | Strong -I, Weak +M |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weak +I |
| -OCH₃ | +0.12 | -0.27 | Weak -I, Strong +M |
| -NO₂ | +0.71 | +0.78 | Strong -I, Strong -M |
Note: Data compiled from authoritative sources.[7][8][9] The σ_para value for fluorine is only slightly positive because its electron-donating resonance effect (+M) at this position nearly cancels out its strong inductive (-I) effect.
A positive Hammett value for the substituent correlates with an increased rate for reactions favored by electron withdrawal, such as nucleophilic attack at the carbonyl carbon.[10]
Spectroscopic Manifestations of Electronic Properties
Spectroscopic techniques provide direct experimental evidence of the electronic perturbations caused by fluorination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is exceptionally sensitive to the local electronic environment of a nucleus.
-
¹³C NMR: The carbonyl carbon (~190 ppm) of the aldehyde is a key reporter. Fluorine substitution, particularly at the ortho and para positions, withdraws electron density from the formyl group, deshielding the carbonyl carbon and shifting its resonance to a higher frequency (downfield). Computational studies have shown a good correlation between the rotational barrier of the phenyl-formyl bond and the chemical shift of the formyl carbon, both of which are reliable measures of the substituent's electronic effect.[11]
-
¹H NMR: The aldehydic proton (~9-10 ppm) is similarly deshielded by electron-withdrawing fluorine atoms, causing a downfield shift. Protons on the aromatic ring are also affected, with those closest to the fluorine atom experiencing the most significant deshielding.
-
¹⁹F NMR: This technique provides direct information about the fluorine atoms themselves. The chemical shift of ¹⁹F is highly sensitive to the electronic nature of the aromatic ring, making it a powerful tool for characterizing these compounds.
Infrared (IR) Spectroscopy
The primary diagnostic peak in the IR spectrum of a benzaldehyde is the C=O stretching vibration, typically found around 1700 cm⁻¹. The position of this peak is directly related to the bond strength. By withdrawing electron density via the -I effect, a fluorine substituent reduces electron density in the C=O antibonding orbitals. This strengthens the carbonyl double bond, causing the C=O stretching frequency to increase (shift to a higher wavenumber). This effect is generally more pronounced than any opposing resonance effect.
UV-Visible Spectroscopy
The UV-Vis spectra of benzaldehydes are characterized by π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group. Fluorination can induce small shifts (typically hypsochromic or blue shifts) in the absorption maxima.[12] While less diagnostic for structure determination than NMR or IR, these shifts reflect changes in the energy levels of the molecular orbitals due to the electronic influence of fluorine.[13]
Electrochemical Behavior: Probing Redox Potentials
Cyclic voltammetry (CV) is an essential technique for measuring the oxidation and reduction potentials of a molecule, providing direct insight into its electronic character.[14] For a fluorinated benzaldehyde, the primary process of interest is the reduction of the aldehyde group.
The electron-withdrawing nature of fluorine pulls electron density away from the aldehyde, making it more electron-deficient and thus easier to reduce. This is observed in a CV experiment as a cathodic shift in the reduction potential (i.e., it occurs at a less negative voltage) compared to unsubstituted benzaldehyde. Studies on substituted benzaldehydes have shown that the reduction potential is sensitive to such inductive effects.[15]
Experimental Protocol: Cyclic Voltammetry of 4-Fluorobenzaldehyde
This protocol outlines a self-validating system for the comparative electrochemical analysis of fluorinated benzaldehydes.[16]
1. Materials and Reagents:
-
Analytes: 4-Fluorobenzaldehyde, Benzaldehyde (analytical grade, >98% purity).
-
Solvent: Acetonitrile (CH₃CN), HPLC grade, with a large potential window.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Reference Electrode: Ag/AgCl (or a silver wire pseudo-reference).
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
-
Counter Electrode: Platinum wire.
2. Cell Preparation:
-
Prepare a 1-5 mM solution of the analyte in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert gas blanket over the solution throughout the experiment.[16]
3. Potentiostat Setup and Measurement:
-
Set the initial potential to 0 V (a region of no expected faradaic activity).
-
Set the vertex potentials to scan a wide window, for example, from +2.0 V to -2.5 V.[16]
-
Set the initial scan rate to 100 mV/s.
-
Run the experiment for 2-3 cycles, recording the current vs. potential (voltammogram).
4. Data Analysis & Validation:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Run a blank scan (electrolyte only) to confirm the potential window and identify any background peaks.
-
Compare the reduction potential of 4-fluorobenzaldehyde to that of benzaldehyde run under identical conditions. A less negative potential for the fluorinated analog validates the electron-withdrawing effect.
-
Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[16]
Caption: Experimental Workflow for Cyclic Voltammetry.
Consequences for Chemical Reactivity
The electronic perturbations induced by fluorine have profound and predictable effects on the reactivity of both the aldehyde group and the aromatic ring.
Reactivity of the Aldehyde Carbonyl
The electron-withdrawing -I effect of fluorine enhances the partial positive charge (δ+) on the carbonyl carbon, increasing its electrophilicity. This makes fluorinated benzaldehydes more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. This heightened reactivity is beneficial for reactions such as condensations, Grignard additions, and the formation of Schiff bases.[1][17] The unique electronic effect of fluorine can facilitate addition reactions that are otherwise unsuccessful with non-fluorinated analogs.[18]
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)
Perhaps the most significant consequence of fluorination is the dramatic acceleration of nucleophilic aromatic substitution (SₙAr) rates.[19][20] This is counterintuitive, as the C-F bond is the strongest single bond to carbon, and F⁻ is a poor leaving group in Sₙ2 reactions.
The key is the SₙAr mechanism. The rate-determining step is not the cleavage of the C-F bond, but the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[20][21]
-
Activation: The extreme electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic (δ+), facilitating the initial nucleophilic attack.[22]
-
Stabilization: The strong -I effect of fluorine stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of this slow, rate-determining step.[21][22]
-
Rearomatization: The subsequent, rapid elimination of the fluoride ion restores the aromaticity of the ring.
Because fluorine's ability to stabilize the rate-determining intermediate is paramount, the usual leaving group trend is inverted in SₙAr: F > Cl > Br > I . This makes fluorinated benzaldehydes exceptionally useful substrates for synthesizing complex substituted aromatics.[20][23]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Applications in Drug Discovery and Beyond
The ability to precisely modulate electronic properties through fluorination is a powerful tool in drug design.[2][3]
-
Metabolic Stability: Fluorine can be installed at a metabolically labile position to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[24]
-
pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and impacting its solubility, permeability, and target binding.[24][25]
-
Binding Affinity: Fluorine can engage in favorable interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds, enhancing binding affinity and selectivity.[2]
These same principles make fluorinated benzaldehydes valuable building blocks in materials science for creating polymers and organic electronics with tailored properties.[1]
Caption: From Core Property to Practical Application.
Conclusion
The are governed by the strong, electron-withdrawing inductive effect of fluorine, which typically overrides its weaker resonance donation. This net withdrawal enhances the electrophilicity of the aldehyde carbon and profoundly activates the aromatic ring toward nucleophilic substitution, making fluorine an excellent leaving group in SₙAr reactions. These effects are readily observable and quantifiable through spectroscopic (NMR, IR) and electrochemical (CV) methods. A thorough understanding of these principles is essential for any scientist aiming to rationally design and synthesize novel pharmaceuticals and advanced materials, fully exploiting the unique and powerful role of fluorine in modern chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Vertex AI Search.
- BenchChem. A Comparative Guide to the Electrochemical Characterization of 4-Fluorobenzaldehyde and Other Aromatic Aldehydes. BenchChem Technical Document.
- Belecki, K., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules, 26(24), 7538.
- ProQuest. Synthesis Involving Fluoroaromatic Benzaldehydes. ProQuest Dissertations & Theses.
- Google Patents. (1993). US5227531A - Process for the preparation of fluorobenzaldehydes.
- University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. CSBSJU Chemistry.
- Google Patents. (2001). DE19836698A1 - Process for the preparation of fluorinated benzyl alcohols and aldehydes.
- Forni, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(3), 84.
- Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl? Quora.
- Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(33), 23349-23355.
- Wikipedia. Fluorobenzaldehyde. Wikipedia.
- Price, W. C., et al. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 288(1413), 257-270.
- Perutz, R. N., & Braun, T. (2007). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Comprehensive Organometallic Chemistry III, 1-74.
- Cole, D. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17424-17431.
- Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5238-5252.
- Al-Zoubi, R. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
- Science.gov. hammett substituent constants: Topics. Science.gov.
- Shaughnessy, K. H., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Organic Letters, 18(4), 788-791.
- Semantic Scholar. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Semantic Scholar.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Drug Discovery Pro. Fluorine in drug discovery: Role, design and case studies. Drug Discovery Pro.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Armstrong, N. R., Quinn, R. K., & Vanderborgh, N. E. (1976). Voltammetry in Sulfolane: The Electrochemical Behavior of Benzaldehyde and Substituted Benzaldehydes. Analytical Chemistry, 48(4), 746-750.
- Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert.
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988.
- ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864.
- The Journal of Organic Chemistry. An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. ACS Publications.
- Google Patents. (2001). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kaur, J., Malik, R., & Gangwar, D. (2021). Degradation of Benzaldehyde in Aqueous Media by Cyclic Voltammetry Technique. Pollution Research, 40(Suppl.), S1-S5.
- Li, Y., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. New Journal of Chemistry, 44(10), 3985-3994.
- Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry, 128(12), 1475-1481.
- ResearchGate. Cyclic voltammetry (CV) of each component in the electrochemical system by using bare gold electrode at potential range of. ResearchGate.
- Beilstein Journal of Organic Chemistry. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
- ResearchGate. H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. ResearchGate.
- Islam, M. S., & Ali, A. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Croatica Chemica Acta, 93(2), 123-132.
- Physical Review B. Electronic structures and transport properties of fluorinated boron nitride nanoribbons. American Physical Society.
- Kaur, J., et al. (2021). A Reliable Cyclic Voltammetry Technique for the Degradation of Salicylaldehyde: Electrode Kinetics. Nature Environment and Pollution Technology, 20(5), 1969-1974.
- University of Wisconsin-River Falls. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UWRF Chemistry.
- International Journal of Trend in Scientific Research and Development. (2019). A Study of Effects Unique Fluorine in Organic Reactions. IJTRD.
- ScienceDirect. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Traore, M., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119208.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. lehigh.edu [lehigh.edu]
- 14. neptjournal.com [neptjournal.com]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 18. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 19. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. wyzant.com [wyzant.com]
- 23. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of 4,5-Difluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Synthesis and Utility of 4,5-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines principal synthetic methodologies with in-depth mechanistic discussions, and presents detailed experimental protocols. Emphasis is placed on explaining the causal factors behind synthetic strategies, particularly the regioselective formylation of 3,4-difluorophenol. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis and application of this valuable intermediate.
Introduction: The Significance of Fluorinated Salicylaldehydes
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to increased potency and better bioavailability[1].
This compound (also known as 4,5-difluorosalicylaldehyde) is a prime example of a high-value fluorinated intermediate. Its structure combines the reactive functionalities of a phenol, an aldehyde, and a difluorinated aromatic ring, making it a versatile precursor for a wide range of complex molecular architectures. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapeutics, where the difluoro-substitution pattern is crucial for achieving desired biological activity. This guide delves into the established methods for its synthesis, providing the technical detail necessary for its practical application in a laboratory setting.
Physicochemical and Safety Data
Accurate characterization is fundamental to the successful use of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 199287-52-0 | [2] |
| Molecular Formula | C₇H₄F₂O₂ | [2][3] |
| Molecular Weight | 158.10 g/mol | [2] |
| Monoisotopic Mass | 158.01793569 Da | [2][3] |
| Appearance | Typically a yellow or beige solid | |
| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [2][3] |
| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [2] |
Safety Profile: This compound is associated with specific hazards that require careful handling in a laboratory environment.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes[2].
Synthesis Methodologies: Formylation of 3,4-Difluorophenol
The primary and most direct route to this compound is the electrophilic formylation of 3,4-difluorophenol[4]. The hydroxyl group is a strong activating, ortho-, para- director. Due to steric hindrance from the fluorine at position 4, formylation is strongly favored at the C2 (ortho) position. Two classical named reactions are predominantly employed for this transformation: the Reimer-Tiemann reaction and the Duff reaction.
Caption: High-level workflow for the synthesis of this compound.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols[5][6]. The reaction involves treating the phenol with chloroform (CHCl₃) in a strong basic solution, typically aqueous sodium or potassium hydroxide[7][8].
Causality and Mechanism: The reaction's efficacy hinges on the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile[5][6][7]. The mechanism proceeds through several distinct steps:
-
Carbene Generation: The strong hydroxide base deprotonates chloroform to form the trichloromethanide anion (-CCl₃), which rapidly undergoes alpha-elimination to yield dichlorocarbene[6][8].
-
Phenoxide Formation: The hydroxide also deprotonates the starting 3,4-difluorophenol to form the corresponding phenoxide ion. This step is crucial as the negative charge is delocalized into the aromatic ring, dramatically increasing its nucleophilicity[5][9].
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is regioselective for the ortho position, driven by the directing effect of the phenoxide[5][7].
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product[5][7].
Caption: Mechanism of the Reimer-Tiemann reaction for phenol formylation.
Experimental Protocol (Reimer-Tiemann):
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-difluorophenol (1.0 eq) in a 20-40% aqueous solution of sodium hydroxide (approx. 8.0 eq)[7].
-
Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring[7][8].
-
Addition: Add chloroform (2.0-3.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature. The reaction can be exothermic, so controlled addition is critical[9].
-
Stirring: After the addition is complete, continue to stir the mixture at 70°C for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Carefully acidify the aqueous solution with dilute hydrochloric acid to a pH of 4-5. This will precipitate the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
The Duff Reaction
The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid[10][11]. It is particularly effective for electron-rich phenols[10].
Causality and Mechanism: The Duff reaction proceeds via an electrophilic aromatic substitution mechanism distinct from the Reimer-Tiemann pathway.
-
Iminium Ion Formation: In the acidic medium, hexamine is protonated and undergoes a series of steps to generate an electrophilic iminium ion (CH₂=NR₂⁺), which serves as the formyl group equivalent[10].
-
Electrophilic Attack: The activated aromatic ring of the phenol attacks the iminium ion, again preferentially at the ortho position, to form a benzylamine-type intermediate.
-
Redox and Hydrolysis: An intramolecular redox reaction occurs, followed by acidic hydrolysis of the resulting imine during work-up, which liberates the aldehyde functionality[10].
Caption: Simplified mechanism of the Duff reaction for aromatic formylation.
Experimental Protocol (Duff):
-
Setup: To a flask, add 3,4-difluorophenol (1.0 eq), hexamine (1.0-1.5 eq), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid)[11].
-
Reaction: Heat the reaction mixture to 80-150°C (the exact temperature depends on the acid used; lower temperatures are possible with trifluoroacetic acid) for 4-12 hours[11][12].
-
Hydrolysis: Cool the mixture and add an aqueous acid solution (e.g., 2M H₂SO₄). Heat the mixture to reflux for 15-30 minutes to hydrolyze the intermediate imine.
-
Work-up: After cooling, extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.
Comparative Insight:
-
Reimer-Tiemann: Generally higher yielding but uses a hazardous reagent (chloroform) and harsh basic conditions which may not be suitable for sensitive substrates.
-
Duff Reaction: Avoids chloroform but is often less efficient, with yields reported in the 15-20% range under classical conditions, though modifications can improve this[11][12]. The reaction conditions can also be rigorous.
Applications in Research and Drug Development
This compound is not an end product but a critical starting material. Its primary value lies in its use as a scaffold to build more complex molecules with potential therapeutic applications.
-
Synthesis of Kinase Inhibitors: The compound is a documented precursor in the synthesis of potent inhibitors for drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology[2].
-
Fragment-Based Drug Discovery: As a "fragment," it can be used in screening campaigns to identify initial binding interactions with protein targets, which can then be elaborated into more potent drug candidates.
-
Precursor to Heterocycles: The aldehyde and phenol groups provide convenient handles for constructing various heterocyclic ring systems (e.g., benzofurans, chromones) that are prevalent in pharmacologically active compounds.
Conclusion
This compound is a strategically important fluorinated intermediate whose synthesis is accessible through well-established formylation reactions. The choice between methods like the Reimer-Tiemann and Duff reactions depends on factors such as scale, substrate tolerance, and available reagents. A thorough understanding of the underlying mechanisms and experimental protocols, as detailed in this guide, empowers researchers to efficiently produce this versatile building block for applications spanning drug discovery, medicinal chemistry, and materials science.
References
- Duff reaction. Wikipedia. [Link]
- Feng, C., & Zhang, S. (2023). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 21, 728-731. [Link]
- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin, 67(6). (2019). [Link]
- Reimer–Tiemann reaction. Wikipedia. [Link]
- This compound.
- This compound (C7H4F2O2). PubChemLite. [Link]
- Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Hansen, T. V., & Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
- Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
- Process for making aromatic aldehydes.
- The Role of 3,4-Difluorophenol in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Studies on the Duff Reaction for the Prepar
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]
- Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]
- United States Patent (19). Googleapis.com (US5599988A). [Link]
- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- 4-Fluoro-2-hydroxybenzaldehyde.
- 2,5-Difluoro-4-hydroxybenzaldehyde.
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Method for preparing a 4-hydroxybenzaldehyde and derivatives.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Thermophysical Properties of 2,5-Difluoro-4-hydroxybenzaldehyde. Chemcasts. [Link]
- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer. [Link]
- 4,5-Difluoro-2-nitrobenzaldehyde.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 12. files.core.ac.uk [files.core.ac.uk]
fundamental reactivity of 4,5-Difluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Fundamental Reactivity of 4,5-Difluoro-2-hydroxybenzaldehyde
Introduction: A Versatile Fluorinated Building Block
This compound, also known as 4,5-difluorosalicylaldehyde, is a trifunctional aromatic compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. Its structure, featuring a reactive aldehyde, an acidic hydroxyl group, and two synthetically labile fluorine atoms on the benzene ring, provides a unique platform for complex molecular engineering.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4] this compound serves as a readily available precursor for introducing a difluorinated phenolic moiety into a target structure, making an understanding of its core reactivity essential for researchers and drug development professionals. This guide provides an in-depth analysis of its electronic properties, key reaction classes, and field-proven experimental protocols.
| Property | Value | Source |
| CAS Number | 199287-52-0 | [5][6] |
| Molecular Formula | C₇H₄F₂O₂ | [6][7] |
| Molecular Weight | 158.10 g/mol | [6][7] |
| Melting Point | 68-72 °C | [6] |
| IUPAC Name | This compound | [7] |
| Synonyms | 4,5-Difluorosalicylaldehyde | [5][8] |
| Appearance | Off-white to yellow crystalline solid | N/A |
Part 1: Analysis of Core Reactivity
The reactivity of this compound is governed by the electronic interplay between its three distinct functional groups: the hydroxyl, the aldehyde, and the two fluorine atoms.
-
Hydroxyl Group (-OH): As a powerful ortho-, para- directing group, the hydroxyl group donates electron density to the ring via resonance, which partially counteracts the withdrawing effects of the other substituents. Its acidic proton can be readily removed by a base to form a highly nucleophilic phenoxide ion, which is central to etherification and esterification reactions.
-
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution but renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This is the basis for condensation reactions and Schiff base formation.
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect significantly lowers the electron density of the aromatic ring. Crucially, in the context of nucleophilic aromatic substitution (SNAr), fluoride can act as an effective leaving group, a reaction pathway activated by the presence of electron-withdrawing groups on the ring.[9][10]
The combination of these effects makes the aromatic ring electron-deficient and thus a prime candidate for nucleophilic aromatic substitution, while the aldehyde and hydroxyl groups offer versatile handles for a wide range of classical organic transformations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 001chemical.com [001chemical.com]
- 7. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Difluorosalicylaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, is an organic compound with the chemical formula C₇H₄F₂O₂.[1] It possesses a molecular weight of approximately 158.10 g/mol .[1] The molecule consists of a benzene ring substituted with two fluorine atoms at the C4 and C5 positions, a hydroxyl group at the C2 position, and an aldehyde group at the C1 position. The presence and positions of these functional groups give rise to its characteristic spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and aldehyde groups, and the electron-donating effect of the hydroxyl group.
Expected ¹H NMR Spectral Features:
-
Aldehydic Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
-
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. Intramolecular hydrogen bonding with the adjacent aldehyde group will likely shift this proton significantly downfield.
-
Aromatic Protons (Ar-H): Two distinct signals are expected for the protons at the C3 and C6 positions. These protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the neighboring fluorine atoms. The precise chemical shifts and coupling constants are critical for unambiguous assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each of the seven carbon atoms in this compound will give a unique signal, with its chemical shift influenced by the attached atoms and their electronegativity. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 190 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing fluorine and aldehyde groups will be shifted downfield, while the carbon attached to the hydroxyl group will be shifted upfield. The carbons bonded to fluorine (C4 and C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF). Longer-range C-F couplings (²JCF, ³JCF) will also be observed for other carbons in the ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in a molecule.[2][3] For this compound, two distinct signals are expected for the fluorine atoms at the C4 and C5 positions. The chemical shifts and the coupling between the two fluorine atoms (F-F coupling) provide valuable structural information.
Expected ¹⁹F NMR Spectral Features:
-
Fluorine Signals: Two separate resonances are expected, as the two fluorine atoms are in different chemical environments. Their chemical shifts will be influenced by the other substituents on the aromatic ring.
-
F-F Coupling: A significant coupling constant (³JFF) is expected between the two fluorine atoms, which will result in each fluorine signal appearing as a doublet.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| -CHO | 9.5 - 10.5 | s | - |
| -OH | Variable | br s | - |
| H-3 | 7.0 - 7.5 | dd | J(H-H), J(H-F) |
| H-6 | 6.8 - 7.2 | dd | J(H-H), J(H-F) |
| ¹³C | |||
| C-1 (-CHO) | ~190 | d | |
| C-2 (-COH) | ~155-160 | d | |
| C-3 | ~115-120 | d | |
| C-4 (-CF) | ~145-155 | d | ¹J(C-F) |
| C-5 (-CF) | ~140-150 | d | ¹J(C-F) |
| C-6 | ~110-115 | d | |
| C-7 (Ar-C) | ~120-125 | s | |
| ¹⁹F | |||
| F-4 | -130 to -150 | d | ³J(F-F) |
| F-5 | -140 to -160 | d | ³J(F-F) |
Note: The predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and experimental conditions. The absence of readily available experimental data in the public domain necessitates this predictive approach.
Experimental Protocols for NMR Spectroscopy
Caption: General workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts, particularly for the hydroxyl proton.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Acquire the 1D spectra for each nucleus using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish connectivity.
-
Assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for unambiguous assignments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=O, C-F, and C=C bonds.
Expected FTIR Spectral Features:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen will likely shift this band to a lower wavenumber.
-
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch is expected to show two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1650-1700 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.
-
C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponding to the C-F stretching vibrations.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |
| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | Weak |
| C=O Stretch | 1650 - 1700 | Strong, Sharp | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak-Medium |
| C=C Stretch | 1450 - 1600 | Medium-Weak | |
| Fluoro Substituents | C-F Stretch | 1000 - 1300 | Strong |
Experimental Protocol for FTIR Spectroscopy
Caption: General workflow for FTIR analysis.
Step-by-Step Methodology (ATR Method):
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the conjugated system.
Expected UV-Vis Spectral Features:
-
π → π Transitions:* Strong absorption bands are expected, typically in the range of 200-300 nm, arising from the electronic transitions within the benzenoid system conjugated with the aldehyde group.
-
n → π Transition:* A weaker absorption band may be observed at a longer wavelength (above 300 nm) corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
The positions and intensities of these bands can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
Caption: General workflow for UV-Vis analysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.2-1.0 AU.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
Expected Mass Spectral Features (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺•): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 158) is expected.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon electron impact. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). The presence of fluorine atoms will also influence the fragmentation pattern.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 158 | [C₇H₄F₂O₂]⁺• (Molecular Ion) |
| 157 | [C₇H₃F₂O₂]⁺ |
| 129 | [C₆H₃F₂O]⁺ |
Experimental Protocol for Mass Spectrometry (EI-MS)
Sources
Methodological & Application
Synthesis of Schiff Bases from 4,5-Difluoro-2-hydroxybenzaldehyde: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 4,5-Difluoro-2-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide offers detailed protocols, explains the rationale behind experimental choices, and is grounded in authoritative scientific literature.
Introduction: The Significance of Fluorinated Salicylaldehyde Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and medicinal research due to their synthetic accessibility and diverse biological activities.[1][2] The incorporation of a salicylaldehyde moiety, with its ortho-hydroxyl group, imparts significant chelating capabilities, allowing these Schiff bases to form stable complexes with various metal ions.[3]
The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[4] In the context of drug design, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] Schiff bases synthesized from this compound are therefore of particular interest, as the electron-withdrawing nature of the two fluorine atoms is anticipated to modulate the electronic properties of the azomethine group and the phenolic hydroxyl group, potentially leading to novel biological activities. These compounds are promising candidates for investigation as antimicrobial, anticancer, and anti-inflammatory agents.[5][6][7]
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable imine, or Schiff base, with a characteristic carbon-nitrogen double bond.
The presence of the ortho-hydroxyl group in this compound can influence the reaction kinetics and the stability of the resulting Schiff base through intramolecular hydrogen bonding.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from this compound. It is important to note that the following is a general protocol, and optimization of reaction time, temperature, and catalyst may be necessary for specific primary amines.
General Protocol for the Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the chosen primary amine (1.0 equivalent) in absolute ethanol.
-
-
Reaction Setup:
-
With continuous stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.
-
-
Catalysis:
-
Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction.[1]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) using a heating mantle or oil bath.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.[1]
-
-
Isolation of the Product:
-
After the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
-
Drying:
-
Dry the purified Schiff base in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
-
Characterization of Synthesized Schiff Bases
Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff bases. The following spectroscopic techniques are recommended:
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C=N (Azomethine) | 1600 - 1650 | A strong, sharp peak, indicative of Schiff base formation. |
| O-H (Phenolic) | 3200 - 3600 | A broad peak. Its position and shape can be influenced by intramolecular hydrogen bonding. |
| C-F (Aromatic) | 1100 - 1300 | Strong absorptions characteristic of the fluorinated benzene ring. |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the aromatic ring. |
Table 1: Expected IR Absorption Bands for Schiff Bases of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH=N- (Azomethine) | 8.0 - 9.0 | Singlet | A characteristic downfield signal confirming imine formation. |
| Ar-H (Aromatic) | 6.5 - 8.0 | Multiplet | Signals corresponding to the protons on the aromatic rings. |
| O-H (Phenolic) | 10.0 - 14.0 | Broad Singlet | A downfield, exchangeable proton signal, often broadened by hydrogen bonding. |
Table 2: Expected ¹H NMR Chemical Shifts.
¹³C NMR:
| Carbon | Chemical Shift (δ, ppm) |
| -C H=N- (Azomethine) | 160 - 170 |
| Ar-C (Aromatic) | 110 - 160 |
| Ar-C -F | Will show coupling with ¹⁹F. |
Table 3: Expected ¹³C NMR Chemical Shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.
Visualizing the Workflow and Mechanism
To aid in understanding the synthesis process, the following diagrams have been generated using Graphviz.
Caption: Simplified reaction mechanism for Schiff base formation.
Application Notes: Potential in Drug Discovery
Schiff bases derived from this compound are promising candidates for various applications in drug discovery and development. The presence of the difluoro-substitution pattern is expected to confer unique biological properties.
Antimicrobial Activity
Fluorinated organic compounds often exhibit enhanced antimicrobial activity. [8]The electron-withdrawing fluorine atoms can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Furthermore, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to increased potency. It is hypothesized that Schiff bases derived from this compound will show significant activity against a range of bacterial and fungal pathogens. [1][9]
Anticancer Activity
Many Schiff bases and their metal complexes have demonstrated potent anticancer activity. [5][10][11]The mechanism of action is often multifactorial and can involve the inhibition of key enzymes, induction of apoptosis, and interaction with DNA. [12]The fluorine substituents on the salicylaldehyde ring can enhance the cytotoxic effects of the Schiff base by modulating its electronic properties and improving its ability to interact with biological macromolecules within cancer cells.
Chelating Agents and Metal Complexes
The ortho-hydroxyl group and the azomethine nitrogen of these Schiff bases make them excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand. The coordination of the metal ion can stabilize the Schiff base and introduce new geometric and electronic features that are crucial for biological activity.
References
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). Antibiotics. [Link]
- Synthesis, characterization, and anticancer activity of Schiff bases. (2019). Journal of Biomolecular Structure and Dynamics. [Link]
- Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2022). Russian Journal of General Chemistry. [Link]
- Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. (2025).
- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules. [Link]
- Selective G-quadruplex stabilizers: Schiff-base metal complexes with anticancer activity. (2014). Dalton Transactions. [Link]
- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics. [Link]
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2018). Research Journal of Pharmacy and Technology. [Link]
- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2018). Journal of Basic and Applied Sciences. [Link]
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]
- Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5‑fluorouracil. (2022).
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2011). European Journal of Medicinal Chemistry. [Link]
- Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine. (2023). Oriental Journal of Chemistry. [Link]
- Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. (2025).
- Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). Molecules. [Link]
- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). Molecules. [Link]
- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (2023).
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2023).
- Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. (2017). Molecules. [Link]
- Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. (2019). International Journal of Scientific & Engineering Research. [Link]
- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). Revista de la Sociedad Química de México. [Link]
- Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. (2025).
- Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. (2025). Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]
- 7. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective G-quadruplex stabilizers: Schiff-base metal complexes with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of 4,5-Difluoro-2-hydroxybenzaldehyde in Modern Medicinal Chemistry
Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer a powerful toolset for optimizing lead compounds.[1] Within this context, 4,5-Difluoro-2-hydroxybenzaldehyde has emerged as a particularly valuable building block. Its vicinal difluoro substitution pattern on the aromatic ring, combined with the reactive handles of a hydroxyl and an aldehyde group, provides a versatile platform for the synthesis of complex and potent bioactive molecules.[2][3] This application note will delve into the utility of this fluorinated salicylaldehyde derivative, with a focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and beyond.
Core Properties and Safety Considerations
A thorough understanding of the starting material is paramount for its effective and safe utilization in any synthetic workflow.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂O₂ | [4][5] |
| Molecular Weight | 158.10 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | This compound | [5] |
| CAS Number | 199287-52-0 | [5] |
Safety Profile: this compound is classified as an irritant. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Application in the Synthesis of Kinase Inhibitors: A Case Study
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts. The 4,5-difluoro-substituted phenyl ring is a recurring motif in potent kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the enzyme.
The following protocol outlines a representative synthesis of a (2-arylquinazolin-4-yl)hydrazone scaffold, inspired by reported inhibitors of Casein Kinase 2 (CK2), a promising target in oncology.[5][7] While the cited literature starts from a different precursor, this protocol logically adapts the synthesis to showcase the utility of this compound as a key starting material for generating analogous structures.
Experimental Protocol: Synthesis of a 4,5-Difluoro-Salicylidenehydrazino-Quinazoline Derivative
This protocol is presented as a representative workflow and should be adapted and optimized based on specific target molecules and laboratory conditions.
Part 1: Synthesis of 4-Hydrazinyl-6,7-difluoro-2-phenylquinazoline
This intermediate is a key building block for the subsequent condensation with this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-6,7-difluoro-2-phenylquinazoline (1.0 eq) in ethanol (20 mL).
-
Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (4.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 4-hydrazinyl-6,7-difluoro-2-phenylquinazoline.
Part 2: Condensation with this compound
This step involves the formation of a Schiff base, a common and robust reaction for aldehydes.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the synthesized 4-hydrazinyl-6,7-difluoro-2-phenylquinazoline (1.0 eq) in ethanol (15 mL) with gentle heating.
-
Addition of Aldehyde: To this solution, add a solution of this compound (1.0 eq) in ethanol (5 mL).
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The formation of a precipitate indicates product formation.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the resulting solid, wash with a small amount of cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethanol and dimethylformamide) to yield the final (2-arylquinazolin-4-yl)hydrazone derivative.
Caption: Applications of this compound.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its strategic combination of fluorine atoms and reactive functional groups provides a robust platform for the synthesis of novel bioactive molecules with potentially enhanced therapeutic properties. The application of this reagent in the construction of kinase inhibitor scaffolds highlights its importance in the development of targeted therapies. As the demand for more effective and safer drugs continues to grow, the judicious use of fluorinated synthons like this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
- Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors.
- This compound (C7H4F2O2) - PubChemLite.
- This compound | C7H4F2O2 | CID 15434553 - PubChem.
- PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS.
- Applications of Fluorine in Medicinal Chemistry.
- Synthesis of Schiff's Base Derivatives Using W
- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom
- Scheme 4: Synthesis of Bis-Schiff bases
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
- Heterocyclic Compounds: A Study of its Biological Activity.
- Synthesis of heterocyclic compounds and their utilities in the field biological science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Difluorosalicylaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,5-Difluoro-2-hydroxybenzaldehyde as a Versatile Precursor for Bioactive Molecules
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,5-Difluoro-2-hydroxybenzaldehyde as a foundational building block for the synthesis of novel bioactive compounds. We delve into its unique chemical properties, explore key synthetic transformations, and provide detailed, field-proven protocols for creating derivatives with significant therapeutic potential. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of this compound
This compound, also known as 4,5-difluorosalicylaldehyde, is a highly valuable aromatic building block in medicinal chemistry. Its utility stems from the strategic placement of three key functional groups on the benzene ring: an aldehyde, a hydroxyl group, and two fluorine atoms. This specific arrangement offers a powerful toolkit for synthetic chemists.
-
The Aldehyde Group (-CHO): Serves as a versatile electrophilic site for a wide array of chemical reactions, including condensations, additions, and cyclizations.
-
The Ortho-Hydroxyl Group (-OH): Acts as a nucleophile, a directing group, and a hydrogen bond donor. Its proximity to the aldehyde group is crucial for the formation of intramolecular hydrogen bonds and enables specific cyclization reactions to form heterocyclic systems.
-
The Fluorine Atoms (-F): The inclusion of fluorine is a well-established strategy in drug design. The strong carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the acidity of the hydroxyl group and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets, often leading to improved binding affinity and selectivity.
This unique combination makes this compound an ideal starting material for creating diverse molecular scaffolds with enhanced pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1] |
| CAS Number | 199287-52-0 | [1] |
| Appearance | (Typically) Off-white to yellow crystalline powder | - |
| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [1][2] |
| Safety Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
Core Synthetic Application: Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and high-yielding reaction in organic synthesis. Schiff bases derived from salicylaldehydes are particularly important due to their ability to act as chelating ligands and their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The azomethine group (-C=N-) is often critical for their bioactivity.[3]
Scientific Rationale
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration. The presence of the ortho-hydroxyl group in this compound can stabilize the resulting Schiff base through intramolecular hydrogen bonding. The fluorine atoms enhance the electrophilicity of the aldehyde carbon, potentially increasing the reaction rate, and confer desirable pharmacokinetic properties to the final molecule.
Caption: General reaction scheme for Schiff base synthesis.
Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of (E)-2-((benzylidene)amino)-4,5-difluorophenol from this compound and a generic primary amine (e.g., aniline or a substituted variant).
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (e.g., 1.58 g, 10 mmol) in hot absolute ethanol (30 mL).
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (10 mmol) in hot absolute ethanol (20 mL).
-
Reaction Setup: While stirring the aldehyde solution, add the amine solution. Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate. If not, the volume can be reduced under vacuum.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.
Self-Validation and Characterization:
-
TLC: The product should show a single spot with an Rf value distinct from the starting materials.
-
Melting Point: A sharp melting point indicates high purity.
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a strong C=N (azomethine) stretch around 1600-1630 cm⁻¹ and the disappearance of the C=O aldehyde stretch (~1680 cm⁻¹) and N-H stretches from the primary amine.[3]
-
¹H NMR (DMSO-d₆, δ ppm): Expect a characteristic singlet for the imine proton (-CH=N-) between δ 8.0-9.0 ppm.[5] Aromatic protons will appear in the δ 6.5-8.0 ppm region.
Advanced Application: One-Pot Synthesis of Heterocyclic Scaffolds
The ortho-hydroxybenzaldehyde motif is a classic precursor for a variety of heterocyclic compounds, which form the core of a vast number of FDA-approved drugs.[6] One-pot, multi-component reactions are highly efficient methods for building molecular complexity in a single step, aligning with the principles of green chemistry.
Scientific Rationale
This compound can participate in multi-component reactions to form complex heterocyclic systems like 1,3-benzoxazines. In a typical one-pot synthesis, the aldehyde reacts with a primary amine and another component. The sequence of bond formations is carefully orchestrated by the reaction conditions. The ortho-hydroxyl group is perfectly positioned to act as an intramolecular nucleophile in a key cyclization step, leading to the formation of the oxazine ring.
Caption: Workflow for a one-pot heterocyclic synthesis.
Protocol: One-Pot Synthesis of a Dihydro-1,3-benzoxazine Derivative
This protocol is a representative example based on established methodologies for synthesizing benzoxazine cores.
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., 4-methoxyaniline) (1.0 eq)
-
An active methylene compound (e.g., dimedone) (1.0 eq)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA)) (0.1 eq)
-
Solvent (e.g., Acetonitrile)
-
Standard glassware for reflux
Procedure:
-
Combine Reagents: To a 100 mL round-bottom flask, add this compound (10 mmol), the primary amine (10 mmol), the active methylene compound (10 mmol), and the catalyst p-TSA (1 mmol).
-
Add Solvent: Add acetonitrile (40 mL) to the flask.
-
Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by column chromatography if needed.
Causality Behind Choices:
-
Catalyst: p-TSA is an effective acid catalyst that protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with the amine.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and can be easily removed.
-
One-Pot Approach: This method is chosen for its operational simplicity and efficiency. It avoids the need to isolate and purify the intermediate Schiff base, saving time, reagents, and reducing waste.
Summary of Bioactive Molecules and Potential
The strategic incorporation of the 4,5-difluoro-2-hydroxyphenyl moiety has led to the development of compounds with a range of biological activities. The fluorination pattern is key to enhancing potency and tuning pharmacokinetic profiles.
Table 2: Examples of Bioactivity in Related Structures
| Molecule Type | Synthetic Precursor | Reported Bioactivity | Rationale for Activity |
| Schiff Bases | Salicylaldehyde derivatives | Antibacterial, Antifungal, Anticancer[3] | The azomethine group is often crucial for chelating metal ions or interacting with active sites of enzymes. |
| Chalcones | Hydroxybenzaldehydes | Anti-inflammatory, Antitumor | The α,β-unsaturated ketone system acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles. |
| Benzoxazines | Hydroxybenzaldehydes | Antimicrobial, Antitumor, Anti-HIV[6] | The rigid heterocyclic scaffold provides a defined 3D structure for specific receptor binding. |
| Difluoro-β-hydroxy ketones | Fluorinated aldehydes | Potential enzyme inhibitors[7] | The difluoro-β-hydroxy motif can mimic transition states of enzymatic reactions. |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C7H4F2O2).
- Agency for Clinical Innovation. (n.d.). Anaphylaxis or allergic reactions | Adult ECAT protocol | Emergency care assessment and treatment.
- Li, Z., Ni, Z., Sun, R., & Song, L. (n.d.). Bioactive α,α-difluoro-β-hydroxy compounds. ResearchGate.
- Habib, O. M. O., Moawad, E. B., & El-Morsy, S. S. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- ResearchGate. (2025). (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes.
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine.
- Saudi MoH. (2020). Protocol for Adult and Pediatric Management of Anaphylaxis.
- Scientific Research Journal (Scirj). (n.d.). synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand.
- MDPI. (n.d.). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde.
- PubChemLite. (n.d.). 2,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2).
- MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
- PMC - NIH. (n.d.). Emergency treatment of anaphylaxis: concise clinical guidance.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- China Chemical Manufacturer. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirj.org [scirj.org]
- 5. Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine – Oriental Journal of Chemistry [orientjchem.org]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions with 4,5-Difluoro-2-hydroxybenzaldehyde
Introduction: The Versatile Reactivity of a Fluorinated Salicylaldehyde Derivative
4,5-Difluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the aromatic ring, modulate the reactivity of the formyl group, making it a key building block for a diverse array of molecular architectures. The ortho-hydroxyl group, in particular, enables intramolecular cyclization reactions, providing access to important heterocyclic scaffolds such as coumarins and benzofurans.[1][2][3]
This document provides detailed protocols for several key condensation reactions utilizing this compound, offering researchers and drug development professionals a guide to harnessing its synthetic potential. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles and the rationale for the chosen experimental conditions.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [4][5] |
| Molecular Weight | 158.10 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available |
| IUPAC Name | This compound | [4] |
| SMILES | C1=C(C(=CC(=C1F)F)O)C=O | [4][5] |
| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N | [4] |
Protocol I: Knoevenagel Condensation for the Synthesis of Substituted Coumarins
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][7] When this compound is employed, the initial condensation product can undergo an intramolecular cyclization to afford highly functionalized coumarin derivatives.[1][8]
Reaction Scheme:
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. jocpr.com [jocpr.com]
- 4. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4,5-Difluoro-2-hydroxybenzaldehyde in Advanced Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Fluorine's Influence in Catalysis
In the landscape of modern catalyst design, the pursuit of enhanced activity, selectivity, and stability is paramount. The strategic incorporation of fluorine atoms into ligand scaffolds has emerged as a powerful tool to modulate the electronic and steric properties of metal complexes, thereby fine-tuning their catalytic performance. 4,5-Difluoro-2-hydroxybenzaldehyde stands out as a particularly valuable building block in this endeavor. Its vicinal fluorine atoms on the salicylaldehyde framework exert a strong electron-withdrawing effect, which can significantly influence the catalytic behavior of the resulting metal complexes.
This guide provides an in-depth exploration of the application of this compound in the design of high-performance catalysts, with a focus on Schiff base metal complexes. We will delve into the rationale behind its use, provide detailed protocols for the synthesis and characterization of these catalysts, and discuss their application in key organic transformations, particularly olefin polymerization.
The Rationale: Why this compound?
The efficacy of this compound as a precursor for catalyst ligands stems from the unique properties of its fluorine substituents:
-
Inductive Effect: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density from the system. This inductive effect is particularly pronounced in the 4,5-difluoro substitution pattern. This electron deficiency can render the metal center of a coordinated complex more electrophilic, enhancing its reactivity towards substrates.
-
Steric Influence: While fluorine has a small van der Waals radius, the presence of two adjacent fluorine atoms can introduce subtle steric constraints that influence the coordination geometry around the metal center and the approach of substrates.
-
Enhanced Stability: Carbon-fluorine bonds are exceptionally strong, which can impart greater thermal and oxidative stability to the resulting catalyst.
These properties make catalysts derived from this compound promising candidates for a range of catalytic applications, including oxidation reactions and polymerization.[1][2]
Application Focus: Olefin Polymerization with Salicylaldiminato Nickel(II) Complexes
A significant application of ligands derived from fluorinated salicylaldehydes is in the field of olefin polymerization, particularly with late transition metals like nickel.[3] Salicylaldiminato nickel(II) complexes, formed from the condensation of a salicylaldehyde derivative with a primary amine, are known to be effective catalysts for the production of polyolefins with controlled microstructures.[3]
The electron-withdrawing nature of the 4,5-difluoro substituents on the salicylaldimine ligand enhances the electrophilicity of the nickel center. This increased electrophilicity is believed to facilitate the coordination and insertion of olefin monomers, leading to higher catalytic activity.[1]
Proposed Catalytic Cycle
The polymerization of olefins by these nickel complexes is generally understood to proceed via the Cossee-Arlman mechanism.[4] The key steps involve the coordination of the olefin to the active metal-alkyl species, followed by migratory insertion of the olefin into the metal-carbon bond, thus extending the polymer chain.
Caption: Proposed Cossee-Arlman mechanism for olefin polymerization.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis and characterization of a representative salicylaldiminato nickel(II) catalyst derived from this compound.
Part 1: Synthesis of the Schiff Base Ligand (L)
This protocol details the synthesis of N-(2,6-diisopropylphenyl)-4,5-difluoro-2-hydroxybenzaldimine, a common type of Schiff base ligand used in this class of catalysts.
Workflow for Ligand Synthesis:
Caption: General workflow for the synthesis of the Schiff base ligand.
Materials:
-
This compound (1.0 eq)
-
2,6-Diisopropylaniline (1.0 eq)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous methanol.
-
To this solution, add an equimolar amount of 2,6-diisopropylaniline.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
The crude product can be purified by recrystallization from hot methanol to yield the pure Schiff base ligand as a crystalline solid.
Part 2: Synthesis of the Nickel(II) Complex
This protocol describes the synthesis of a bis(salicylaldiminato) nickel(II) complex.
Workflow for Complex Synthesis:
Caption: General workflow for the synthesis of the Nickel(II) complex.
Materials:
-
Schiff Base Ligand (L) from Part 1 (2.0 eq)
-
Nickel(II) acetate tetrahydrate (1.0 eq)
-
Anhydrous Methanol
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Schiff base ligand in anhydrous methanol.
-
In a separate flask, dissolve nickel(II) acetate tetrahydrate in a minimal amount of anhydrous methanol.
-
Slowly add the nickel(II) acetate solution to the stirred solution of the ligand at room temperature.
-
A precipitate should form upon addition. Continue stirring the mixture at room temperature for 2-4 hours.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex under vacuum to obtain the final product.
Characterization of the Ligand and Complex
Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds.
| Technique | Ligand (L) | Nickel(II) Complex |
| FT-IR (cm⁻¹) | C=N stretch (~1610-1630), O-H stretch (broad, ~3000-3400) | C=N stretch (shift to lower frequency, ~1600-1620), disappearance of O-H stretch, new bands for Ni-O and Ni-N (~400-600) |
| ¹H NMR (CDCl₃, δ ppm) | Azomethine proton (-CH=N-) singlet (~8.5-8.8), aromatic protons (~6.8-8.0), phenolic -OH (broad singlet, may be absent due to exchange) | Disappearance of the phenolic -OH proton signal. Shifts in the aromatic and azomethine proton signals due to coordination. |
| ¹³C NMR (CDCl₃, δ ppm) | Azomethine carbon (-CH=N-) (~160-165), aromatic carbons (~110-160) | Shifts in the chemical shifts of the azomethine and aromatic carbons upon coordination to the nickel center. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the ligand. | Molecular ion peak corresponding to the calculated mass of the complex. |
| Elemental Analysis | C, H, N analysis should be within ±0.4% of the calculated values. | C, H, N, and Ni analysis should be within ±0.4% of the calculated values. |
Note: The exact spectral values will depend on the specific amine used in the Schiff base synthesis and the solvent used for analysis.[2][5][6][7]
Catalytic Performance Data (Representative)
The following table presents representative data for the polymerization of norbornene using a nickel(II) catalyst with a fluorinated salicylaldimine ligand, illustrating the high activity achievable.
| Catalyst | Cocatalyst | Al/Ni Ratio | Activity (x 10⁶ g polymer mol⁻¹ h⁻¹) | Mₙ (x 10⁵ g mol⁻¹) | PDI (Mₙ/Mₙ) |
| Ni-Complex | MAO | 300 | 1.85 | 2.1 | 1.75 |
| Ni-Complex | MMAO | 300 | 2.07 | 2.4 | 1.62 |
Data adapted from studies on similar fluorinated salicylaldiminato nickel catalysts. Mₙ = Number-average molecular weight; PDI = Polydispersity index; MAO = Methylaluminoxane; MMAO = Modified Methylaluminoxane.[1][2]
The strong electron-withdrawing effect of the fluorine atoms on the ligand is a key factor in achieving such high catalytic activities.[1]
Conclusion and Future Outlook
This compound is a highly effective and versatile building block for the design of advanced catalysts. The strategic incorporation of fluorine atoms allows for the fine-tuning of the electronic properties of the resulting metal complexes, leading to enhanced catalytic performance in important transformations such as olefin polymerization. The straightforward synthesis of Schiff base ligands and their corresponding metal complexes, as detailed in these protocols, makes this an accessible and promising area of research.
Future investigations could explore the use of these catalysts in other transformations, such as asymmetric catalysis by employing chiral amines in the Schiff base synthesis. Further modification of the ligand backbone could also lead to the development of catalysts with even greater activity, selectivity, and stability, opening new avenues in catalyst design and application.
References
- Bis-(salicylaldehyde-benzhydrylimino)nickel complexes with different electron groups: crystal structure and their catalytic properties toward (co)polymerization of norbornene and 1-hexene. (URL not available)
- Synthesis and characterization of novel neutral nickel complexes bearing fluorinated salicylaldiminato ligands and their catalytic behavior for vinylic polymeriz
- Crystal structure of nickel complex. [Link]
- Nickel(II)
- A Novel Trinuclear Nickel(II)
- Scheme 14 Salicylaldimine-based nickel c
- Preparation and Characterization of Some Schiff Base Compounds. (URL not available)
- Salicylaldiminato nickel catalyst systems utilized for the polymerization of ethylene in w
- Synthesis of salicylaldimine ligands and corresponding nickel pre‐c
- Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. [Link]
- SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (URL not available)
- Olefin Oligomerization on Nickel-Based Metal Organic Framework C
- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (URL not available)
- Nickel and Palladium Catalyzed Olefin Polymeriz
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived
Sources
The Strategic Utility of 4,5-Difluoro-2-hydroxybenzaldehyde in the Synthesis of Medicinally Relevant Heterocycles: Application Notes and Protocols
Introduction: The Advantage of Fluorine in Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological profiles. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4,5-Difluoro-2-hydroxybenzaldehyde emerges as a particularly valuable starting material in this context, offering a trifecta of reactive functionalities—a nucleophilic hydroxyl group, an electrophilic aldehyde, and a difluorinated benzene ring—poised for the construction of a diverse array of heterocyclic compounds.[2] The presence of two fluorine atoms on the benzene ring can significantly alter the electronic nature of the resulting heterocyclic system, often leading to enhanced biological activity. This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic cores from this versatile precursor, intended for researchers and professionals in drug discovery and development.
Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Appearance | Solid |
| CAS Number | 199287-52-0 |
| InChIKey | HRLWPXGNZQEUHM-UHFFFAOYSA-N |
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is primarily dictated by the interplay between its hydroxyl and aldehyde groups. This arrangement is ideal for condensation reactions with a variety of carbon- and nitrogen-based nucleophiles, leading to the formation of fused heterocyclic systems. The general synthetic approaches often involve an initial intermolecular condensation at the aldehyde, followed by an intramolecular cyclization involving the hydroxyl group.
Diagram: General Synthetic Pathways from this compound
Caption: Key synthetic routes from this compound.
Synthesis of 6,7-Difluorobenzofuran Derivatives
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 6,7-difluorobenzofurans from this compound can be readily achieved through condensation with active methylene compounds followed by intramolecular cyclization.
Mechanistic Insight: The Knoevenagel Condensation Pathway
The Knoevenagel condensation is a cornerstone reaction in the synthesis of many heterocyclic systems from aldehydes.[4] The reaction commences with the deprotonation of an active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent intermediate readily undergoes dehydration to yield a stable α,β-unsaturated product. In the context of benzofuran synthesis, an intramolecular cyclization follows, where the phenoxide ion attacks one of the electron-withdrawing groups, leading to ring closure and subsequent elimination to form the furan ring.
Protocol 1: Synthesis of 2-Amino-6,7-difluoro-3-cyanobenzofuran
This protocol details the synthesis of a highly functionalized benzofuran derivative via a Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-amino-6,7-difluoro-3-cyanobenzofuran.
Expected Yield: High.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthesis of 6,7-Difluorocoumarin Derivatives
Coumarins are another vital class of heterocyclic compounds with diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects. The synthesis of 6,7-difluorocoumarins can be achieved through various condensation reactions, with the Knoevenagel and Perkin reactions being the most common.
Protocol 2: Synthesis of 6,7-Difluoro-3-substituted-coumarins via Knoevenagel Condensation
This protocol outlines the synthesis of a 6,7-difluorocoumarin derivative using an active methylene compound like diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol) and diethyl malonate (12 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (3-4 drops) and a drop of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 6,7-difluorocoumarin derivative.
Expected Yield: Good to excellent.
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis of 6,7-Difluorochromene Derivatives
Chromenes are a class of heterocyclic compounds that are structural isomers of coumarins and are also of significant interest in medicinal chemistry. Their synthesis often involves a three-component reaction between an aldehyde, an active methylene compound, and a C-H acid.
Protocol 3: One-Pot Synthesis of a Substituted 6,7-Difluorochromene
This protocol describes a multicomponent reaction for the synthesis of a functionalized 6,7-difluorochromene.
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of this compound (5 mmol) and malononitrile (5 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (2 drops).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add dimedone (5 mmol) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired 6,7-difluorochromene derivative.
Expected Yield: High.
Characterization: The structure of the synthesized chromene can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Experimental Workflow for Heterocycle Synthesis
Caption: A generalized experimental workflow for the synthesis of heterocyclic compounds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel benzofurans, coumarins, chromenes, and other related scaffolds. The presence of the difluoro motif is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules, making this an exciting area for further investigation in the quest for new and improved therapeutic agents. Future work could focus on expanding the library of heterocyclic systems synthesized from this precursor and exploring their biological activities through comprehensive screening programs.
References
- PubChem. 2,6-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. 3,5-Difluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. Knoevenagel Condensation.
- MDPI. A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications.
- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade.
- Jampilek, J. Heterocycles in Medicinal Chemistry. Molecules. 2019;24(21):3839.
- Jiang, B., Rajale, T., Wever, W., Tu, S. J., & Li, G. Multicomponent reactions for the synthesis of heterocycles. Chemistry–An Asian Journal. 2010;5(11):2318-2335.
Sources
Application Notes and Protocols for 4,5-Difluoro-2-hydroxybenzaldehyde Derivatives with Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Salicylaldehyde Scaffolds
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles. Salicylaldehydes and their derivatives, particularly Schiff bases and hydrazones, are privileged scaffolds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of these two concepts in the form of 4,5-difluoro-2-hydroxybenzaldehyde offers a promising starting point for the development of novel therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms can significantly modulate the electronic properties of the aromatic ring and the acidity of the hydroxyl group, potentially influencing interactions with biological targets.
This guide provides detailed protocols for the synthesis of Schiff base and hydrazone derivatives of this compound and for the evaluation of their biological activities. Furthermore, it explores the prospective structure-activity relationships to guide future drug discovery efforts.
Synthesis of this compound Derivatives
The aldehyde functional group of this compound is a versatile handle for the synthesis of a variety of derivatives. The following protocols describe the synthesis of two common classes of derivatives: Schiff bases and hydrazones.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Rationale for Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they are good solvents for both the aldehyde and the amine, and their boiling points are suitable for refluxing the reaction.
-
Catalyst: A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of methanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-CH=N-) stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the corresponding azomethine proton signal in the ¹H NMR spectrum (around 8-9 ppm).[1]
General Synthetic Workflow for Schiff Bases
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. Similar to Schiff base formation, this is a condensation reaction involving the formation of a C=N bond. Hydrazones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4]
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating, depending on the reactivity of the starting materials.
Step-by-Step Protocol:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1.0 equivalent of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazide) in ethanol.
-
Add the hydrazine solution dropwise to the aldehyde solution with constant stirring at room temperature.
-
A precipitate usually forms within a few minutes to a few hours. Continue stirring for an additional 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure hydrazone derivative.
-
Characterize the purified product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the hydrazone is confirmed by the presence of the -C=N-NH- moiety, which can be identified by its characteristic spectroscopic signals.
General Synthetic Workflow for Hydrazones
Caption: General reaction scheme for the synthesis of hydrazone derivatives.
Protocols for Biological Activity Evaluation
The following are standard protocols for assessing the antimicrobial and anticancer activities of the synthesized this compound derivatives.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in each row, containing only the medium and inoculum, serves as a positive control for growth. A well with medium only serves as a negative control.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator such as resazurin can be added to aid in the visualization of microbial growth.[5]
Protocol 4: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6][7]
Experimental Workflow for Screening Derivatives
Caption: A typical workflow for the biological screening of synthesized derivatives.
Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives
While extensive SAR studies on derivatives of this compound are not yet widely published, we can extrapolate potential relationships based on the broader literature of salicylaldehyde and fluorinated compounds. The following table presents a hypothetical SAR for Schiff base derivatives.
| R Group on the Amine | Expected Impact on Antimicrobial Activity | Expected Impact on Anticancer Activity | Rationale |
| Alkyl (e.g., -CH₃, -C₂H₅) | Moderate | Low to moderate | Increased lipophilicity may enhance membrane permeability. |
| Aromatic (e.g., -Ph) | Moderate to high | Moderate to high | The aromatic ring can engage in π-π stacking with biological targets. |
| Substituted Aromatic (e.g., -Ph-Cl, -Ph-OCH₃) | High | High | Electron-withdrawing or -donating groups can modulate the electronic properties and binding interactions. Halogens can increase lipophilicity and form halogen bonds. |
| Heterocyclic (e.g., -pyridyl, -thiazolyl) | High | High | Heteroatoms can act as hydrogen bond acceptors or donors, enhancing binding affinity to enzymes or receptors. |
Conclusion
This compound is a valuable scaffold for the development of novel biologically active compounds. The protocols provided herein offer a solid foundation for the synthesis and evaluation of its Schiff base and hydrazone derivatives. The strategic placement of fluorine atoms on the salicylaldehyde core is anticipated to confer advantageous pharmacological properties. Further research focusing on the synthesis of a diverse library of these derivatives and systematic biological screening is warranted to elucidate their therapeutic potential and establish concrete structure-activity relationships.
References
- Zala, R. V., & Bhatt, K. D. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 201-206.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Abdel-Rahman, L. H., El-Khatib, R. M., Ghandour, M. A., & El-Gahami, M. A. (2013). Synthesis and biological activity of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 18(3), 3015–3027.
- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- Khan, I., & Ali, S. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, structure and biological activity of hydrazones derived from 2- and 4-hydroxybenzoic acid hydrazides.
- Brum, J. de O. C., França, T. C. C., LaPlante, S. R., & Figueroa-Villar, J. D. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini reviews in medicinal chemistry, 20(5), 342–368.
- Carneiro Brum, J. de O., França, T. C. C., LaPlante, S. R., & Figueroa-Villar, J. D. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(5), 342-368.
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Al-Ostath, A., Al-Assad, A., & Al-Masri, M. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2419.
- Motahar, M. A., et al. (2024). Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine. Oriental Journal of Chemistry, 40(5).
- PubChemLite. (n.d.). This compound (C7H4F2O2).
- Gobis, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049.
- Kumar, K. S., et al. (2011). Synthesis and antimicrobial activity of 4,5-dihydropyrazoline derivatives.
- Abdullahi, M., et al. (2021). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
- Raj, J. A., et al. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots.
- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
- Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(48), 30209-30222.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the O-Alkylation of 4,5-Difluoro-2-hydroxybenzaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
The O-alkylation of substituted phenols is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The resulting aryl ethers are prevalent motifs in a vast array of biologically active molecules. This document provides a comprehensive guide to the O-alkylation of 4,5-Difluoro-2-hydroxybenzaldehyde, a versatile building block whose derivatives are of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, present a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting.
Introduction and Scientific Context
This compound is a valuable starting material characterized by an electron-deficient aromatic ring and a strategically positioned hydroxyl group adjacent to an aldehyde.[1][2] The introduction of an alkoxy group at the C2 position can significantly modulate the molecule's steric and electronic properties, influencing its biological activity and potential as a synthetic intermediate.
The most robust and widely employed method for this transformation is the Williamson ether synthesis .[3][4] This reaction, first reported in 1850, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4][5] It involves the deprotonation of a hydroxyl group to form a more potent nucleophile—the phenoxide—which then attacks an alkyl halide to form the ether linkage.[3][5] Understanding the interplay of the base, solvent, and alkylating agent is paramount to achieving high yields and minimizing side reactions.
While the Williamson synthesis is the primary focus, alternative methods like the Mitsunobu reaction exist for specific applications, typically involving the conversion of alcohols into ethers with inversion of stereochemistry.[6][7] However, for the direct alkylation of a phenol with an alkyl halide, the Williamson approach remains the most direct and efficient pathway.
Core Principles and Mechanistic Rationale
The success of the O-alkylation of this compound hinges on a clear understanding of the S(_N)2 mechanism and the factors that govern its efficiency.
The phenolic hydroxyl group is weakly acidic and not sufficiently nucleophilic to react directly with an alkyl halide at a practical rate.[4] Therefore, a base is required to deprotonate the phenol, generating the corresponding phenoxide anion.[8][9] This phenoxide is a significantly stronger nucleophile, capable of initiating the S(_N)2 attack.
-
Common Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often sufficient and are preferred for their ease of handling and removal.[9][10][11] For less reactive systems, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) can be employed.[4][9]
The choice of solvent is critical and can dictate the outcome of the reaction.[12]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone, and dimethyl sulfoxide (DMSO) are ideal.[3][13][14] They effectively solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the phenoxide nucleophile. This leaves the phenoxide "naked" and highly reactive, accelerating the desired S(_N)2 reaction.[12]
-
Protic Solvents: Protic solvents like water or ethanol should be avoided as the primary reaction medium. They can form a solvent shell around the phenoxide via hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[12]
The structure of the alkylating agent (typically an alkyl halide) directly impacts the reaction's success.
-
Substrate Scope: The Williamson ether synthesis works best with methyl and primary alkyl halides.[4][5] Secondary alkyl halides are more prone to a competing elimination (E2) reaction, which is favored by the basic conditions and can significantly reduce the yield of the desired ether.[3][4] Tertiary alkyl halides will almost exclusively yield the elimination product.[4]
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para positions).[3][12] While O-alkylation is generally favored, C-alkylation can become a competing side reaction. The use of polar aprotic solvents strongly favors O-alkylation.[12]
Experimental Protocol: O-Alkylation via Williamson Ether Synthesis
This protocol provides a reliable method for the O-alkylation of this compound using benzyl bromide as a representative primary alkyl halide.
Materials and Equipment:
-
Reagents:
-
This compound
-
Benzyl bromide (or other primary alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetone (or DMF), anhydrous grade
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter paper)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10-20 mL per gram of starting material) followed by anhydrous potassium carbonate (2.0 eq). The use of excess base ensures complete deprotonation of the phenol.
-
Phenoxide Formation: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture dropwise. A slight excess of the alkylating agent helps drive the reaction to completion.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C). Monitor the reaction progress using TLC (a typical eluent system is 20% ethyl acetate in hexane). The reaction is typically complete within 4-12 hours.
-
Workup - Cooling and Filtration: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask to room temperature. Filter the mixture through a pad of celite or filter paper to remove the inorganic salts (K₂CO₃ and the potassium halide byproduct). Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water (2x) and then brine (1x). The aqueous washes remove any remaining inorganic salts and DMF if it was used as the solvent. A wash with dilute NaOH can be used to remove unreacted starting phenol.[15][16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure O-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the O-alkylation of substituted hydroxybenzaldehydes.
| Alkylating Agent | Base (eq.) | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ (2.0) | Acetone | Reflux | 4-8 | >90 | [10] |
| Ethyl Bromide | K₂CO₃ (1.5) | DMF | 80 °C | 6-10 | 85-95 | [3] |
| Benzyl Bromide | K₂CO₃ (1.0) | Ethanol | Reflux | 14 | ~80 | [17] |
| Propyl Bromide | CsHCO₃ (1.5) | Acetonitrile | 80 °C | 4-12 | 90-95 | [11] |
| Phenacyl Bromide | Triethylamine | Methanol | Room Temp | 7 | 60 | [18] |
Troubleshooting and Field-Proven Insights
-
Problem: Low or No Reaction.
-
Cause: Insufficiently anhydrous conditions can quench the phenoxide. The base may be too weak or of poor quality.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[4]
-
-
Problem: Formation of Side Products (Elimination).
-
Cause: Using a secondary or bulky primary alkyl halide.
-
Solution: This reaction is most effective with primary, unhindered alkyl halides. If a secondary alkyl group must be installed, consider an alternative synthetic route or use milder conditions (lower temperature, weaker base) to favor substitution over elimination.[5]
-
-
Problem: Difficult Purification.
-
Cause: Unreacted starting material co-eluting with the product.
-
Solution: Before chromatography, perform an extractive wash of the organic layer with a dilute (e.g., 1M) NaOH solution.[15] The acidic starting phenol will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral ether product remains in the organic layer.
-
-
Expert Tip: The Use of Catalysts.
-
In some cases, a catalytic amount of sodium or potassium iodide (NaI or KI) can be added. The iodide can displace the bromide or chloride from the alkylating agent in situ to form a more reactive alkyl iodide (Finkelstein reaction), accelerating the overall process.
-
Conclusion
The Williamson ether synthesis provides a powerful and versatile method for the O-alkylation of this compound. By carefully selecting the base, solvent, and alkylating agent, researchers can achieve high yields of the desired ether products. The protocol and insights provided in this application note serve as a robust starting point for scientists and drug development professionals aiming to synthesize novel derivatives for their research programs.
References
- Wikipedia. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- Hubei Sanli Fengxiang Technology Co., Ltd.
- PharmaXChange.info.
- Chemistry LibreTexts. Williamson Ether Synthesis. (2023-01-22). [Link]
- Organic Synthesis. Mitsunobu reaction. [Link]
- Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024-06-28). [Link]
- ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. (2025-08-06). [Link]
- Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]
- RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
- Wikipedia. Mitsunobu reaction. [Link]
- ResearchGate.
- MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. (2022-11-17). [Link]
- Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. (2022-11-17). [Link]
- Google Patents.
- Chemical Reviews.
- ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025-08-05). [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- YouTube. Williamson Ether Synthesis. (2018-08-29). [Link]
- YouTube. Williamson Ether Synthesis. (2023-11-07). [Link]
- PubChem. 4,5-Difluoro-2-methoxybenzaldehyde. [Link]
- MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. [Link]
- Sciencemadness.org. Purification of benzaldehyde? (2015-05-25). [Link]
- PubChemLite. 4,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2). [Link]
- Google Patents.
- Google Patents.
- PubChem. This compound. [Link]
- PubChemLite. This compound (C7H4F2O2). [Link]
- PubChemLite. 4,5-difluoro-2-methylbenzaldehyde (C8H6F2O). [Link]
- OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024-06-30). [Link]
- Oriental Journal of Chemistry.
- PMC - NIH. 4-(Benzyloxy)benzaldehyde. [Link]
- PMC - NIH. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis and Application of Schiff Bases Derived from 4,5-Difluoro-2-hydroxybenzaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from the reaction of 4,5-difluoro-2-hydroxybenzaldehyde with various primary amines. The presence of two fluorine atoms on the salicylaldehyde ring, coupled with the ortho-hydroxyl group, imparts unique electronic properties and structural stability to the resulting imines. These characteristics make them highly valuable scaffolds in medicinal chemistry, materials science, and coordination chemistry. This document offers detailed experimental protocols, an in-depth discussion of the underlying chemical principles, and a survey of their potential biological activities, designed to equip researchers with the knowledge to effectively utilize this versatile reaction.
Introduction: The Significance of Fluorinated o-Hydroxy Schiff Bases
Schiff bases, compounds containing an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] Those derived from 2-hydroxybenzaldehydes (salicylaldehydes) are of particular interest due to the formation of a stable six-membered pseudo-ring via a strong intramolecular hydrogen bond between the phenolic proton and the imine nitrogen.[2] This structural feature enforces planarity and enhances the chemical stability of the molecule.
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[3] In the context of this compound, the two electron-withdrawing fluorine atoms are expected to influence the reactivity of the aldehyde and the electronic properties of the resulting Schiff base. This guide will explore the implications of this unique substitution pattern.
Reaction Mechanism and Key Structural Features
The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate. This is followed by the elimination of a water molecule, often catalyzed by a small amount of acid, to yield the final imine product.[4]
The Role of the Ortho-Hydroxyl Group and Tautomerism
A critical feature of Schiff bases derived from 2-hydroxybenzaldehydes is the existence of tautomeric forms: the phenol-imine (O-H···N) and the keto-amine (O···H-N) forms. The equilibrium between these two forms is influenced by the solvent and the electronic nature of the substituents. For most salicylaldehyde Schiff bases, the phenol-imine form, stabilized by a strong intramolecular hydrogen bond, is predominant.[2] This hydrogen bond is crucial for the planarity and stability of these compounds.
General Experimental Protocol for Synthesis
This protocol provides a robust and reproducible method for the synthesis of Schiff bases from this compound and a primary amine.
Materials and Reagents
-
This compound
-
Primary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst, optional)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.
-
Reaction Initiation: Add the ethanolic solution of the primary amine dropwise to the aldehyde solution at room temperature. A color change and/or the formation of a precipitate is often observed.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 78 °C for ethanol) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[6]
Characterization of the Resulting Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are standard.
Spectroscopic Data and Interpretation
| Technique | Key Feature | Expected Observation for 4,5-Difluoro-2-hydroxybenzylidene-amines |
| FT-IR | C=N stretch | A strong absorption band in the range of 1610-1630 cm⁻¹. The exact position is influenced by the amine substituent. The absence of the C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the primary amine confirms product formation.[2] |
| ¹H NMR | Azomethine Proton (-CH=N-) | A characteristic singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. |
| Phenolic Proton (-OH) | A broad singlet, also in the downfield region (δ 12.0-14.0 ppm), indicative of the strong intramolecular hydrogen bond. | |
| Aromatic Protons | Complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The coupling patterns will be influenced by the fluorine atoms and the substituents on the amine. | |
| ¹³C NMR | Azomethine Carbon (-C=N-) | A signal in the range of δ 160-170 ppm. |
| Aromatic Carbons | Signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show characteristic C-F coupling. | |
| Mass Spec. | Molecular Ion Peak | The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of the Schiff base. |
Visualization of the Synthesis and Structure
Reaction Workflow
Caption: General workflow for the synthesis of Schiff bases.
Key Molecular Structure
Caption: Intramolecular H-bond in the Schiff base. (A graphical representation of the chemical structure showing the six-membered ring formed by the O-H...N hydrogen bond would be inserted here.)
Applications and Future Directions
Schiff bases are versatile compounds with a wide array of applications, and the introduction of fluorine atoms can enhance their utility.[7]
Medicinal Chemistry
-
Antimicrobial Agents: Fluorinated Schiff bases and their metal complexes have demonstrated significant activity against various strains of bacteria and fungi.[1][5] The lipophilicity imparted by fluorine can enhance cell membrane permeability.
-
Anticancer Agents: Many Schiff base derivatives are being investigated as potential anticancer drugs, with mechanisms of action that include the inhibition of protein kinases and the induction of apoptosis.[8]
-
Anti-inflammatory and Antiviral Activity: The imine linkage is a key pharmacophore in various biologically active molecules, and fluorinated analogues are promising candidates for the development of new anti-inflammatory and antiviral agents.[7]
Coordination Chemistry and Catalysis
The ability of the ortho-hydroxy group and the imine nitrogen to chelate with metal ions makes these Schiff bases excellent ligands for the synthesis of stable metal complexes.[9] These complexes have applications in catalysis, for example, in oxidation reactions.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a class of Schiff bases with high potential for applications in drug discovery and materials science. The protocols and characterization data presented in this guide offer a solid foundation for researchers to synthesize and explore these valuable compounds. The electronic influence of the fluorine substituents provides a fertile ground for further investigation into structure-activity relationships and the design of novel molecules with tailored properties.
References
- Asha Fadllallah Wady et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
- Ashraf, M. A., Mahmood, K., Wajid, A., Maah, M. J., & Yusoff, I. (2011). Synthesis, characterization and biological Activity of Schiff Bases. International Conference on Chemistry and Chemical Process.
- Bhat, K. I., & Kumar, A. (2018). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences, 14, 294-303.
- Devidas, S. M., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495.
- Dey, S., et al. (2023).
- Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 199-206.
- Singh, R., & Sumal, P. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 235-243.
- BenchChem. (2025). Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde.
- Hassan, A. M., et al. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26901-26905.
- International Journal of Farming and Allied Sciences. (2020). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. Intl J Farm & Alli Sci, 9(4), 63-71.
- J-GLOBAL. (n.d.). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Japan Science and Technology Agency.
- MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6898.
- Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Advancements in Bio-Medical Engineering.
- PubChem. (n.d.). This compound.
- Rafeye, R., & Anita, A. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Quarterly Journal of Applied Chemical Research.
- ResearchGate. (2025). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations.
- Scientific Research Journal. (n.d.).
- SCIRP. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Advances in Biological Chemistry, 3(6), 491-504.
- Semantic Scholar. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Semantic Scholar.
- Siddiqui, S., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
- New Journal of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Royal Society of Chemistry.
- MDPI. (n.d.). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules.
- Taylor & Francis Online. (2016). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes. Journal of Molecular Structure.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. recentscientific.com [recentscientific.com]
- 5. ijpbs.com [ijpbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. setpublisher.com [setpublisher.com]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirj.org [scirj.org]
The Strategic Role of 4,5-Difluoro-2-hydroxybenzaldehyde in the Synthesis of Advanced Fluorinated Pharmaceuticals
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This "fluorine advantage" has led to a significant number of fluorinated drugs in various therapeutic areas. 4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, has emerged as a pivotal building block in this arena. Its trifunctional nature—an aldehyde for versatile condensations, a hydroxyl group for etherification or hydrogen bonding, and a difluorinated phenyl ring for modulating electronic and pharmacokinetic properties—makes it a highly valuable precursor for the synthesis of complex fluorinated drug candidates.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of fluorinated compounds with therapeutic potential. We will delve into the causality behind its use in specific synthetic strategies and provide detailed, field-proven protocols for the synthesis of key compound classes, including fluorinated chalcones, Schiff bases, and quinazoline analogues.
Core Applications in Fluorinated Drug Synthesis
The strategic placement of the two fluorine atoms on the benzene ring of this compound offers several advantages in drug design. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of the adjacent hydroxyl group and influence the reactivity of the aldehyde. Furthermore, the C-F bonds can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of the resulting drug molecule.
The primary applications of this compound in drug synthesis revolve around its utility as a scaffold for constructing larger, more complex molecules. The aldehyde functionality serves as a key reaction handle for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of heterocyclic and acyclic compounds.
Synthesis of Fluorinated Chalcones: Precursors to Anticancer and Anti-inflammatory Agents
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of fluorine atoms into the chalcone scaffold can enhance these biological activities. This compound is an excellent starting material for the synthesis of fluorinated chalcones via the Claisen-Schmidt condensation.
Scientific Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. In this context, this compound provides the aldehydic component. The presence of the ortho-hydroxyl group can influence the reaction kinetics and may also serve as a key interaction point in the final molecule's binding to its biological target. The difluorinated ring contributes to the overall electronic properties and metabolic stability of the resulting chalcone.
Experimental Workflow: Synthesis of Fluorinated Chalcones
Caption: Workflow for the synthesis of fluorinated chalcones.
Protocol 1: Synthesis of (E)-1-(Aryl)-3-(4,5-difluoro-2-hydroxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Prepare a solution of NaOH or KOH (2-3 equivalents) in water and add it dropwise to the ethanolic solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 5-6.
-
The precipitated solid (the crude chalcone) is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure fluorinated chalcone derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Fluorinated Chalcones
| Compound ID | Acetophenone Substituent | Yield (%) | Biological Activity (Reported) |
| FC-1 | Unsubstituted | 85 | Anticancer, Anti-inflammatory |
| FC-2 | 4-Chloro | 82 | Enhanced anticancer activity |
| FC-3 | 4-Methoxy | 88 | Antioxidant, Cytotoxic |
Synthesis of Fluorinated Schiff Bases: Versatile Intermediates and Bioactive Agents
Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] this compound readily undergoes condensation reactions with primary amines to form fluorinated Schiff bases. These can be valuable final drug candidates or key intermediates for the synthesis of more complex heterocyclic systems.
Scientific Rationale: The reaction between the aldehyde group of this compound and a primary amine is a straightforward and efficient method for introducing a nitrogen-containing moiety. The resulting imine can be stable or can be further reduced to a secondary amine, providing access to a different class of compounds. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen, which can stabilize the molecule and influence its conformation. The difluorinated ring, as in the case of chalcones, enhances the drug-like properties of the molecule.
Experimental Workflow: Synthesis of Fluorinated Schiff Bases
Caption: Workflow for the synthesis of fluorinated Schiff bases.
Protocol 2: Synthesis of 2-((E)-(Arylimino)methyl)-4,5-difluorophenol
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, 4-chloroaniline)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Standard laboratory glassware and reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
To this solution, add the substituted aniline (1 equivalent). A catalytic amount of glacial acetic acid can be added to accelerate the reaction.
-
Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
After cooling to room temperature, the solid product is collected by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Confirm the structure of the synthesized Schiff base by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).
Synthesis of Fluorinated Quinazoline Analogues: A Gateway to Kinase Inhibitors
Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the area of oncology (e.g., Gefitinib, Erlotinib). The synthesis of fluorinated quinazoline derivatives can lead to potent kinase inhibitors. While a direct, one-pot synthesis from this compound is less common, it can serve as a crucial precursor for building blocks that are then cyclized to form the quinazoline ring system. For instance, it can be used to synthesize fluorinated anthranilic acid derivatives, which are key starting materials for quinazoline synthesis.
Scientific Rationale: The synthesis of quinazolines often involves the cyclization of an anthranilic acid derivative with a one-carbon source. This compound can be converted to a difluoroanthranilic acid derivative through a multi-step sequence, for example, by oxidation of the aldehyde to a carboxylic acid, followed by nitration and subsequent reduction of the nitro group to an amine. The resulting difluoroanthranilic acid can then be used in standard quinazoline syntheses. The fluorine atoms on the benzene ring can significantly impact the binding affinity and selectivity of the final quinazoline-based kinase inhibitor.
Conceptual Synthetic Pathway to Fluorinated Quinazolines
Caption: A conceptual pathway for synthesizing fluorinated quinazolines.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable building block in the synthesis of fluorinated drug candidates. Its unique combination of reactive functional groups and the presence of two fluorine atoms on the aromatic ring provide medicinal chemists with a powerful tool to create novel molecules with enhanced pharmacological properties. The protocols outlined in this guide for the synthesis of fluorinated chalcones and Schiff bases demonstrate the practical utility of this compound. While its application in the synthesis of complex heterocyclic systems like quinazolines may be less direct, its role as a precursor to key intermediates should not be underestimated. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Salehi, B., Fokou, P. V. T., Sharifi-Rad, M., Zucca, P., Pezzani, R., Rajabi, S., ... & Martins, N. (2019). The therapeutic potential of chalcones: a patent review.
- Siddiqui, Z. N., & Asad, M. (2016). A review on synthesis, characterization and biological activities of chalcone and their derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2322.
- Karthikeyan, C., Moorthy, N. S. H. N., Ramasamy, S., Vanam, U., Manivannan, E., Kar, M., & Trivedi, P. (2015). Advances in chalcones with anticancer activities. Recent patents on anti-cancer drug discovery, 10(1), 97-115.
- Singh, P., & Kumar, V. (2014). Quinazoline derivatives: a new horizon of versatile biological activities. Mini reviews in medicinal chemistry, 14(2), 181-195.
- Asif, M. (2015). A review on therapeutically potential of Schiff bases. Journal of Applied Pharmaceutical Science, 5(10), 001-012.
- BenchChem. (n.d.). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. Retrieved from a relevant BenchChem application note.
Sources
Application Notes: 4,5-Difluoro-2-hydroxybenzaldehyde in the Preparation of Fluorescent Probes
Introduction
In the dynamic fields of cellular biology, diagnostics, and drug discovery, fluorescent probes have emerged as indispensable tools for the real-time, non-invasive visualization and quantification of specific analytes within complex biological systems.[1][2] The rational design of these molecular sensors is paramount to achieving high sensitivity, selectivity, and desirable photophysical properties. 4,5-Difluoro-2-hydroxybenzaldehyde has garnered significant attention as a versatile building block in the synthesis of novel fluorescent probes. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the ortho-hydroxy group, provide a robust scaffold for the development of probes exhibiting mechanisms such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of advanced fluorescent probes.
Key Attributes of this compound
The utility of this compound as a precursor for fluorescent probes stems from several key structural and chemical features:
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms on the benzene ring significantly modulate the electronic environment of the molecule. This electron-withdrawing effect can enhance the acidity of the hydroxyl proton and influence the energy levels of the molecular orbitals, which is critical for designing probes based on ICT and ESIPT mechanisms.[3]
-
Reactive Aldehyde Group: The aldehyde functionality serves as a versatile chemical handle for introducing a recognition moiety. It readily participates in condensation reactions, such as Schiff base formation, with primary amines to link the fluorophore core to a specific analyte-binding unit.[4]
-
Ortho-Hydroxy Group: The hydroxyl group positioned ortho to the aldehyde is crucial for probes designed to operate via an ESIPT mechanism. This arrangement facilitates the formation of an intramolecular hydrogen bond, which is essential for the proton transfer process upon photoexcitation.[3]
Design Principles of Fluorescent Probes
The development of fluorescent probes using this compound is typically centered around a modular design consisting of three key components: a fluorophore, a recognition unit (receptor), and a linker.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
Application Notes and Protocols for the Synthesis and Characterization of Metal Complexes with 4,5-Difluoro-2-hydroxybenzaldehyde
Introduction: The Strategic Importance of Fluorinated Salicylaldehyde Derivatives in Coordination Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation.[1][2] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] These modifications often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] 4,5-Difluoro-2-hydroxybenzaldehyde, a disubstituted salicylaldehyde, is a prime example of a versatile precursor for designing novel metal complexes with potential applications in drug development and catalysis.[4][5]
The formation of metal complexes with ligands derived from this compound, particularly through Schiff base condensation, offers a modular approach to creating structurally diverse coordination compounds.[6] The resulting Schiff base ligands are often polydentate, capable of forming stable chelates with a variety of transition metal ions.[7] The electronic withdrawing nature of the fluorine atoms in the 4 and 5 positions of the benzene ring can modulate the electron density of the coordinating atoms, thereby influencing the stability, reactivity, and spectroscopic properties of the resulting metal complexes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for creating and characterizing metal complexes with this compound. The protocols are designed to be robust and reproducible, with a focus on explaining the rationale behind the experimental choices to empower researchers in their synthetic endeavors.
PART 1: Synthesis of Schiff Base Ligands and their Metal Complexes
The most common and versatile method for preparing metal complexes of this compound is through the formation of a Schiff base ligand, followed by coordination with a metal salt. This two-step process allows for the isolation and characterization of the ligand before complexation. Alternatively, an in situ method can be employed where the Schiff base is formed in the presence of the metal ion.
General Considerations for Synthesis
-
Solvents: Anhydrous ethanol or methanol are the most common solvents for both Schiff base synthesis and complexation reactions.[8][9] The choice of solvent is critical to ensure the solubility of the reactants and the precipitation of the product.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the condensation reaction between the aldehyde and the amine to form the Schiff base.[8][9]
-
Inert Atmosphere: While not always strictly necessary, performing the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reactants or products.
-
Metal Salts: A variety of metal salts can be used, with acetates and chlorides being common choices.[7][10] The counter-ion can sometimes influence the coordination geometry of the final complex.
Experimental Workflow: Synthesis of a Bidentate Schiff Base Ligand and a Representative Cu(II) Complex
Figure 1. General workflow for the synthesis of a Schiff base ligand and its subsequent metal complexation.
Detailed Protocol: Synthesis of (E)-2-(((phenyl)imino)methyl)-4,5-difluorophenol (L)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of this compound in 30 mL of absolute ethanol.[11][12]
-
Addition of Amine: To the stirred solution, add 0.93 g (10 mmol) of aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The purified Schiff base ligand can be dried in a desiccator over anhydrous CaCl₂.
Detailed Protocol: Synthesis of Bis((E)-2-(((phenyl)imino)methyl)-4,5-difluorophenolato)copper(II) [Cu(L)₂]
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.466 g (2 mmol) of the Schiff base ligand (L) in 40 mL of hot ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve 0.199 g (1 mmol) of copper(II) acetate monohydrate in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reaction: Reflux the resulting mixture for 4-6 hours. A change in color and the formation of a precipitate usually indicates the formation of the complex.[8]
-
Isolation: After cooling to room temperature, collect the solid complex by filtration.
-
Purification: Wash the product several times with hot ethanol to remove any unreacted ligand and metal salt. Dry the final product in a vacuum desiccator.
PART 2: Physicochemical Characterization of the Metal Complexes
Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure and properties. The following techniques are fundamental for the analysis of these compounds.
Characterization Workflow
Figure 2. A typical workflow for the comprehensive characterization of the synthesized metal complexes.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should be in close agreement with the calculated values for the proposed molecular formula, typically within ±0.4%. This technique is crucial for confirming the stoichiometry of the ligand to the metal in the complex.
| Compound | Formula | Calculated %C | Calculated %H | Calculated %N |
| Ligand (L) | C₁₃H₉F₂NO | 66.95 | 3.89 | 6.01 |
| [Cu(L)₂] | C₂₆H₁₆CuF₄N₂O₂ | 59.15 | 3.05 | 5.31 |
Table 1: Theoretical elemental analysis data for the Schiff base ligand and its copper(II) complex.
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the coordination sites of the ligand upon complexation.
-
Protocol:
-
Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free ligand.
-
-
Key Spectral Features:
-
ν(O-H): The broad band corresponding to the phenolic O-H stretching vibration in the free ligand (around 3400 cm⁻¹) should disappear upon complexation, indicating deprotonation and coordination of the phenolic oxygen to the metal ion.
-
ν(C=N): The sharp band of the azomethine group (C=N) in the free ligand (typically around 1620-1640 cm⁻¹) often shifts to a lower or higher frequency upon coordination of the nitrogen atom to the metal center.[13]
-
ν(M-O) and ν(M-N): The formation of new, weaker bands in the low-frequency region (typically 500-600 cm⁻¹ for M-O and 400-500 cm⁻¹ for M-N) provides direct evidence of metal-ligand bond formation.[14]
-
UV-Visible Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry.
-
Protocol:
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMF or DMSO).
-
Record the spectrum in the range of 200-800 nm.
-
-
Expected Transitions:
-
Intra-ligand Transitions: Intense bands in the UV region (below 400 nm) are typically due to π → π* and n → π* transitions within the aromatic rings and the C=N group of the ligand.
-
Ligand-to-Metal Charge Transfer (LMCT): These bands may appear in the visible region.
-
d-d Transitions: For transition metal complexes with d-electrons (like Cu(II)), weak absorption bands in the visible or near-IR region are characteristic of d-d transitions. The position and intensity of these bands are indicative of the coordination geometry (e.g., square planar, tetrahedral, or octahedral). For a square-planar Cu(II) complex, a broad band might be observed in the 500-700 nm range.
-
Molar Conductance Measurements
This technique is used to determine whether the complex is an electrolyte or a non-electrolyte in solution.
-
Protocol:
-
Prepare a 10⁻³ M solution of the complex in a suitable solvent like DMF.
-
Measure the conductivity of the solution at room temperature.
-
-
Interpretation: Low molar conductance values (typically < 50 Ω⁻¹cm²mol⁻¹) indicate that the complex is a non-electrolyte, suggesting that the anions (if any from the metal salt) are not present as counter-ions and may be coordinated to the metal center.[13]
Magnetic Susceptibility Measurements
For paramagnetic complexes, measuring the magnetic moment provides information about the number of unpaired electrons, which is useful in determining the oxidation state and geometry of the central metal ion.[15]
-
Protocol:
-
Measure the magnetic susceptibility of a solid sample of the complex at room temperature using a Gouy balance or a SQUID magnetometer.
-
Calculate the effective magnetic moment (μ_eff) using the appropriate formula.
-
-
Interpretation: For example, a Cu(II) complex (d⁹ configuration) is expected to have a magnetic moment of approximately 1.73 B.M., corresponding to one unpaired electron.[10]
PART 3: Applications in Research and Drug Development
Metal complexes derived from fluorinated salicylaldehydes are of significant interest due to their potential biological activities and catalytic applications.
-
Antimicrobial and Anticancer Agents: The chelation of a metal ion to a biologically active ligand can enhance its efficacy.[5] The resulting complex may have improved lipophilicity, facilitating its transport across cell membranes. Researchers can screen these novel complexes against various bacterial, fungal, and cancer cell lines.
-
Catalysis: Schiff base metal complexes are known to be effective catalysts for various organic transformations, such as oxidation, reduction, and condensation reactions.[8] The electronic properties of the this compound moiety can be fine-tuned to optimize the catalytic activity of the metal center.
-
Fluorescent Probes: The inherent fluorescence of some Schiff base ligands can be modulated upon coordination with metal ions. This property can be exploited for the development of selective and sensitive fluorescent sensors for specific metal ions or anions.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the synthesis and characterization of novel metal complexes based on this compound. The strategic use of this fluorinated precursor opens up avenues for the design of new molecules with tailored electronic, catalytic, and biological properties. By understanding the principles behind the synthetic protocols and the interpretation of the characterization data, researchers can effectively explore the vast potential of these compounds in diverse scientific fields.
References
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Synthesis, 2024.
- Synthesis of Schiff Base Metal Complexes: A Concise Review. (n.d.). Bibliomed.
- Synthesis and Characterization of Cu(II), Ni(II), Co(II), Mn(II), and Cd(II) Transition Metal Complexes of Tridentate Schiff Base Derived from O-Vanillin and N-Aminopyrimidine-2-Thione. (n.d.). ResearchGate.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022). ACS Omega.
- Synthesis and Characterization of Schiff Base Transition Metal Complexes. (n.d.). Iraqi National Journal of Chemistry.
- Synthesis, Physicochemical and Antimicrobial Evaluation of a Tetradentate Schiff Base Ligand. (n.d.). Scientific Research Journal (Scirj).
- This compound. (n.d.). PubChem.
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). SBMU journals.
- Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. (n.d.). Journal of Al-Nahrain University.
- This compound (C7H4F2O2). (n.d.). PubChemLite.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
- Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022). Molecules.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn.
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.
- Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. (2021). International Journal of Creative Research Thoughts.
- (PDF) Synthesis, Characterization and Antimicrobial Studies of Metal(II) Complexes with A Schiff Base Derived From 2, 4-Dihydroxybenzophenone with Ethylenediamine. (2014). ResearchGate.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment [mdpi.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 13. scirj.org [scirj.org]
- 14. researchgate.net [researchgate.net]
- 15. ijser.in [ijser.in]
The Strategic Integration of 4,5-Difluoro-2-hydroxybenzaldehyde in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorination in Material Design
The introduction of fluorine atoms into organic molecules imparts a unique set of properties that are highly desirable in materials science. The high electronegativity of fluorine can significantly alter the electronic characteristics of a molecule, influencing properties such as dipole moment, dielectric constant, and thermal stability. In the context of 4,5-Difluoro-2-hydroxybenzaldehyde, the two fluorine atoms on the benzene ring create a strong electron-withdrawing effect, which can enhance the performance of resulting materials in applications such as high-performance polymers and liquid crystals. The ortho-hydroxy group and the aldehyde functionality provide versatile reaction sites for the construction of complex macromolecular architectures.
Core Properties of this compound
A thorough understanding of the fundamental properties of this key building block is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 224.1 °C at 760 mmHg | [1] |
| Appearance | White to off-white powder | [2] |
Application in High-Performance Fluorinated Polyimides
The quest for polymers with superior thermal stability, low dielectric constants, and excellent mechanical properties is a driving force in materials research. Fluorinated polyimides are a class of materials that meet these demanding requirements, making them suitable for applications in the aerospace and electronics industries. This compound can serve as a crucial precursor for the synthesis of novel diamine monomers, which are then polymerized to form high-performance polyimides.
The presence of fluorine atoms in the polymer backbone disrupts chain packing and reduces intermolecular interactions, leading to a lower dielectric constant and improved solubility. The inherent rigidity of the aromatic structure contributes to high thermal stability.
Conceptual Synthetic Pathway for a Fluorinated Diamine Monomer
The following diagram illustrates a conceptual pathway for the synthesis of a diamine monomer derived from this compound, which can then be used in polyimide synthesis.
Caption: Conceptual synthesis of a fluorinated diamine monomer.
General Protocol for Polyimide Synthesis
The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Protocol 1: Two-Step Polycondensation for Polyimide Film Preparation
Materials:
-
Fluorinated diamine monomer (synthesized from this compound)
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Glass plates
-
Spin coater
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated diamine monomer in anhydrous NMP.
-
Slowly add an equimolar amount of the aromatic dianhydride in small portions to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution. The progress of the polymerization can be monitored by the increase in viscosity.
-
-
Film Casting and Imidization:
-
Filter the poly(amic acid) solution to remove any particulate matter.
-
Cast the solution onto a clean glass plate using a spin coater to achieve a uniform thickness.
-
Place the coated glass plate in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete cyclization to the polyimide.
-
-
Alternatively, for chemical imidization, a mixture of acetic anhydride and pyridine can be added to the poly(amic acid) solution, followed by casting and drying at a lower temperature.
-
-
Characterization:
-
The resulting polyimide film can be carefully peeled from the glass substrate.
-
Characterize the film using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the imide ring formation (disappearance of amic acid peaks and appearance of characteristic imide peaks).
-
Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[3]
-
Mechanical properties (tensile strength, modulus) can be measured using a universal testing machine.
-
Application in Fluorinated Schiff Base Liquid Crystals
The unique electronic and steric properties of fluorine make it a valuable element in the design of liquid crystalline materials. The introduction of fluorine atoms can influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystals. This compound is an excellent starting material for the synthesis of fluorinated Schiff base (imine) liquid crystals.
The condensation reaction between the aldehyde group of this compound and a primary amine is a straightforward method to create the core structure of a liquid crystal molecule. The fluorine substituents can enhance the dipole moment perpendicular to the long molecular axis, which is beneficial for creating materials with negative dielectric anisotropy, a key property for vertically aligned (VA) liquid crystal displays.
General Synthetic Pathway for a Fluorinated Schiff Base Liquid Crystal
Caption: Synthesis of a fluorinated Schiff base liquid crystal.
Protocol 2: Synthesis of a Fluorinated Schiff Base Liquid Crystal
Materials:
-
This compound
-
Substituted aniline (e.g., 4-n-alkylaniline or 4-n-alkoxyaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
In a separate beaker, dissolve the substituted aniline (1 equivalent) in absolute ethanol.
-
-
Condensation Reaction:
-
Add the aniline solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, cool the flask in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
-
Characterization:
-
Confirm the structure of the synthesized compound using FTIR (to verify the formation of the C=N imine bond) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Investigate the liquid crystalline properties using Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and Polarized Optical Microscopy (POM) to observe the liquid crystalline textures.[4]
-
Future Outlook
The applications of this compound in materials science are not limited to polyimides and liquid crystals. Its versatile reactivity makes it a promising candidate for the synthesis of other advanced materials, including:
-
Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde groups can be modified to create organic linkers for the construction of porous MOFs with potential applications in gas storage and catalysis.
-
Organic Electronic Materials: The electron-withdrawing nature of the difluorinated ring can be exploited in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]
The continued exploration of this versatile building block is expected to lead to the development of novel materials with enhanced performance characteristics, further advancing the fields of electronics, energy, and beyond.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- 001Chemical. (n.d.). CAS No. 199287-52-0, this compound.
- Yadav, S. K., et al. (2024). Preparation and characterization of PMR-type polyimides from furan-based diamines. High Performance Polymers.
- ResearchGate. (2019). Synthesis and Mesophase Behavior of Schiff Base Liquid Crystals with Long-chain Aliphatic-acid.
- ResearchGate. (n.d.). Synthesis route for Schiff base liquid crystal molecule.
Sources
Troubleshooting & Optimization
Technical Support Center: 4,5-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support resource for 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and solve problems effectively.
Troubleshooting Guide: Common Reaction Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format. We will explore the causality behind these issues and provide validated solutions.
Issue 1: Low Yields in Williamson Ether Synthesis
Question: "My Williamson ether synthesis using this compound and an alkyl halide is resulting in low yields or complete failure. I'm recovering mostly starting material. What are the likely causes and how can I improve the outcome?"
Answer: This is a classic challenge that typically stems from one of four key areas: suboptimal deprotonation, competing elimination reactions, reactant choice, or inappropriate reaction conditions. The Williamson ether synthesis is an S_N2 reaction, which is highly sensitive to these factors.[1][2]
Causality and Strategic Solutions:
-
Incomplete Deprotonation: The phenolic hydroxyl group (pKa ≈ 7.2)[3] must be fully converted to the more nucleophilic phenoxide ion. Incomplete deprotonation is a common reason for recovering starting material.
-
Insight: While a strong base like Sodium Hydride (NaH) is effective, it can be pyrophoric and may promote side reactions if not handled carefully. A weaker base like Potassium Carbonate (K₂CO₃) is often sufficient and safer, especially in a polar aprotic solvent like DMF or acetone, which enhances the base's effectiveness.[4][5]
-
-
E2 Elimination Side Reaction: The generated phenoxide is not only a nucleophile but also a strong base. If you are using a secondary or tertiary alkyl halide, it will preferentially promote an E2 elimination reaction, forming an alkene instead of the desired ether.[1][6]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are ideal. They solvate the cation (K⁺ or Na⁺) without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol will solvate the phenoxide, reducing its nucleophilicity.
-
Temperature: Higher temperatures can favor the competing E2 elimination pathway.[4] It is often better to run the reaction at a moderate temperature (e.g., 50-80 °C) for a longer duration than at a high temperature for a short time.[5]
-
Troubleshooting Workflow: Williamson Ether Synthesis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzaldehyde, 4,5-difluoro-2-hydroxy- (9CI) CAS#: 199287-52-0 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4,5-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily from the formylation of 3,4-difluorophenol.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from 3,4-difluorophenol, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the formylation of 3,4-difluorophenol is a common issue and can stem from several factors, primarily related to the reduced nucleophilicity of the aromatic ring due to the electron-withdrawing effects of the fluorine atoms.
Potential Causes and Solutions:
-
Insufficient Activation of the Aromatic Ring: The two fluorine atoms deactivate the ring, making it less susceptible to electrophilic aromatic substitution.
-
Solution: Ensure your reaction conditions are sufficiently forcing. For a Reimer-Tiemann reaction, this means using a strong base like NaOH or KOH to generate the phenoxide, which is a much more powerful nucleophile.[1][2] For a Duff reaction, a strong acid like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) is often necessary to promote the reaction with hexamethylenetetramine (HMTA).[3][4]
-
-
Inappropriate Choice of Formylation Method: Not all formylation methods are equally effective for deactivated phenols.
-
Solution: For electron-deficient phenols, a Duff reaction under strongly acidic conditions or a Vilsmeier-Haack reaction might be more effective than a classical Reimer-Tiemann reaction.[3][5] The Vilsmeier-Haack reaction, using a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF), is a powerful method for formylating a wide range of aromatic compounds.[5]
-
-
Moisture in the Reaction: Many formylating agents and intermediates are sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. This is particularly critical for the Vilsmeier-Haack reaction where the Vilsmeier reagent is readily hydrolyzed.[5]
-
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: For a Reimer-Tiemann reaction, temperatures around 60-70°C are typical.[6] For a Duff reaction in TFA, temperatures can range from 70-100°C.[4][7] It is advisable to start at the lower end of the recommended temperature range and gradually increase it while monitoring the reaction progress by TLC or HPLC.
-
Below is a workflow to troubleshoot low yield:
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
common side reactions with 4,5-Difluoro-2-hydroxybenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,5-Difluoro-2-hydroxybenzaldehyde (CAS No. 199287-52-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile, fluorinated building block. We have synthesized technical data with field-proven insights to help you anticipate and troubleshoot potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. We explain the underlying chemical principles to empower you to make informed decisions in your synthetic route.
Problem 1: My reaction with a strong base gave poor yield of the desired product, and I've isolated a corresponding carboxylic acid and alcohol.
Probable Cause: Cannizzaro Reaction
This compound is a non-enolizable aldehyde, meaning it lacks alpha-hydrogens. In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde can undergo a disproportionation reaction known as the Cannizzaro reaction.[1] In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid (4,5-difluoro-2-hydroxybenzoic acid), while a second molecule is reduced to a primary alcohol (4,5-difluoro-2-hydroxybenzyl alcohol).[1][2][3] Under ideal conditions, this side reaction can consume up to 50% of your starting material to produce the alcohol and 50% to produce the acid.[3]
Mechanism of the Cannizzaro Side Reaction The reaction is typically second order in aldehyde and first order in base, initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1]
Caption: Mechanism of the base-induced Cannizzaro reaction.
Solutions & Preventative Measures:
-
Modify Base Selection: If the goal is to deprotonate the phenolic hydroxyl, avoid aqueous solutions of strong bases like NaOH or KOH. Consider using weaker bases (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).
-
Control Stoichiometry: Use the minimum required amount of base (ideally ≤1 equivalent) to form the phenoxide without leaving a large excess to catalyze the Cannizzaro reaction.
-
Lower Reaction Temperature: The rate of the Cannizzaro reaction is highly temperature-dependent. Running the reaction at 0 °C or below can significantly suppress this side pathway.
-
Protect the Aldehyde: If harsh basic conditions are unavoidable for other transformations, consider protecting the aldehyde group first (e.g., as an acetal). The protecting group can be removed later under acidic conditions.
Problem 2: I'm trying to alkylate the hydroxyl group but am getting a mixture of products, including some with the alkyl group on the aromatic ring.
Probable Cause: Competing O-alkylation vs. C-alkylation
When the phenolic proton of this compound is removed by a base, it forms a phenoxide ion. This ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (particularly the carbon atoms ortho and para to the oxygen).[4] This duality leads to a competition between O-alkylation (forming an ether, the desired product) and C-alkylation (forming a new C-C bond on the ring).[4]
The outcome is heavily influenced by the reaction conditions, a principle often explained by Hard and Soft Acids and Bases (HSAB) theory.[5]
Sources
Technical Support Center: Purification of 4,5-Difluoro-2-hydroxybenzaldehyde & Derivatives
Welcome to the dedicated technical support guide for navigating the purification challenges of 4,5-Difluoro-2-hydroxybenzaldehyde and its derivatives. These molecules are valuable building blocks in medicinal chemistry and materials science, but their unique electronic and physical properties, conferred by the fluoro and hydroxyl groups, can present specific hurdles during isolation and purification.
This guide is structured to provide direct, actionable advice in a question-and-answer format, combining troubleshooting scenarios with foundational knowledge. Our goal is to empower you, the researcher, to diagnose issues, optimize protocols, and achieve the desired purity for your compounds with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the purification process.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. Common methods like the Duff or Vilsmeier-Haack formylation of difluorophenols can introduce specific byproducts.[1]
-
Unreacted Starting Material: Incomplete reactions will leave residual 3,4-difluorophenol.
-
Regioisomers: Formylation can sometimes occur at other positions on the aromatic ring, leading to isomeric impurities that can be difficult to separate.
-
Over-alkylation/acylation Products: If protecting groups are used, you may find di-substituted byproducts. For instance, if the hydroxyl group is protected as a methoxy ether (e.g., 4,5-Difluoro-2-methoxybenzaldehyde), incomplete deprotection will leave this impurity.[2]
-
Reagents and Solvents: Residual catalysts, formylating agents (like hexamine or DMF), and high-boiling point solvents (e.g., DMF, DMSO) are common.[3]
Q2: Which analytical technique is best for a quick, initial purity assessment?
A2: A multi-technique approach is always recommended for comprehensive purity analysis.[4] However, for a rapid initial assessment:
-
High-Performance Liquid Chromatography (HPLC) is often the best choice. It is highly sensitive, provides excellent resolution for separating closely related isomers, and can quantify purity as a percentage of the total peak area.[5]
-
Thin-Layer Chromatography (TLC) is a fast, qualitative precursor to column chromatography. It helps in assessing the complexity of the crude mixture and in developing a suitable solvent system for flash chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities like residual solvents but is not suitable for thermally unstable or non-volatile compounds.[6]
Q3: How do the two fluorine atoms influence the purification strategy?
A3: The fluorine atoms significantly alter the molecule's properties:
-
Increased Polarity and Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton. This can affect its interaction with the stationary phase in chromatography.
-
Altered Solubility: Fluorination can change the compound's solubility profile in common organic solvents.
-
Modified Reactivity: The electron-deficient nature of the aromatic ring can make the compound susceptible to nucleophilic attack under certain conditions, potentially leading to degradation on basic stationary phases like untreated alumina.
Q4: Are there any specific stability concerns I should be aware of?
A4: Benzaldehydes, in general, are prone to oxidation to the corresponding carboxylic acids, especially when exposed to air over time. While the electron-withdrawing fluorine atoms can slightly mitigate this, it remains a concern. It is advisable to store the purified compound under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures.[7][8] Additionally, the phenolic hydroxyl group can be sensitive to strongly basic conditions.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during purification experiments.
Problem 1: An unknown impurity consistently co-elutes with my product during column chromatography.
-
Potential Cause 1: Isomeric Impurity. A common issue is the presence of a regioisomer (e.g., 3,4-Difluoro-2-hydroxybenzaldehyde) with a very similar polarity to your target compound.
-
Solution 1: Optimize Chromatographic Selectivity.
-
Change Mobile Phase Composition: Instead of a standard Hexane/Ethyl Acetate system, try incorporating a different solvent to alter the selectivity. Toluene or Dichloromethane can change the pi-pi interactions with the stationary phase. For example, switching from Ethyl Acetate to a mixture of tert-butyl methyl ether (TBME) and Heptane can sometimes resolve closely eluting spots.
-
Modify Stationary Phase: If silica gel fails, consider using a different stationary phase. Diol-bonded or cyano-bonded silica can offer different selectivity for polar compounds.
-
-
Potential Cause 2: On-Column Degradation. The slightly acidic nature of standard silica gel might be causing a minor degradation of your product, leading to a consistent impurity peak.
-
Solution 2: Deactivate the Stationary Phase.
-
Before loading your sample, flush the column with your mobile phase containing a small amount of a modifier, such as 0.1-0.5% triethylamine or acetic acid, depending on the stability of your compound. This neutralizes active sites on the silica.
-
Alternatively, use pre-treated, deactivated silica gel.
-
Problem 2: My purified product refuses to crystallize from solution.
-
Potential Cause 1: Residual Solvent or Oily Impurities. Even small amounts of high-boiling solvents (like DMF) or greasy byproducts can inhibit crystal lattice formation.
-
Solution 1: Rigorous Removal of Contaminants.
-
Ensure your column-purified fractions are completely free of other compounds by TLC or HPLC.
-
Co-evaporate your product with a low-boiling solvent like dichloromethane or pentane multiple times under reduced pressure to azeotropically remove residual high-boiling solvents.
-
If an oily impurity is suspected, a pre-purification step like a simple filtration through a small plug of silica may be effective.
-
-
Potential Cause 2: Inappropriate Crystallization Solvent System. The compound may be too soluble or too insoluble in your chosen solvent.
-
Solution 2: Systematic Solvent Screening.
-
Dissolve a small amount of your purified oil in a minimal volume of a solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, Ethyl Acetate).
-
Slowly add a non-solvent (anti-solvent) in which it is poorly soluble (e.g., Hexane, Pentane, Water) dropwise until turbidity persists.[9]
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can initiate nucleation.
-
Problem 3: I am experiencing significant product loss and low recovery after column chromatography.
-
Potential Cause 1: Irreversible Adsorption. The combination of the aldehyde and the acidic phenol can lead to strong, sometimes irreversible, binding to the active sites on silica gel.
-
Solution 1: Mitigate Strong Interactions.
-
Use a Less Polar Mobile Phase: Start with a very non-polar eluent (e.g., 100% Hexane or Heptane) and increase the polarity very gradually. This minimizes the time the compound spends interacting strongly with the silica.
-
Deactivate Silica: As mentioned in Problem 1, adding a small amount of a competitive binder like triethylamine to your mobile phase can prevent irreversible adsorption.
-
Alternative Sorbent: Consider using alumina (neutral or basic, depending on compound stability) or Florisil®, which have different surface properties than silica.
-
-
Potential Cause 2: Product Streaking/Tailing. If the product elutes over a large volume of fractions (tailing), it can lead to perceived loss as many fractions may be too dilute to recover effectively.
-
Solution 2: Improve Peak Shape.
-
Load Sample in a Concentrated Band: Dissolve the crude product in the minimum amount of solvent (ideally the mobile phase itself or a slightly stronger solvent) before loading it onto the column.[10]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in much sharper elution bands.
-
Section 3: Standard Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform small-scale trials before committing your entire batch of material.
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method is effective for assessing the purity of this compound and separating it from common non-volatile impurities.[5]
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), typically starting with a 60:40 (v/v) ratio. Adjust as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for your compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of your dried sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate purity based on the relative peak area of the main component. The use of a DAD can help confirm peak identity and purity by comparing UV spectra across a single peak.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight).
-
Pack the column using the chosen mobile phase (slurry packing). Ensure there are no air bubbles.
-
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product a Retention Factor (Rf) of approximately 0.25-0.35. This generally provides good separation on a column.
-
-
Sample Loading:
-
Choose either wet or dry loading as described in the troubleshooting section. For best results, dissolve the crude material in a minimal amount of dichloromethane, add a small amount of silica gel, evaporate to a free-flowing powder, and carefully add this to the top of the packed column.
-
-
Elution:
-
Begin elution with the selected mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Recovery:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Section 4: Data & Visualization
Table 1: Common Solvent Systems for Chromatography of Benzaldehyde Derivatives
| Polarity | Solvent System Example | Application Notes |
| Low | Heptane / Dichloromethane (DCM) | Good for separating non-polar impurities from the more polar aldehyde. |
| Medium | Heptane / Ethyl Acetate (EtOAc) | The most common starting point. Vary ratio from 95:5 to 70:30. |
| Medium-High | Heptane / Acetone | Acetone is a stronger eluent than EtOAc; useful if product is highly retained. |
| High | DCM / Methanol (MeOH) | For very polar compounds. A small amount of MeOH (1-5%) greatly increases polarity. |
Table 2: Comparison of Primary Analytical Techniques for Purity Assessment[4][6]
| Technique | Principle | Primary Use & Advantages | Limitations |
| HPLC | Partitioning between liquid mobile and solid stationary phases. | Excellent for purity/impurity profiling of non-volatile compounds. High resolution and sensitivity. | May not be suitable for highly volatile impurities (e.g., residual solvents). |
| GC-MS | Separation of volatile compounds based on boiling point, followed by mass detection. | Ideal for volatile impurities (solvents, starting materials). Provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. The phenolic -OH may require derivatization. |
| qNMR | Absorption of radiofrequency by nuclei in a magnetic field. | Provides an absolute purity value against a certified internal standard. Gives structural confirmation. | Lower sensitivity for detecting trace impurities compared to chromatographic methods. |
Visual Workflow Guides
Caption: Troubleshooting Decision Tree for Column Chromatography.
Caption: General Workflow from Crude Product to Final Analysis.
References
- PubChem. This compound.
- Zhang, S., et al. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]
- PrepChem. Synthesis of 4-hydroxybenzaldehyde. [Link]
- PubChem. This compound - Safety and Hazards.
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- 001Chemical. This compound. [Link]
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Lawrence, N., et al. Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4. Journal of Fluorine Chemistry. [Link]
- Agilent Technologies. Care, Maintenance, and Troubleshooting of HPLC Columns. [Link]
- HALO Columns.
- Teledyne ISCO. Chromatography Troubleshooting. YouTube. [Link]
- Google Patents.
- PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde - Safety and Hazards.
- European Patent Office.
- Agilent Technologies.
- ChemRxiv. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. [Link]
- Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Science Alert.
- PubChem. 4,5-Difluoro-2-methoxybenzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sciencealert.com [sciencealert.com]
- 10. halocolumns.com [halocolumns.com]
improving yield in reactions with 4,5-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve reaction yields and obtain high-purity products.
Compound Profile: this compound
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring, the phenolic hydroxyl group, and the aldehyde moiety. Understanding these electronic effects is paramount to optimizing reaction outcomes.
This guide provides practical solutions based on established chemical principles to overcome common hurdles such as low yields, incomplete reactions, and challenging purifications.
Physicochemical Properties and Handling
Proper handling and storage are the first steps toward a successful reaction. Degradation of the starting material is a common, yet often overlooked, cause of poor yields.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 66 - 72 °C | [3] |
| CAS Number | 199287-52-0 | [2][1] |
Storage and Handling Recommendations:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][5] The compound is listed as air and light sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[3][6]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[3][6]
-
Safety: The compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and handle it in a well-ventilated fume hood.[3][4]
Troubleshooting Guide: Common Reactions and Yield Optimization
This section addresses specific issues encountered during common transformations of this compound.
A. O-Alkylation & Etherification (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for forming ethers from the phenolic hydroxyl group.[9] Due to the electron-withdrawing fluorine atoms, the phenolic proton of this compound is more acidic than that of unsubstituted 2-hydroxybenzaldehyde, which can be an advantage.
Question: My Williamson ether synthesis is giving a low yield. What are the likely causes and how can I fix it?
Answer: Low yields in this reaction typically stem from four main areas: incomplete deprotonation, side reactions of the alkylating agent, poor nucleophilicity, or suboptimal solvent choice.
Troubleshooting Flowchart for O-Alkylation
Caption: Troubleshooting Decision Tree for O-Alkylation.
Detailed Breakdown:
-
Incomplete Deprotonation:
-
Cause: While the phenolic proton is acidic, weak bases like K₂CO₃ or NaHCO₃ may not achieve full deprotonation, leading to unreacted starting material.
-
Solution: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. The evolution of hydrogen gas upon adding NaH is a clear indicator of deprotonation.
-
-
Alkylating Agent Issues (SN2 vs. E2):
-
Cause: The Williamson synthesis is an Sₙ2 reaction.[9][10] If you use a secondary or tertiary alkyl halide, the strongly basic alkoxide will promote a competing E2 elimination reaction, forming an alkene instead of the desired ether.[10][11]
-
Solution: Always choose a methyl or primary alkylating agent. If a secondary alkyl group must be introduced, using an alkyl sulfonate (e.g., tosylate or mesylate) can sometimes favor substitution over elimination.
-
-
Poor Leaving Group:
-
Cause: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group. Alkyl chlorides are significantly less reactive than bromides or iodides.
-
Solution: Use an alkylating agent with a better leaving group (I > Br > OTs > Cl). Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction of an alkyl chloride via an in situ Finkelstein reaction.
-
-
Solvent Choice:
-
Cause: Protic solvents (e.g., ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "bare" and highly reactive, accelerating the Sₙ2 reaction.
-
B. Condensation Reactions (e.g., Schiff Base Formation)
The formation of an imine (Schiff base) by reacting the aldehyde with a primary amine is a common and generally high-yielding reaction. However, issues can still arise.
Question: My Schiff base formation is slow, and the product is difficult to isolate. How can I improve this process?
Answer: The key to a successful Schiff base formation is managing the equilibrium and the water produced during the reaction.
-
Reaction Rate and Equilibrium:
-
Cause: Imine formation is a reversible reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials.
-
Solution (Chemical): Add a catalytic amount of acid (e.g., a drop of acetic acid) to protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Solution (Physical): Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene), or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Product Isolation:
-
Cause: Many Schiff bases are highly crystalline and will precipitate directly from the reaction mixture. If your product remains in solution, it may be due to the choice of solvent.
-
Solution: Conduct the reaction in a solvent where the product has low solubility, such as ethanol or methanol. Upon cooling, the product should crystallize. If it remains oily, attempt to induce crystallization by scratching the inside of the flask or by adding a small seed crystal. Purification can often be achieved by simple recrystallization.[4]
-
C. Carbonyl Olefination (e.g., Wittig Reaction)
The Wittig reaction converts the aldehyde into an alkene.[12][13] The reactivity of the ylide is a critical parameter for success.
Question: I am not getting the expected alkene from my Wittig reaction, or the yield is very low. What's going wrong?
Answer: Wittig reaction failures are often related to the stability of the ylide or steric hindrance.
-
Ylide Reactivity:
-
Cause: The aldehyde in this compound is electronically deactivated due to the resonance contribution from the ortho-hydroxyl group. This can make it slow to react with highly stabilized, less reactive ylides (e.g., Ph₃P=CHCO₂Et).[14]
-
Solution: For stabilized ylides, you may need more forcing conditions, such as higher temperatures or longer reaction times. For non-stabilized ylides (e.g., Ph₃P=CH₂), the reaction should proceed readily. Ensure the ylide is properly formed by using a strong base like n-BuLi, NaH, or NaHMDS in an anhydrous aprotic solvent (e.g., THF, ether).[15][16]
-
-
Steric Hindrance:
-
Cause: The ortho-hydroxyl group can sterically hinder the approach of a bulky ylide to the aldehyde carbonyl.
-
Solution: While less common for aldehydes than ketones, if you suspect steric hindrance is an issue with a particularly large ylide, consider using the Horner-Wadsworth-Emmons (HWE) reaction instead. HWE reagents (phosphonate carbanions) are generally less sterically demanding and more nucleophilic than their phosphonium ylide counterparts.
-
-
Phenolic Proton Interference:
-
Cause: The acidic phenolic proton will be instantly deprotonated by the highly basic ylide, consuming one equivalent of the reagent.
-
Solution: Always use at least two equivalents of the ylide-generating base: one to deprotonate the phenol and one to form the ylide from the phosphonium salt. Alternatively, protect the hydroxyl group as a methyl or benzyl ether before performing the Wittig reaction.
-
General FAQs
Q1: Do I need to use a protecting group for the phenolic hydroxyl?
A1: It depends on the reaction.
-
For reactions at the aldehyde (e.g., Wittig, reduction with NaBH₄): If you are using strongly basic or nucleophilic reagents (like a Wittig ylide or an organometallic reagent), the acidic phenol will interfere. In these cases, protecting the hydroxyl group is essential for achieving a good yield.[17][18]
-
For reactions at the phenol (e.g., Williamson ether synthesis): No protection is needed for the aldehyde. The phenoxide formed under basic conditions is a much stronger nucleophile than the aldehyde is an electrophile, and self-condensation is not a concern under these conditions.
Decision Tree for Protecting Group Strategy
Caption: Choosing a protecting group strategy.
Q2: How do the fluorine atoms affect the reactivity of the molecule?
A2: The two fluorine atoms have a profound electronic impact:
-
Increased Acidity: As strong electron-withdrawing groups, they stabilize the phenoxide conjugate base through induction, making the phenolic proton significantly more acidic than in non-fluorinated analogues. This facilitates deprotonation.
-
Aldehyde Reactivity: The inductive withdrawal slightly increases the electrophilicity of the aldehyde carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to non-fluorinated versions.
-
Aromatic Ring Reactivity: The ring is electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group were present, and less susceptible to electrophilic aromatic substitution (SEAr).
Q3: What are the best methods for purifying the final products?
A3: The choice of purification method depends on the properties of the product.
-
Recrystallization: This is the preferred method for crystalline solid products.[4] A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) can help identify ideal conditions.
-
Column Chromatography: For non-crystalline solids, oils, or for separating close-running impurities, silica gel column chromatography is highly effective. The polarity of the eluent can be tuned based on the product's structure.
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation (often under vacuum to prevent decomposition) can be an excellent choice for purification.[19]
Detailed Experimental Protocols
Protocol 1: O-Ethylation via Williamson Ether Synthesis
This protocol describes the synthesis of 2-ethoxy-4,5-difluorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (e.g., 1.58 g, 10 mmol).
-
Dissolve the aldehyde in anhydrous DMF (e.g., 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion (e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a clear solution of the sodium phenoxide.
-
Add ethyl iodide (e.g., 0.96 mL, 12 mmol) dropwise via the dropping funnel over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor Progress: Check the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent), visualizing with a UV lamp. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure 2-ethoxy-4,5-difluorobenzaldehyde.
Protocol 2: Schiff Base Formation with Aniline
This protocol describes the synthesis of (E)-1-(4,5-difluoro-2-hydroxyphenyl)-N-phenylmethanimine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (1 drop)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.58 g, 10 mmol) in ethanol (20 mL).
-
Add aniline (e.g., 0.91 mL, 10 mmol) to the solution.
-
Add one drop of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature. A yellow precipitate often begins to form within minutes.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the solid product under vacuum. The product is often of high purity without further purification, but can be recrystallized from ethanol if necessary.
References
- PubChem. This compound Compound Summary.
- PubChemLite. This compound (C7H4F2O2). [Link]
- New Journal of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. Royal Society of Chemistry. [Link]
- Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]
- University of Pennsylvania. Protecting Groups. [Link]
- Organic Synthesis. Protecting Groups. [Link]
- ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Link]
- ResearchGate. Fluorine substituent effects (on bioactivity). [Link]
- European Patent Office.
- SciSpace. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007). [Link]
- SynArchive. Protecting Groups List. [Link]
- PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde Compound Summary.
- Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde Compound Summary.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Wikipedia. Wittig reaction. [Link]
- UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
- MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
- Autech.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
- National Institutes of Health. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- New Journal of Chemistry. 4-Hydroxybenzaldehyde derived Schiff base gelators. Royal Society of Chemistry. [Link]
- Scientific Research Journal.
- Journal of Chemical and Pharmaceutical Research. Novel One-Pot Synthesis of Schiff Base Compounds. [Link]
- 001Chemical. CAS No. 199287-52-0, this compound. [Link]
- Google Patents.
- ResearchGate.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemical-label.com [chemical-label.com]
- 8. 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 4,5-Difluoro-2-hydroxybenzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The presence of two electron-withdrawing fluorine atoms on the phenolic ring introduces unique challenges to standard synthetic procedures. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the critical formylation step of 3,4-difluorophenol.
Q1: My ortho-formylation reaction of 3,4-difluorophenol is resulting in very low yield or failing completely. What are the likely causes and how can I fix it?
Answer:
Low yield is the most common challenge in this synthesis, directly stemming from the electronic properties of the starting material, 3,4-difluorophenol. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring and makes it less nucleophilic. This reduced reactivity makes the key electrophilic aromatic substitution step (the formylation) difficult.[1][2]
Here is a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Formylation Method: Standard formylation reactions that work well for activated phenols often struggle with deactivated substrates.
-
Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[3][4][5] With deactivated phenols, the reaction can be sluggish and require harsh conditions, leading to low yields and potential side products.[4]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[6][7] For deactivated substrates like difluorophenol, it often requires strong acids (e.g., trifluoroacetic acid) and high temperatures, which can promote the formation of polymeric resins.[2][8]
-
Recommended Method (Ortho-Selective): The magnesium chloride-mediated formylation (based on the work of Hofsløkken and Skattebøl) is highly recommended for this substrate.[1][9] This method uses MgCl₂ to chelate with the phenol and paraformaldehyde, facilitating a highly regioselective ortho-formylation under milder conditions than other methods. It is known to be effective even with electron-withdrawing groups present on the phenol ring.[1][10]
2. Scrutinize Reagent Quality and Reaction Setup:
-
Anhydrous Conditions: For the MgCl₂-mediated method, the use of anhydrous magnesium chloride and a dry solvent (like THF or acetonitrile) is critical.[9] Water can quench the active intermediates. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Paraformaldehyde Quality: Paraformaldehyde is a polymer of formaldehyde. If it is old or has been improperly stored, it may not depolymerize efficiently to provide the necessary formaldehyde units. Use a high-quality, finely powdered source.
-
Solvent Purity: Use anhydrous, high-purity solvents. Tetrahydrofuran (THF) should be freshly distilled or sourced from a solvent purification system.
3. Optimize Reaction Conditions:
-
Temperature and Reaction Time: Deactivated substrates require more forcing conditions. For the MgCl₂ method, gentle reflux (e.g., 75-80 °C in THF) for an extended period (4-12 hours) may be necessary.[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation.
-
Stoichiometry: Ensure the correct molar ratios are used. In the MgCl₂ method, an excess of paraformaldehyde (1.5-3 eq.) and at least stoichiometric amounts of MgCl₂ and triethylamine are typically required.[9][11]
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant amounts of a dark, insoluble material (resin) in my reaction flask. What is causing this and how can I prevent it?
Answer:
The formation of a dark, often polymeric, resin is a common side reaction when formylating phenols, especially under strong acid or base catalysis and at high temperatures.[8] This occurs through repeated reactions between the phenol and formaldehyde, leading to phenol-formaldehyde resins.[8][12]
Primary Causes:
-
Harsh Acidic Conditions: Methods like the Duff reaction, when pushed with strong acids (e.g., TFA) to activate the deactivated ring, can accelerate polymerization.[8]
-
Excessive Heat: High reaction temperatures increase the rate of polymerization side reactions.[8]
-
Incorrect Stoichiometry: Using a large excess of the formaldehyde source can drive the formation of resins.
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature for the formylation. For the recommended MgCl₂ method, gentle reflux is sufficient and avoids the harsh conditions that promote resinification.[9]
-
Stoichiometry Management: While an excess of paraformaldehyde is needed, avoid a very large excess. A ratio of 1.5 to 3 equivalents relative to the phenol is a good starting point.[8][9]
-
Method Selection: The MgCl₂-mediated reaction is less prone to resin formation because it does not rely on strong, non-chelating acids. The chelation of magnesium to the phenoxide directs the reaction towards the desired mono-formylation.[1]
-
Slow Addition: In some protocols, the slow addition of the formylating agent to the heated phenol solution can help maintain a low instantaneous concentration of the agent, minimizing polymerization.[8]
Q3: My work-up and purification are difficult, and I'm losing a lot of my product. What is a reliable procedure for isolating pure this compound?
Answer:
A challenging purification often points to a reaction that has not gone to completion or has produced significant byproducts. Assuming the reaction has worked reasonably well, a robust work-up and purification strategy is key. The product, this compound, is a solid.[9]
Recommended Work-up and Purification Protocol:
This procedure is adapted from a well-established method for substituted salicylaldehydes.[9]
-
Quenching: After cooling the reaction mixture to room temperature, carefully quench it by adding an aqueous acid solution (e.g., 1 N HCl). This step hydrolyzes the reaction intermediates to form the final aldehyde and neutralizes the base (triethylamine). Caution: This can be exothermic and may evolve gas.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions (e.g., 3 x 100 mL for a 50 mmol scale reaction) to ensure complete recovery of the product from the aqueous phase.[9]
-
Washing: Combine the organic extracts and wash them successively with water and then brine. This removes residual acid, salts, and highly polar impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. You will likely be left with a crude solid or oil that solidifies upon standing.[9]
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the final product. Hexane or a hexane/ethyl acetate mixture is a good starting point for recrystallization. This will yield the product as pale yellow needles.[9]
-
Column Chromatography: If recrystallization is insufficient to remove impurities (like unreacted phenol or isomeric byproducts), silica gel chromatography is recommended. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Troubleshooting Purification:
-
Emulsion during Extraction: If an emulsion forms, adding more brine to the separatory funnel can help break it.
-
Product is an Oil: If the crude product does not solidify, it may be impure. Attempting purification by column chromatography first may be more effective than direct recrystallization.
-
Low Recovery: Significant product loss during work-up can be due to insufficient extraction or premature crystallization. Ensure you are using enough extraction solvent and washing solutions.
Frequently Asked Questions (FAQs)
Q1: Why is ortho-formylation so heavily favored in most methods for synthesizing salicylaldehydes?
Answer:
The high degree of ortho-selectivity observed in many phenol formylation reactions is a result of coordination or chelation effects.[12]
-
In the Reimer-Tiemann reaction , the interaction between the phenoxide ion and the incoming dichlorocarbene electrophile is thought to be stabilized at the ortho position by the counter-ion (e.g., Na⁺ or K⁺).[3][8]
-
In the Duff reaction , hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the HMTA-derived electrophile directs the substitution to the ortho position.[6]
-
In the MgCl₂-mediated method , the magnesium ion forms a stable six-membered chelate involving the phenoxide oxygen, the magnesium ion, and the oxygen of the incoming formaldehyde. This pre-organizes the reactants and strongly directs the electrophilic attack to the adjacent ortho position, leading to almost exclusive ortho-formylation.[1][9]
Caption: Key directing effects in common ortho-formylation reactions.
Q2: What is a reliable, step-by-step protocol for the synthesis of this compound?
Answer:
The following protocol is based on the highly successful and regioselective method reported by Hansen and Skattebøl, which is well-suited for this substrate.[1][9]
Experimental Protocol: MgCl₂-Mediated Ortho-Formylation
Materials:
-
3,4-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl Ether (or Ethyl Acetate)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire apparatus with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.) under a positive pressure of inert gas.
-
Solvent and Base: Add anhydrous THF via syringe to the flask. Then, add triethylamine (2.0 eq.) dropwise via syringe. Stir the resulting slurry for 10-15 minutes at room temperature.
-
Substrate Addition: Add 3,4-difluorophenol (1.0 eq.) dropwise via syringe. The mixture may become thicker and change color.
-
Reaction: Immerse the flask in a preheated oil bath at 75-80 °C. Maintain a gentle reflux for 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1 N HCl and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from hexanes or a hexane/ethyl acetate mixture to obtain this compound as a pure solid.
Q3: Which analytical techniques are essential for characterizing the final product?
Answer:
Proper characterization is crucial to confirm the identity and purity of your synthesized this compound.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the structure and regiochemistry. | - Aldehyde proton (-CHO): A singlet around 9.9-10.0 ppm. - Hydroxyl proton (-OH): A sharp singlet around 11.0 ppm (due to intramolecular H-bonding).[13] - Aromatic protons: Two distinct signals in the aromatic region (approx. 7.0-7.5 ppm), each exhibiting coupling to fluorine and adjacent protons. |
| ¹³C NMR | Confirms the carbon skeleton. | - Aldehyde carbon: A signal around 190-195 ppm. - Aromatic carbons: Signals in the 110-160 ppm range, showing characteristic C-F couplings (large ¹JCF and smaller ²JCF, ³JCF). |
| ¹⁹F NMR | Directly confirms the presence and environment of the fluorine atoms. | Two distinct signals for the two non-equivalent fluorine atoms. |
| GC/MS | Assesses purity and confirms molecular weight. | A major peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 158.10.[14][15] |
| FT-IR | Identifies key functional groups. | - O-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp peak around 1650-1670 cm⁻¹. - C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
References
- Wikipedia.
- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses. [Link]
- Grokipedia. Duff reaction. [Link]
- Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. 2005, 82, 64. [Link]
- Suzuki, Y.; Takahashi, H. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin. 1983, 31(5), 1751-1753. [Link]
- ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Table]. [Link]
- PubChem. This compound. [Link]
- PubChemLite. This compound (C7H4F2O2). [Link]
- Wikipedia. Duff reaction. [Link]
- Duff Reaction. Principle. [Link] (Note: This is a representative university resource explaining the mechanism).
- Wikipedia. Reimer–Tiemann reaction. [Link]
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde. [Link]
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- chemeurope.com. Duff reaction. [Link]
- Saha, S.; et al. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. J. Org. Chem.2023, 88(14), 10002–10013. [Link]
- ResearchGate. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]
- Allen.
- GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]
- Journal of Chemical and Pharmaceutical Research. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. 2015, 7(3), 899-904. [Link]
- Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. [Link]
- 001CHEMICAL. This compound. [Link]
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Organic Syntheses. Org. Synth.2012, 89, 220. [Link]
- ChemRxiv. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes [jstage.jst.go.jp]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Formylation - Wikipedia [en.wikipedia.org]
- 13. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 14. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
stability of 4,5-Difluoro-2-hydroxybenzaldehyde under acidic conditions
Welcome to the Technical Support Center for 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated building block. Here, we address common questions and challenges related to its stability, particularly under acidic conditions, to ensure the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound under acidic conditions is giving low yields and multiple side products. What could be the cause?
Low yields and the formation of multiple byproducts when using this compound in an acidic medium can stem from several factors related to the compound's inherent reactivity.
-
Protonation and Activation: In the presence of acid, the carbonyl oxygen of the aldehyde can be protonated, increasing the electrophilicity of the carbonyl carbon. While this can be desirable for certain nucleophilic additions, it can also render the molecule more susceptible to degradation or unwanted side reactions.
-
Acid-Catalyzed Polymerization: Hydroxybenzaldehydes, in general, can be prone to acid-catalyzed polymerization or self-condensation, leading to the formation of viscous or solid polymeric materials and reducing the yield of the desired product.[1] One study on the acid-catalyzed condensation of 4-hydroxybenzaldehyde with acetone noted the formation of a hemiacetal-linked dimer as an unexpected product, highlighting the potential for intermolecular reactions.[2]
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[3][4] In a complex reaction mixture, this can lead to undesired substitution on the aromatic ring.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be catalyzed by certain acidic conditions, especially in the presence of trace metals or oxidizing agents, forming the corresponding carboxylic acid.[1]
Q2: I suspect my this compound is degrading during my experiment. What are the likely degradation pathways under acidic conditions?
While specific degradation kinetics for this compound are not extensively documented, we can infer potential pathways based on the reactivity of salicylaldehydes and related phenolic compounds.
-
Oxidation to Salicylic Acid: A primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[1][5] In the case of this compound, this would result in the formation of 4,5-Difluoro-2-hydroxybenzoic acid.
-
Acid-Catalyzed Condensation/Polymerization: As mentioned, acid can catalyze the reaction between the aldehyde and the activated aromatic ring of another molecule, leading to oligomers or polymers.[1][6]
-
Decarbonylation: Under harsh acidic conditions and elevated temperatures, decarbonylation of the aldehyde to form 3,4-difluorophenol is a potential, though less common, degradation route.
Q3: How can I improve the stability of this compound in my acidic reaction?
To mitigate degradation and improve reaction outcomes, consider the following strategies:
-
Choice of Acid: Opt for milder acids or use a catalytic amount where possible. Strong, non-oxidizing acids are generally preferred over strong, oxidizing acids.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate degradation pathways.
-
Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the compound to harsh conditions.
-
Protecting Groups: If the hydroxyl or aldehyde group is not directly involved in the desired transformation, consider protecting it to prevent side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no conversion of starting material | Insufficient acid catalysis; Low reaction temperature. | Increase the amount of acid catalyst incrementally; Gradually increase the reaction temperature while monitoring for degradation. |
| Formation of a viscous or insoluble material | Acid-catalyzed polymerization.[1] | Reduce the concentration of the acid catalyst; Lower the reaction temperature; Use a more dilute reaction mixture. |
| Presence of an acidic byproduct (e.g., carboxylic acid) | Oxidation of the aldehyde.[1] | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar); Use de-gassed solvents; Add a radical inhibitor if free-radical oxidation is suspected. |
| Multiple spots on TLC, indicating several products | Electrophilic aromatic substitution on the ring; Other side reactions. | Re-evaluate the reaction conditions (acid, temperature, solvent); Consider using a protecting group for the hydroxyl function to reduce ring activation. |
| Discoloration of the reaction mixture (darkening) | Decomposition of the starting material or products. | Lower the reaction temperature; Shorten the reaction time; Ensure the purity of starting materials and solvents. |
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Reaction
This protocol provides a general framework for conducting a reaction with this compound under acidic conditions, with an emphasis on maintaining stability.
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Equip the reaction flask with a magnetic stirrer and a means to maintain an inert atmosphere (e.g., a nitrogen or argon inlet).
-
-
Reagent Addition:
-
Dissolve this compound in an appropriate anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath before adding the acid catalyst.
-
Add the acid catalyst dropwise to control any potential exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Aim to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Work-up:
-
Quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
-
Visualizing Potential Reaction Pathways
The following diagram illustrates the key reactive sites of this compound under acidic conditions and potential subsequent reactions.
Caption: Potential reactivity of this compound under acidic conditions.
Storage and Handling
To ensure the long-term stability and purity of this compound, proper storage is crucial.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[1]
-
Container: Use tightly sealed containers. For long-term storage, amber glass bottles with PTFE-lined caps are ideal.[1]
References
- Ananda, S., et al. (1999). Oxidation of para-methoxy benzaldehyde and salicylaldehyde by N-sodio-N-chloro benzene sulphonamide (chloramines-B) in acid medium: A kinetic and mechanistic study. Asian Journal of Chemistry, 11(4), 1271-1275.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- Collegedunia. (2024, November 9).
- Handayani, S. (n.d.). C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. Semantic Scholar.
- Kinetics and mechanism of oxidation of salicylaldehyde by N-bromonicotinamide. (2025, August 7).
- Master Organic Chemistry. (2017, November 9).
- Milen, M. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(21), 7284.
- Milen, M. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(21), 7284.
- Nichols, D. E. (2018).
- Oriental Journal of Chemistry. (n.d.). Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2,5-Difluoro-4-hydroxybenzaldehyde.
- ResearchGate. (n.d.). A) Oxidation of salicylaldehyde to salicylic acid by NahF. B) Effect of....
- ResearchGate. (n.d.). The reactions of salicyaldehyde production.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities.
- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- salicy_aldehyde. (2025, January 16).
- SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Sonar, M. V., et al. (2007). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. Organic Process Research & Development, 11(5), 835–838.
- Wikipedia. (n.d.).
- Zhang, Y., et al. (2019). A technique for the synthesis of p-hydroxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE | Semantic Scholar [semanticscholar.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin – Oriental Journal of Chemistry [orientjchem.org]
preventing byproduct formation in 4,5-Difluoro-2-hydroxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing byproduct formation and optimizing reaction outcomes. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthetic Challenge
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, typically starts from 3,4-difluorophenol. The primary challenge lies in achieving regioselective formylation at the C2 position, ortho to the hydroxyl group, while minimizing the formation of the isomeric byproduct, 2,3-difluoro-6-hydroxybenzaldehyde, and other impurities. The electron-withdrawing nature of the fluorine atoms, coupled with the directing effects of the hydroxyl group, creates a nuanced reactivity profile that requires careful control of reaction conditions.
This guide will explore the common formylation reactions employed for this transformation, delve into the mechanistic basis for byproduct formation, and provide actionable strategies for troubleshooting and process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Which formylation method is best for synthesizing this compound?
There is no single "best" method, as the optimal choice depends on available reagents, equipment, and desired scale. However, the most commonly explored routes are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.
-
Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[1][2] While it is a well-established method for phenol formylation, its regioselectivity can be moderate, often yielding a mixture of ortho and para isomers.[2][3] For 3,4-difluorophenol, the primary concern is the formation of the undesired 2,3-difluoro-6-hydroxybenzaldehyde isomer.
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or glyceroboric acid) and is known for its preference for ortho-formylation.[4][5] This inherent regioselectivity makes it a promising candidate for this synthesis. However, the Duff reaction is often reported to have lower yields compared to other methods.[4]
-
Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings.[6][7][8] It is a powerful formylation technique, but its regioselectivity with substituted phenols can be variable and may favor the para position depending on the substrate and reaction conditions.[7][9]
Recommendation: For achieving high ortho-selectivity, the Duff reaction or a modified ortho-specific formylation method, such as the magnesium-mediated approach, are often the preferred starting points.[10] The Reimer-Tiemann reaction can also be optimized for ortho-directing effects.
Troubleshooting Guide: Poor Regioselectivity (High Isomer Formation)
Problem: My reaction is producing a significant amount of the 2,3-difluoro-6-hydroxybenzaldehyde isomer.
Causality: The formation of the undesired isomer is a result of competing electrophilic attack at the C6 position, which is also ortho to the hydroxyl group. The directing effects of the substituents on the aromatic ring determine the ratio of the two products. While the hydroxyl group is a strong ortho, para-director, the fluorine atoms are weakly deactivating and also ortho, para-directing.[11][12][13][14] The interplay of these effects dictates the final product distribution.
Solutions:
| Strategy | Mechanism of Action | Key Considerations |
| Chelation Control | Utilize methods that promote chelation between a metal cation, the phenolic oxygen, and the formylating agent. This sterically favors attack at the less hindered C2 position. | Methods like the magnesium-mediated formylation using MgCl₂ and paraformaldehyde are designed for this purpose.[10][15] |
| Steric Hindrance | Employ a bulkier formylating agent or modify the reaction conditions to increase steric hindrance around the C6 position. | This is an advanced strategy and may require significant methods development. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. | Monitor reaction progress closely, as lower temperatures will also decrease the reaction rate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. | Experiment with different solvents, such as moving from a non-coordinating solvent to a coordinating one, or vice versa. |
Experimental Workflow: Magnesium-Mediated ortho-Formylation
Caption: Workflow for ortho-selective formylation.
FAQ 2: I am observing a significant amount of unreacted starting material. How can I improve the conversion?
Troubleshooting Guide: Low Conversion
Problem: The formylation reaction is incomplete, leaving a large amount of 3,4-difluorophenol.
Causality: Incomplete reactions can be due to several factors, including insufficient reactivity of the formylating agent, deactivation of the aromatic ring by the fluorine substituents, or non-optimal reaction conditions.
Solutions:
| Strategy | Explanation | Practical Tips |
| Increase Reaction Time/Temperature | Formylation reactions can be slow, especially with deactivated substrates. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature can significantly increase the reaction rate, but be mindful of potential side reactions. |
| Reagent Stoichiometry | Ensure an adequate excess of the formylating agent and other reagents. | For the Reimer-Tiemann reaction, use a molar excess of chloroform and base. For the Duff reaction, ensure the correct ratio of HMTA to the phenol. |
| Choice of Formylation Reagent | If one method gives low conversion, consider a more reactive formylating system. | The Vilsmeier-Haack reagent is generally a more powerful electrophile than the intermediates in the Reimer-Tiemann or Duff reactions.[7][9] |
| Catalyst/Promoter | Some formylation reactions can be accelerated with the addition of a catalyst or promoter. | In the Duff reaction, the choice of acid can influence the rate. For the Vilsmeier-Haack reaction, the choice of the activating agent (e.g., POCl₃, oxalyl chloride) can be critical. |
FAQ 3: How can I effectively purify the desired this compound from its isomer and other byproducts?
Troubleshooting Guide: Product Purification
Problem: Difficulty in separating the target product from the 2,3-difluoro-6-hydroxybenzaldehyde isomer and other impurities.
Causality: The isomeric byproducts have very similar physical properties (polarity, boiling point) to the desired product, making separation challenging.
Solutions:
| Technique | Principle of Separation | Tips for Success |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Use a shallow solvent gradient (e.g., ethyl acetate in hexanes) to achieve fine separation. Monitor fractions carefully by TLC. |
| Recrystallization | Purification based on differences in solubility at different temperatures. | Finding a suitable solvent system is key. A mixture of solvents (e.g., ethanol/water, dichloromethane/hexanes) may be necessary. Seeding with a pure crystal of the desired product can aid crystallization. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | This method offers the best separation but is more expensive and time-consuming for larger quantities. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point. |
Analytical Characterization Workflow
Caption: Simplified Reimer-Tiemann reaction pathway.
The regioselectivity is determined by the position of the initial attack of the dichlorocarbene on the aromatic ring. Both C2 and C6 are activated by the phenoxide, leading to a mixture of isomers.
Duff Reaction Mechanism and Ortho-Selectivity
The Duff reaction proceeds via an electrophilic iminium ion generated from hexamethylenetetramine. [4][16]The reaction is believed to involve the formation of an intermediate that facilitates ortho-formylation through a six-membered transition state, which is sterically favored.
Caption: Simplified Duff reaction pathway.
References
- Duff, J. C. J. Chem. Soc.1941, 547-550.
- Ferguson, L. N. Chem. Rev.1946, 38 (2), 227–254.
- Ogata, Y.; Sugiura, F. Tetrahedron1968, 24 (14), 5001-5010.
- Hansen, T. V.
- Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824-828.
- Casiraghi, G.; Casnati, G.; Puglia, G.; Sartori, G.; Terenghi, G. J. Chem. Soc., Perkin Trans. 11980, 1862-1865.
- Wynberg, H.; Meijer, E. W. Org. React.2005, 28, 1-36.
- Lindoy, L. F.; Meehan, G. V.; Svenstrup, N. Synthesis1998, 1998 (7), 1029-1032.
- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119-122.
- Jones, G.; Stanforth, S. P. Org. React.2000, 49, 1-330.
- Meth-Cohn, O.; Stanforth, S. P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777-798.
- Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
- PubChem Compound Summary for CID 15434553, this compound.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987-1988.
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules2015, 20(4), 5409-5425. [Link]
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
- Reimer-Tiemann Reaction. In Name Reactions in Organic Synthesis; Li, J. J., Ed.; Wiley, 2006.
- Wikipedia contributors. Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
- Directing Effects in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
workup procedure for 4,5-Difluoro-2-hydroxybenzaldehyde reactions
Technical Support Center: 4,5-Difluoro-2-hydroxybenzaldehyde
A Guide to Reaction Workup, Purification, and Troubleshooting
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and general reactivity of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A: this compound is generally stable under normal laboratory conditions.[1] However, due to its aldehyde functionality, it can be sensitive to air and light over long periods. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[2] It is classified as a skin, eye, and respiratory irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[1][3] All handling should be performed in a well-ventilated fume hood.[1]
Q2: My starting material appears discolored. How can I purify it before my reaction?
A: Discoloration often indicates the presence of oxidation byproducts. Purification can be critical for achieving high yields and clean reactions. Two primary methods are recommended:
-
Recrystallization: This is effective for removing colored impurities and other solid byproducts. A suitable solvent system should be chosen where the aldehyde has high solubility at elevated temperatures and low solubility at room or cooler temperatures. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered before cooling.[4]
-
Vacuum Distillation: This method is ideal for removing non-volatile impurities like polymers.[4] Before distillation, it is advisable to wash the crude material with a saturated sodium bicarbonate solution to remove any acidic impurities.[4]
Q3: What are the most common reaction types for this molecule, and what general workup challenges should I anticipate?
A: The primary reactive sites are the phenolic hydroxyl group, the aldehyde carbonyl group, and the fluorinated aromatic ring. The two most common transformations are O-alkylation (e.g., Williamson ether synthesis) at the hydroxyl group and imine formation (Schiff base synthesis) at the aldehyde.
-
For O-alkylation, challenges include achieving regioselectivity (avoiding C-alkylation), driving the reaction to completion, and removing the basic catalyst and unreacted starting material during workup.[5][6]
-
For Schiff base formation, the main challenges are managing the reaction equilibrium to maximize yield, preventing hydrolysis of the imine product during workup, and removing unreacted starting aldehyde.[7][8]
Troubleshooting Guide 1: O-Alkylation Reactions (Williamson Ether Synthesis)
This section focuses on the etherification of the C2-hydroxyl group.
Scenario 1: Low Yield of the Desired 2-Alkoxy Product
Q: I performed an O-alkylation using potassium carbonate and an alkyl halide in DMF, but my yield is poor. What went wrong?
A: Low yields in Williamson ether synthesis can stem from several factors. The key is ensuring the efficient formation of the phenoxide nucleophile and its subsequent reaction with the alkyl halide.
Potential Causes & Solutions:
-
Ineffective Deprotonation: The phenolic proton of this compound must be removed to form the nucleophilic phenoxide.
-
Insight: While potassium carbonate (K₂CO₃) is a common and cost-effective base, it has limited solubility in many organic solvents. If deprotonation is incomplete, the reaction rate will be slow.
-
Solution:
-
Ensure the K₂CO₃ is finely pulverized to maximize surface area.
-
Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃), which are known to accelerate these reactions.[9][10]
-
Alternatively, a strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and careful handling.[11]
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the ions and influencing nucleophilicity.
-
Insight: Polar aprotic solvents like DMF, acetonitrile, or acetone are ideal as they solvate the cation (K⁺, Cs⁺) without strongly solvating the phenoxide anion, leaving it more nucleophilic.[5] Protic solvents (e.g., ethanol) should be avoided as they can solvate and deactivate the nucleophile.[5]
-
Solution: Ensure your solvent is anhydrous. Acetonitrile is an excellent alternative to DMF and is often easier to remove under reduced pressure.[9][10]
-
-
Side Reactions (C-Alkylation): Although less common for phenols, alkylation can sometimes occur on the aromatic ring, especially if the phenoxide is highly reactive.
-
Insight: C-alkylation is generally favored by conditions that lead to a "freer" anion, such as highly polar solvents.[12]
-
Solution: Stick to moderately polar aprotic solvents like acetone or acetonitrile. O-alkylation is typically the thermodynamically favored product.
-
Recommended Workup Protocol for O-Alkylation
This protocol is designed to efficiently remove unreacted starting materials, inorganic salts, and the solvent.
Step-by-Step Methodology:
-
Cooling & Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove inorganic salts (e.g., K₂CO₃, KI). Wash the filter cake with a small amount of the reaction solvent or another suitable solvent like ethyl acetate.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Liquid-Liquid Extraction:
-
Dissolve the resulting crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with water (2x) to remove any residual DMF and salts.
-
Crucial Step: To remove unreacted this compound, wash the organic layer with a dilute base solution (e.g., 1M NaOH or 5% NaHCO₃). The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.[13][14]
-
Wash the organic layer with brine (saturated aqueous NaCl) to facilitate the removal of dissolved water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.[11]
Data Summary: Bases and Solvents for O-Alkylation
| Base | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| K₂CO₃ | Acetone, DMF | 60-80 | 4-24 hours | Cost-effective; may require longer reaction times.[11] |
| Cs₂CO₃ | Acetonitrile, DMF | RT - 80 | 2-6 hours | Higher reactivity, allows for milder conditions.[9] |
| CsHCO₃ | Acetonitrile | 60-80 | 4-12 hours | Excellent for regioselective alkylation of polyhydroxy systems.[10] |
| NaH | THF, DMF | 0 - RT | 2-4 hours | Requires strictly anhydrous conditions; highly reactive.[11] |
Troubleshooting Guide 2: Schiff Base (Imine) Formation
This section focuses on the condensation reaction between the aldehyde and a primary amine.
Scenario 2: Product is Contaminated with Starting Aldehyde
Q: My NMR shows a significant amount of unreacted this compound in my Schiff base product, even after recrystallization. How can I remove it?
A: This is a very common issue. Schiff base formation is a reversible equilibrium reaction.[15] If water is not effectively removed, the reaction will not go to completion. Furthermore, the starting aldehyde can co-crystallize with the product, making purification by recrystallization alone difficult.
Potential Causes & Solutions:
-
Incomplete Reaction: The equilibrium was not sufficiently shifted towards the product.
-
Insight: The reaction produces one equivalent of water. According to Le Châtelier's principle, this water must be removed to drive the reaction forward.[8]
-
Solution:
-
-
Product Hydrolysis: The imine bond can be hydrolyzed back to the aldehyde and amine, especially in the presence of water and acid.[8][16]
Specialized Workup: The Bisulfite Wash
For stubborn aldehyde contamination, a chemical wash is highly effective.
Insight: Aldehydes react with aqueous sodium bisulfite (or metabisulfite) to form a water-soluble adduct, while the imine product does not react. This allows for a clean separation via liquid-liquid extraction.[17][18]
Workflow for Schiff Base Purification
Recommended Purification Protocol: Recrystallization
Recrystallization is often the most effective method for obtaining highly pure, crystalline Schiff base products.[7][16][18]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system where the Schiff base is highly soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent needed to fully dissolve it.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Logical Decision Workflow for General Workup
When faced with a completed reaction mixture, the choice of workup procedure is critical. This decision tree outlines a logical approach to isolating your product based on its properties and the nature of the impurities.
References
- How to purify Schiff base product? - ResearchGate. (n.d.).
- How can I get a pure Schiff base product? - ResearchGate. (n.d.).
- SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.).
- US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents. (n.d.).
- Ni-Schiff-Base Complex Hydrolysis by saving Acid-labile Groups | Protocol Preview. (2022). J. Vis. Exp.
- Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes - ResearchGate. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes - Google Patents. (n.d.).
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications | ACS Omega. (2024). ACS Omega.
- CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base - YouTube. (2017).
- Williamson Ether Synthesis - Edubirdie. (n.d.).
- A Short Review: Methodologies for the Synthesis of Schiff's Bases - Indian Journal of Advances in Chemical Science. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents. (n.d.).
- SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS - IOSR Journal. (n.d.).
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles - ResearchGate. (n.d.).
- Biochemistry | Schiff Base Chemistry [Part 1/2] - YouTube. (2014).
- This compound (C7H4F2O2) - PubChemLite. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024). Egypt. J. Chem.
- Fluorobenzaldehyde - Wikipedia. (n.d.).
- Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media - ResearchGate. (n.d.).
- CAS No. 199287-52-0, this compound - 001CHEMICAL. (n.d.).
- This compound | C7H4F2O2 | CID 15434553 - PubChem. (n.d.).
- 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem. (n.d.).
- US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents. (n.d.).
- 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem. (n.d.).
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents. (n.d.).
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Benzaldehyde, 4,5-difluoro-2-hydroxy- (9CI) CAS#: 199287-52-0 [m.chemicalbook.com]
- 3. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4,5-Difluoro-2-hydroxybenzaldehyde
This technical support guide is tailored for researchers, scientists, and professionals in drug development who are engaged in the purification of 4,5-Difluoro-2-hydroxybenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during column chromatography of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purification via column chromatography is a critical step that often presents unique challenges due to its chemical properties. The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and an aldehyde moiety can lead to issues such as poor separation from isomers, on-column degradation, and peak tailing.[2][3] This guide offers practical solutions and the underlying scientific principles to overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography purification of this compound.
Issue 1: Poor Separation of Isomers
Q: I am observing poor separation between this compound and its isomers (e.g., 2,5-difluoro-4-hydroxybenzaldehyde). How can I improve the resolution?
A: Achieving good separation between isomers of fluorinated hydroxybenzaldehydes is often challenging due to their similar polarities.[4][5][6] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Eluent System: A common starting point for the separation of aromatic aldehydes is a hexane/ethyl acetate or petroleum ether/ethyl acetate system.[7] For fluorinated compounds, fine-tuning the polarity is crucial. Systematically screen different ratios of these solvents using Thin Layer Chromatography (TLC) to find the optimal composition that provides the largest difference in Rf values between your target compound and the isomeric impurities.[4]
-
Ternary Solvent Systems: If binary systems fail to provide adequate separation, consider introducing a third solvent.[8] For instance, adding a small amount of dichloromethane or diethyl ether to a hexane/ethyl acetate mixture can sometimes improve selectivity.[8]
-
-
Stationary Phase Selection:
-
Standard Silica Gel: For most applications, silica gel (230-400 mesh) is the standard stationary phase.[4]
-
Deactivated Silica: The acidic nature of silica gel can sometimes cause issues with aldehydes.[9] If you observe streaking or degradation, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to your eluent.[4]
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.
-
Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, often leading to improved resolution.
-
Issue 2: Product Degradation on the Column
Q: My product seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A: Aldehyd groups can be susceptible to oxidation, especially in the presence of acidic surfaces like silica gel and air.[3] The hydroxyl group can also interact strongly with the stationary phase. Here’s how to mitigate degradation:
-
Check for Silica Stability: Before running a large-scale column, perform a simple stability test. Spot your crude product on a TLC plate, let it sit for a few hours, and then elute it. If you observe a new spot or significant streaking that wasn't present initially, your compound may be unstable on silica.[9]
-
Use Deactivated Silica: As mentioned previously, the acidity of silica can catalyze degradation. Neutralizing the silica with a base like triethylamine in the eluent can prevent this.[4]
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[9]
-
Minimize Exposure Time: Work efficiently to minimize the time the compound spends on the column. Avoid unnecessarily long purification times.
Issue 3: Peak Tailing
Q: The fractions containing my product show significant tailing on TLC, leading to mixed fractions. What causes this and how can I fix it?
A: Peak tailing is often a result of strong interactions between the analyte and the stationary phase, or issues with the mobile phase.[2] For this compound, the phenolic hydroxyl group can interact strongly with the silanol groups on the silica surface.
-
Mobile Phase Modifiers:
-
Acidic Modifier: Adding a small amount of acetic acid to the mobile phase can help to protonate the silanol groups, reducing their interaction with your compound.
-
Basic Modifier: Alternatively, adding a small amount of triethylamine can help by competing with your compound for the active sites on the silica.[4]
-
-
Sample Loading:
-
Concentration: Overloading the column is a common cause of tailing.[2] Ensure your sample is sufficiently diluted before loading.
-
Solvent: Dissolve your sample in a solvent that is as non-polar as possible while still ensuring complete dissolution. Injecting the sample in a solvent much stronger than the mobile phase can cause band broadening and tailing.[10] Dry loading the sample onto a small amount of silica can be a good alternative if solubility is an issue.[11]
-
-
Increase Eluent Polarity: Once the desired compound starts to elute, gradually increasing the polarity of the mobile phase can help to push it off the column more quickly and reduce tailing.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis is a 4:1 mixture of hexane:ethyl acetate.[12] From there, you can adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4, which is generally ideal for column chromatography.[9]
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic nature, this compound should be visible under a UV lamp (254 nm).[13] You can also use staining agents like potassium permanganate or a p-anisaldehyde stain for visualization.[4]
Q3: What are the common impurities I should expect in my crude this compound product?
A3: Common impurities can include unreacted starting materials, isomeric byproducts from the formylation reaction, and the corresponding carboxylic acid due to oxidation of the aldehyde.[3]
Q4: Is it better to perform wet or dry loading of my sample onto the column?
A4: If your compound is highly soluble in the initial mobile phase, wet loading is acceptable.[11] However, if your compound has limited solubility or if you need to use a more polar solvent for dissolution, dry loading is recommended to ensure a narrow sample band and better separation.[11]
Q5: My compound is not eluting from the column, even with a highly polar solvent system. What could be the problem?
A5: There are a few possibilities:
-
Decomposition: Your compound may have decomposed on the column.[9]
-
Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly.[9]
-
Very High Polarity: Your compound might be extremely polar and require a solvent system with even higher eluotropic strength, such as dichloromethane/methanol.
-
Precipitation: The compound may have crystallized on the column, blocking the flow.[9] This is less common but can happen with highly concentrated samples.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization will be necessary based on your specific crude product mixture.
1. TLC Analysis and Solvent System Selection:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Spot your crude product on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
2. Column Packing:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack evenly. You can use gentle pressure from a pump or gravity.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your initial eluent to the column without disturbing the top surface of the silica.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions.
-
If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute more polar compounds.
5. Product Isolation:
-
Once you have identified the fractions containing your pure product, combine them.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
Key Chromatography Parameters Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range for eluting aromatic aldehydes. |
| Sample Loading | Dry Loading | Ensures a narrow sample band, leading to better separation.[11] |
| Detection | UV (254 nm) / TLC Stains | Aromatic nature allows for UV detection; stains provide an alternative.[4][13] |
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting poor separation during the column chromatography of this compound.
Caption: Troubleshooting workflow for poor separation.
References
- HPLC Troubleshooting Guide.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
- Supporting Information for - The Royal Society of Chemistry.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds - Benchchem.
- This compound (C7H4F2O2) - PubChemLite.
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
- This compound | C7H4F2O2 | CID 15434553 - PubChem.
- 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem.
- Ternary eluent column chromatography : r/Chempros - Reddit.
- DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents.
- 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem.
- Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - ChemRxiv.
- Successful Flash Chromatography | Biotage.
- Technical Support Center: E/Z Isomer Separation of p-(Dimethylamino)benzaldehyde Oxime - Benchchem.
- Chromatography products | Cytiva.
- Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde - Benchchem.
- US5395978A - Process for selective preparation of hydroxybenzaldehydes - Google Patents.
- Organic Syntheses Procedure.
- WO/2002/020452 NOVEL FLUORINATED AND CHLORINATED BENZALDEHYDES.
- EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents.
- Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. - Benchchem.
- Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability - Benchchem.
- US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents.
- 2,5-Difluoro-4-hydroxybenzaldehyde Properties vs Temperature | Cp, Density, Viscosity.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH.
- 2,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) - PubChemLite.
- 5-fluoro-2-hydroxy-benzaldehyde | Sigma-Aldrich.
- CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents.
Sources
- 1. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 6. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 4,5-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when transitioning reactions involving this versatile intermediate from the bench to pilot or production scale. Our focus is on anticipating and mitigating scale-up issues through a deep understanding of the molecule's reactivity and the physical principles of process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of this compound?
When moving from gram to kilogram scale, handling procedures for this compound must be rigorously evaluated. The primary concerns shift from localized exposure to broader workplace safety and environmental containment.
-
Inhalation and Exposure: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] On a larger scale, the risk of dust generation during material transfer is significantly higher.
-
Mitigation: Always handle the solid in a well-ventilated area, preferably within a contained system like a glove box or a ventilated enclosure.[1][3] Personal Protective Equipment (PPE) is mandatory and should include chemical goggles or safety glasses, protective gloves, and respiratory protection (dust respirator).[1][3][4]
-
-
Emergency Preparedness: Emergency eye wash fountains and safety showers must be immediately accessible.[1] Spill cleanup procedures should be established, using dry cleanup methods to avoid generating dust.[3]
-
Storage: The compound is noted as being potentially air-sensitive.[1] For larger quantities, storage under an inert gas (like nitrogen or argon) in a cool, dry, and well-ventilated area is critical to prevent degradation.[1]
Q2: How do the two fluorine atoms on the aromatic ring influence the reactivity of this compound during scale-up?
The electronic properties of the fluorine substituents are a double-edged sword and their effects can become more pronounced at scale. Understanding these is key to controlling reactivity.
-
Inductive vs. Resonance Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This deactivates the benzene ring towards electrophilic aromatic substitution.[5] However, it also possesses lone pairs that can participate in a weak, activating resonance effect (+R). The interplay of these effects governs regioselectivity and reaction rates.
-
Impact on Functional Groups:
-
Aldehyde Group: The strong inductive effect of the fluorines increases the electrophilicity of the carbonyl carbon. This can accelerate nucleophilic addition reactions (e.g., Grignard, aldol reactions) compared to non-fluorinated analogs.[6] However, this heightened reactivity can also lead to more by-products if temperature and stoichiometry are not precisely controlled.
-
Phenolic Hydroxyl Group: The electron-withdrawing nature of the fluorines increases the acidity (lowers the pKa) of the phenolic hydroxyl group. This means it can be deprotonated by weaker bases, a factor that must be considered in reaction design to avoid unintended side reactions.
-
Aromatic Ring: The fluorine atoms make the aromatic ring more electron-deficient, rendering it susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present or introduced. This is a potential pathway for by-product formation under certain conditions.[7][8]
-
The unique electronic nature imparted by fluorine can lead to new or unexpected reactivities that are not always observed in non-fluorinated systems.[9]
Q3: What are the most significant general challenges when scaling up reactions with this compound?
Scaling up is not merely about using larger flasks and more reagents.[10] The fundamental physical and engineering challenges must be addressed proactively.
-
Heat Management: Exothermic reactions are a primary concern. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[11] This means the ability to remove heat through the reactor jacket becomes less efficient, increasing the risk of temperature excursions and thermal runaway.[11][12][13]
-
Mass Transfer (Mixing): Achieving homogeneous mixing in a large reactor is far more difficult than in a laboratory flask.[10] Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent product quality, ultimately causing a drop in yield and an increase in impurities.
-
Reagent Addition: The rate of reagent addition, which is often trivial on a small scale, becomes a critical process parameter at scale. A slow, controlled addition is often necessary to manage heat generation and maintain optimal stoichiometry.[12]
-
Purification Method: Techniques that are standard in the lab, like column chromatography, are often impractical and economically unviable for large-scale production.[10] Developing a scalable purification method, such as crystallization, distillation, or extraction, is a crucial part of the scale-up process.[14][15]
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems that researchers encounter during the scale-up process in a direct question-and-answer format.
Issue 1: Reaction Yield & Purity
Q: My reaction yield dropped from 90% at the 1g scale to 50% at the 1kg scale. What happened?
This is a classic scale-up problem rooted in heat and mass transfer limitations.
Causality Analysis: An exothermic reaction that appears well-behaved in a lab flask (which dissipates heat quickly) can easily overheat in a large reactor.[11] This temperature increase can activate alternative, higher-activation-energy reaction pathways, leading to by-products and consuming your starting material or product.
Troubleshooting Steps:
-
Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study to understand the heat of reaction and the rate of heat generation. This data is essential for designing an adequate cooling system.[12]
-
Control the Addition: Switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process.[12] Add the most reactive reagent slowly and sub-surface to allow the cooling system to keep pace with the heat being generated.
-
Improve Mixing: Evaluate the reactor's agitation efficiency. Ensure the impeller type and speed are sufficient to maintain a homogenous mixture without creating a vortex. Poor mixing can cause localized overheating and by-product formation.[10]
-
Re-evaluate Solvent Choice: A solvent with a higher boiling point might provide a larger operating window and act as a heat sink. However, ensure it doesn't lead to different side reactions.
Issue 2: Unexpected By-product Formation
Q: On a larger scale, I'm isolating a significant amount of 4,5-Difluoro-2-hydroxybenzoic acid, which I didn't see before. Why is my aldehyde oxidizing?
The oxidation of the aldehyde functional group is a common side reaction, often exacerbated by scale-up conditions.
Causality Analysis: The aldehyde group in your starting material is susceptible to oxidation to a carboxylic acid. This can be caused by:
-
Air Exposure: Longer reaction times or inefficient inerting at a larger scale can introduce more oxygen.
-
Solvent Effects: Certain solvents, like Dimethyl Sulfoxide (DMSO), can act as oxidants at elevated temperatures, a phenomenon that might not be apparent during short, small-scale runs.[7]
-
Temperature Excursions: Localized hot spots from poor mixing or inadequate cooling can accelerate this oxidative pathway.
Troubleshooting & Prevention Workflow
Caption: Troubleshooting workflow for aldehyde oxidation.
Issue 3: Scalable Purification
Q: My product is an oil, and I can't use column chromatography for 5kg. How do I develop a scalable purification strategy?
Moving away from chromatography is essential for process viability. The goal is to induce crystallization or use liquid-liquid extraction effectively.
Crystallization Development Protocol:
-
Solvent Screening (Small Scale):
-
Objective: Find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Procedure: In parallel vials, test the solubility of your crude oil in a range of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, water) and solvent mixtures. Heat the soluble samples and then cool them slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation.
-
-
Seeding Strategy:
-
If spontaneous crystallization is difficult, obtain a small, pure sample (even from a mini-column) to use as seed crystals. Adding a seed crystal to a supersaturated solution can induce crystallization.
-
-
Anti-Solvent Addition:
-
Dissolve your crude oil in a good solvent (e.g., toluene). Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., heptane) until turbidity is observed. Heat to redissolve, then cool slowly. This is a powerful technique for crystallizing oils.
-
-
Workup Optimization:
-
Before crystallization, perform aqueous washes (e.g., with a mild base like sodium bicarbonate solution followed by brine) to remove acidic or water-soluble impurities. This can significantly improve the purity of the crude material, making crystallization easier.[14]
-
Quantitative Comparison: Purification Methods
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-100+ kg) |
| Primary Method | Silica Gel Chromatography | Crystallization, Distillation, Extraction |
| Solvent Usage | High (relative to product) | Low to Moderate (optimized for recovery) |
| Throughput | Low | High |
| Cost | High (sorbent, solvent, labor) | Low (reusable solvents, less labor) |
| Scalability | Poor | Excellent |
Experimental Protocol: Scalable O-Alkylation of this compound
This protocol details a representative O-alkylation reaction, with specific notes on parameters critical for successful scale-up. This method is adapted from general procedures for alkylating hydroxybenzaldehydes.[16]
Reaction: (Self-generated image of the reaction scheme)
-
Reactor Setup & Inerting (Scale-Up Consideration: Safety & Stability)
-
Equip a jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a condenser, and a controlled addition pump.
-
Ensure the system is completely dry and inert. Purge the reactor with nitrogen for at least 30 minutes. For large reactors, perform at least three vacuum/nitrogen backfill cycles.[17]
-
-
Charging Reagents
-
Charge the reactor with this compound (1.0 eq) and a suitable solvent like Acetonitrile (10 L/kg).
-
Add a solid base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq). (Scale-Up Consideration: Solid Handling) Using a powder transfer system minimizes dust exposure.
-
-
Reaction Execution (Scale-Up Consideration: Heat & Mass Transfer)
-
Begin vigorous stirring to ensure the solid base is well-suspended.
-
Heat the reactor jacket to 60°C.
-
Using the addition pump, add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq) dropwise over 2-3 hours. (Scale-Up Consideration: Exotherm Control) This controlled addition is the most critical step to manage the reaction exotherm. Monitor the internal temperature closely; it should not rise more than 5°C above the jacket temperature.
-
After the addition is complete, maintain the reaction at 60°C for 4-6 hours.
-
-
Reaction Monitoring
-
Monitor the reaction's progress by taking samples periodically and analyzing them by TLC or HPLC until the starting material is consumed.[14]
-
-
Work-up & Isolation (Scale-Up Consideration: Phase Splits & Extraction)
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile.
-
Remove the acetonitrile under reduced pressure.
-
To the resulting residue, add Toluene and water. Separate the layers. (Scale-Up Consideration: Emulsions) Phase splits can be slow on a large scale. Allowing adequate settling time is important.
-
Wash the organic layer with 1M NaOH (to remove any unreacted starting material), then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Scale-Up Consideration: Crystallization)
-
Based on prior screening, dissolve the crude product in a minimal amount of hot isopropanol.
-
Cool slowly to room temperature, then to 0-5°C, to induce crystallization.
-
Isolate the pure product by filtration, wash with cold isopropanol, and dry under vacuum.
-
Process Safety & Scale-Up Logic
Successful scale-up is contingent on a logical flow of risk assessment and mitigation.
Caption: Logical workflow for chemical process scale-up.
References
- Study.com. Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. [Link]
- Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry. [Link]
- SciSpace. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Link]
- Ni, C., et al. (2016).
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde. [Link]
- Reddit r/chemhelp.
- PubChemLite. This compound (C7H4F2O2). [Link]
- Google Patents.
- PubChem. This compound. [Link]
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
- Reddit r/chemistry. Why are some reactions difficult to scale up?. [Link]
- Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Reddit r/chemistry.
- PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]
- KAUST Health & Safety. Scale up reactions Guideline. [Link]
- PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde. [Link]
- Google Patents.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007) | Bin Shen | 17 Citations [scispace.com]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fauske.com [fauske.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 17. hse.kaust.edu.sa [hse.kaust.edu.sa]
Technical Support Center: Solvent Effects on 4,5-Difluoro-2-hydroxybenzaldehyde Reactivity
Welcome to the technical support center for 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile building block. As a bifunctional molecule with electron-withdrawing fluorine substituents, its reactivity is profoundly influenced by the surrounding solvent environment. This document provides troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing. What's going wrong?
Potential Cause: An inappropriate solvent system is likely hindering the reaction. The success of an SNAr reaction, particularly with moderately activated substrates, is highly dependent on the solvent's ability to stabilize the charged intermediates and solvate the nucleophile.
Troubleshooting Suggestions:
-
Evaluate Solvent Polarity and Proticity: The choice between a polar aprotic and a polar protic solvent is critical.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally preferred for SNAr reactions. They excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the nucleophilic anion "naked" and highly reactive. This significantly lowers the activation energy of the reaction.[1][2]
-
Polar Protic Solvents (Use with Caution): Solvents such as ethanol, methanol, or water can strongly solvate the nucleophile itself through hydrogen bonding.[1] This stabilization makes the nucleophile less reactive, increasing the energy barrier for the initial attack on the aromatic ring and potentially stalling the reaction.[1]
-
-
Ensure Anhydrous Conditions: The presence of water can be detrimental, especially when using strong bases or moisture-sensitive nucleophiles. Water can protonate the nucleophile, reducing its efficacy. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Consider the Nucleophile's Solubility: The chosen solvent must adequately dissolve both the this compound substrate and the nucleophile. If the nucleophile has poor solubility, the reaction will be slow due to the low concentration of reactants in the solution phase.
Solvent Selection Logic for SNAr:
Caption: Troubleshooting logic for low SNAr reaction yield.
Q2: I'm seeing a mixture of products in my O-alkylation reaction (Williamson Ether Synthesis). How can I improve selectivity?
Potential Cause: You are likely observing competitive C-alkylation. The phenoxide generated from this compound is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the electron-rich aromatic ring (C-alkylation, side product). Solvent choice is paramount in directing the selectivity.[2]
Troubleshooting Suggestions:
-
Prioritize Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone strongly favor O-alkylation.[2] They solvate the cation (from the base), leaving a highly reactive phenoxide oxygen anion that readily attacks the alkyl halide.[2][3] The KOH/DMSO system is particularly noted for its high O- versus C-alkylation selectivity.[3]
-
Avoid Protic Solvents: Protic solvents like ethanol or water can form a solvent cage around the phenoxide oxygen via hydrogen bonding. This hinders the oxygen's ability to act as a nucleophile and can relatively increase the rate of C-alkylation.[2]
-
Choice of Base and Temperature: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH) if C-alkylation is a persistent issue. Running the reaction at the lowest effective temperature can also enhance selectivity.
Data Summary: Recommended Solvents for O-Alkylation
| Solvent | Type | Rationale for Use | Reference |
| DMSO | Polar Aprotic | Excellent for high O-alkylation selectivity; effectively solvates cations. | [3][4] |
| DMF | Polar Aprotic | Preferred choice, promotes SN2 pathway for O-alkylation. | [2] |
| Acetone | Polar Aprotic | Good alternative to DMF/DMSO, often used with K₂CO₃. | [2] |
| Acetonitrile | Polar Aprotic | Can be effective, particularly with milder bases. | [5] |
Q3: My Knoevenagel condensation yield is low, and the reaction seems to stall. What solvent-related factors should I consider?
Potential Cause: The solvent may be inhibiting catalyst activity or failing to facilitate the removal of the water byproduct, which can shift the reaction equilibrium back toward the reactants.
Troubleshooting Suggestions:
-
Catalyst and Solvent Compatibility: The basicity of catalysts like piperidine can be influenced by the solvent. In many cases, polar protic solvents like ethanol are effective as they can facilitate both the initial nucleophilic addition and the proton transfers involved in the mechanism.[6][7]
-
Water Removal: The Knoevenagel condensation produces one equivalent of water. If not removed, water can hydrolyze the product or reverse the reaction.
-
Azeotropic Removal: For higher temperatures, using a solvent like toluene or benzene with a Dean-Stark apparatus is a classic and effective method to drive the reaction to completion by physically removing water.
-
Solvent-Free/High-Boiling Solvents: In some cases, solvent-free conditions or high-boiling polar aprotic solvents like DMF can accelerate the reaction, especially the dehydration step.[8]
-
-
Screen Different Solvent Systems: There is no single best solvent for all Knoevenagel condensations. It is advisable to screen a few options based on the specific active methylene compound being used. Start with ethanol, and if yields are low, consider toluene with a Dean-Stark trap or switching to a polar aprotic solvent.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
This compound is a crystalline solid.[9] Its solubility is dictated by its polar hydroxyl and aldehyde groups and its fluorinated aromatic ring. Based on the behavior of structurally similar compounds like 4-hydroxybenzaldehyde, the following trends can be expected.[10][11]
Solubility Profile (Qualitative)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Capable of hydrogen bonding with the hydroxyl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Moderate polarity can dissolve the compound, but less effectively than more polar options. |
| Aromatic | Toluene | Low | Primarily non-polar interactions; solubility increases with heating. |
| Aliphatic | Hexane, Pentane | Very Low / Insoluble | Lacks the polarity needed to overcome the crystal lattice energy of the solid. |
| Aqueous | Water | Slightly Soluble | The polar groups impart some water solubility, but the aromatic ring limits it. |
Note: For precise applications, it is always recommended to determine solubility experimentally.
Q2: How does the intramolecular hydrogen bond in this compound affect its reactivity in different solvents?
The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction has significant consequences:
-
In Non-polar/Aprotic Solvents (e.g., Toluene, DCM): This internal hydrogen bond is preserved. This can decrease the electrophilicity of the aldehyde carbonyl, potentially slowing reactions like acetal formation or Wittig olefination. It also lowers the acidity of the phenolic proton.
-
In Polar Protic Solvents (e.g., Ethanol, Water): The solvent molecules can compete with and disrupt the intramolecular hydrogen bond by forming new intermolecular hydrogen bonds. This can "free" the aldehyde group, potentially increasing its reactivity toward nucleophiles. It also increases the effective acidity of the phenol by stabilizing the resulting phenoxide.
Q3: What are the key safety considerations when choosing a solvent for this compound?
This compound is classified as a skin, eye, and respiratory irritant.[12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[12] When choosing a solvent, consider not only the reaction requirements but also the overall hazard profile:
-
Toxicity and Flammability: Select the least hazardous solvent that meets the reaction's needs.
-
Work-up and Purification: Consider the solvent's boiling point for ease of removal post-reaction. High-boiling solvents like DMF or DMSO can be difficult to remove completely and may require aqueous washes or high-vacuum distillation.
-
Thermal Stability: The compound may decompose at high temperatures, generating hazardous fumes like hydrogen fluoride.[12] Avoid unnecessarily high reaction temperatures.
Experimental Protocols
Protocol: O-Alkylation using Potassium Carbonate in DMF
This protocol describes a general procedure for the selective O-alkylation of this compound.
Workflow Diagram:
Caption: Experimental workflow for O-alkylation.
1. Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
2. Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add this compound.
-
Add anhydrous DMF to dissolve the aldehyde (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate to the stirred solution.
-
Stir the resulting suspension at room temperature for 15-30 minutes to allow for phenoxide formation.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-water and stir.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
References
- Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL:[Link]
- Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: Harvard DASH URL:[Link]
- Title: Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
- Title: Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively Source: MDPI URL:[Link]
- Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) - NIH URL:[Link]
- Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO Source: MDPI URL:[Link]
- Title: this compound (C7H4F2O2) Source: PubChemLite URL:[Link]
- Title: this compound | C7H4F2O2 | CID 15434553 Source: PubChem URL:[Link]
- Title: 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 Source: PubChem URL:[Link]
- Title: 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 Source: PubChem URL:[Link]
- Title: Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde Source: MDPI URL:[Link]
- Title: Preparation method of 2-fluoro-4-hydroxybenzaldehyde Source: Google Patents URL
- Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO Source: ResearchG
- Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]
- Title: Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15)
- Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO Source: Semantic Scholar URL:[Link]
- Title: Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates Source: Google Patents URL
- Title: CAS No. 199287-52-0, this compound Source: 001CHEMICAL URL:[Link]
- Title: 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety Source: China Chemical Manufacturer URL:[Link](Please note: This is a representative URL as the original may be generic; the content reflects general chemical knowledge found in such resources.)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzaldehyde, 4,5-difluoro-2-hydroxy- (9CI) CAS#: 199287-52-0 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for 4,5-Difluoro-2-hydroxybenzaldehyde Condensations
Welcome to the technical support center for optimizing condensation reactions involving 4,5-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature control in these critical C-C bond-forming reactions. Given the specific electronic properties of this substrate—namely, the ortho-hydroxyl group and the two electron-withdrawing fluorine atoms—precise temperature management is paramount for achieving high yields and purity.
This document provides a series of frequently asked questions (FAQs) for a general overview and a detailed troubleshooting guide for resolving specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a temperature for condensations with this compound?
The primary challenge lies in balancing reaction kinetics with substrate and product stability. The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde's carbonyl carbon, which can accelerate the initial nucleophilic attack.[1] However, phenolic aldehydes can be susceptible to side reactions like decomposition or polymerization at elevated temperatures.[2] The goal is to find the "sweet spot" that drives the reaction to completion efficiently without inducing unwanted pathways.
Q2: How does the ortho-hydroxy group influence the reaction conditions?
The ortho-hydroxy group can participate in intramolecular hydrogen bonding, potentially influencing the aldehyde's conformation and reactivity. More importantly, it directs the cyclization in reactions designed to form coumarin derivatives, a common application for this substrate.[3][4] In the presence of a base, this hydroxyl group will be deprotonated to a phenoxide, which can alter the electronic profile of the ring and may affect subsequent reaction steps. This deprotonation is a key consideration when selecting the strength and stoichiometry of the base catalyst.
Q3: What are the typical signs that my reaction temperature is either too high or too low?
-
Too Low: The most obvious sign is a sluggish or stalled reaction. If you monitor the reaction by Thin Layer Chromatography (TLC), you will see the starting material spot remaining with little to no product formation over an extended period.[5]
-
Too High: High temperatures often lead to the formation of dark, insoluble, tarry materials or a multitude of product spots on a TLC plate, indicating decomposition or side reactions.[6] In some cases, desired products can also be heat-sensitive, leading to lower isolated yields despite the complete consumption of starting materials.
Q4: Can I use a general starting temperature for my optimization experiments?
Yes, a good starting point for many Knoevenagel-type condensations is gentle heating, typically in the range of 60-90°C.[2][6] However, some systems, particularly those with highly reactive methylene compounds or efficient catalysts, may proceed well at room temperature.[7] It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[2]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, with a focus on temperature-related solutions.
Problem 1: My reaction yield is consistently low, or there is no product formation.
This is one of the most common issues and can stem from several temperature-related factors.
-
Possible Cause A: Insufficient Thermal Energy The reaction may have a significant activation energy that is not being overcome at your current temperature. Condensation reactions, while often thermodynamically favorable, can be kinetically slow.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally raise the reaction temperature by 10-15°C and monitor for product formation using TLC. The yield of a Knoevenagel condensation was shown to increase significantly from 56% to 95% when the temperature was raised from 25°C to 40°C in one study.[7]
-
Solvent Choice: Ensure your solvent's boiling point is appropriate for the target temperature. If you need to exceed the boiling point of a solvent like ethanol, consider switching to a higher-boiling solvent such as toluene or DMF, but be mindful that the solvent itself can affect the reaction.[6][8]
-
Catalyst Activity: Temperature can also affect catalyst turnover. Some catalysts may require a minimum temperature to become fully active.
-
-
-
Possible Cause B: Catalyst Deactivation While not a direct effect of low temperature, a catalyst that is inactive at your chosen temperature will lead to no reaction. Some catalysts require thermal activation.
-
Troubleshooting Steps:
-
Problem 2: The reaction mixture has turned dark brown/black, and I am isolating a tarry, intractable material.
This strongly suggests decomposition or polymerization, which is often exacerbated by excessive heat.
-
Possible Cause A: Thermal Decomposition The this compound starting material, the active methylene compound, or the final product may be unstable at the reaction temperature.
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Limit Reaction Time: Overly long reaction times, even at moderate temperatures, can promote side reactions.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Inert Atmosphere: Although this compound is generally stable, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation at higher temperatures.[9]
-
-
-
Possible Cause B: Uncontrolled Side Reactions High temperatures can provide the activation energy for undesired reaction pathways, such as self-condensation of the aldehyde (Cannizzaro reaction if a strong base is used without an enolizable partner) or Michael addition of the active methylene compound to the desired product.[6]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective way to increase selectivity and favor the desired kinetic product.
-
Optimize Base/Catalyst: Using a very strong base at high temperatures can promote side reactions.[6] A weaker base, like an amine, is often preferred for Knoevenagel condensations.
-
-
Problem 3: The reaction starts well but fails to reach completion.
This indicates that the reaction has stalled, which can be due to equilibrium effects or deactivation of a key component.
-
Possible Cause A: Reversible Reaction Equilibrium The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[5] As water accumulates in the reaction mixture, the reverse reaction (hydrolysis of the product) can become significant, leading to an unfavorable equilibrium. This effect can be more pronounced at certain temperatures.
-
Troubleshooting Steps:
-
Water Removal: The most effective solution is to remove water as it is formed. This can be achieved by:
-
Temperature Adjustment: The position of the equilibrium is temperature-dependent. A moderate increase in temperature can sometimes help drive the reaction forward, provided it doesn't cause decomposition.
-
-
-
Possible Cause B: Catalyst Deactivation at Reaction Temperature The catalyst may not be stable over the course of the reaction at the chosen temperature, leading to a loss of activity over time.
-
Troubleshooting Steps:
-
Select a Thermally Stable Catalyst: If high temperatures are required, ensure your catalyst is stable under those conditions. Heterogeneous or solid-supported catalysts can sometimes offer greater thermal stability.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient active concentration.
-
-
Data Summary: Recommended Starting Temperatures
The optimal temperature is highly dependent on the specific reactants, catalyst, and solvent system. The following table provides empirically derived starting points for optimization.
| Active Methylene Compound | Catalyst | Solvent | Recommended Starting Temp. (°C) | Notes | References |
| Malonic Acid | Piperidine / Pyridine | Pyridine | 80 - 90 (Reflux) | Classic Knoevenagel-Doebner conditions for forming cinnamic acids. | [2] |
| Malonic Acid | Ammonium Bicarbonate | Solvent-free | 90 | A greener alternative, but monitor for decarboxylation. | [2] |
| Diethyl Malonate | Piperidine | Ethanol | 78 (Reflux) | Common conditions for coumarin synthesis. | [3] |
| Ethyl Cyanoacetate | DABCO | Aqueous Ethanol | Room Temp - 50 | Highly reactive methylene compound may not require much heat. | [2] |
| 2,4-Thiazolidinedione | Piperidine | Ethanol | 78 (Reflux) | Used for synthesizing rhodanine derivatives. | [2] |
Experimental Protocols & Visualizations
General Protocol: Knoevenagel-Doebner Condensation for Cinnamic Acid Synthesis
This protocol describes a typical procedure for the condensation of this compound with malonic acid.
Materials:
-
This compound (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (solvent, ~5-10 volumes)
-
Piperidine (catalyst, ~0.1 eq)
-
Concentrated Hydrochloric Acid
-
Ice
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and pyridine (5-10 volumes).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add malonic acid (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Temperature Control: Heat the reaction mixture to a gentle reflux (typically 80-90°C in pyridine).[2] Maintain this temperature and monitor the reaction's progress by TLC (e.g., every 30-60 minutes).
-
Upon completion (indicated by the consumption of the limiting reagent, typically 2-6 hours), cool the flask to room temperature in a water bath.
-
Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the acidic product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualization of Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Caption: A troubleshooting workflow for condensation reactions.
References
- Knoevenagel Condensation Doebner Modific
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
- Concerning the Solvent Effect in the Aldol Condens
- Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions.
- Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
- Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst.87.
- Effects of different temperatures on Knoevenagel condensation.
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
- Benzoin Condens
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Aldol Condensation vs Claisen Condens
- Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activ
- This compound (C7H4F2O2). PubChemLite. [Link]
- Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science. [Link]
- Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid.
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- This compound. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to Salicylaldehydes: Unveiling the Enhanced Reactivity of 4,5-Difluoro-2-hydroxybenzaldehyde
In the landscape of organic synthesis, salicylaldehydes are foundational building blocks, serving as indispensable precursors for a vast array of complex molecules, including Schiff base ligands, pharmaceuticals, and advanced materials.[1][2][3] The strategic placement of substituents on the aromatic ring of the salicylaldehyde scaffold allows for the fine-tuning of its chemical properties, profoundly influencing reaction kinetics, product yields, and the ultimate utility of its derivatives.
This guide provides an in-depth comparison of 4,5-Difluoro-2-hydroxybenzaldehyde against a curated selection of other salicylaldehydes. We will explore how the unique electronic properties imparted by fluorine atoms create a highly activated molecule and contrast its performance with analogues bearing electron-donating, sterically hindering, or less electronegative halogen substituents. Through objective analysis and supporting experimental frameworks, this document will serve as a technical resource for researchers, chemists, and drug development professionals to make informed decisions in their synthetic endeavors.
For this comparative analysis, we will examine the following compounds:
-
This compound: The focus compound, featuring strong electron-withdrawing groups.
-
Salicylaldehyde: The unsubstituted parent molecule, serving as our baseline.
-
5-Chlorosalicylaldehyde & 5-Bromosalicylaldehyde: Analogues with single, less potent electron-withdrawing halogens.[4]
-
3,5-Di-tert-butylsalicylaldehyde: An analogue with bulky, electron-donating alkyl groups.[5][6]
The Decisive Influence of Aromatic Substitution: An Electronic and Structural Overview
The reactivity of a salicylaldehyde is fundamentally governed by the electronic environment of its aromatic ring, which directly impacts the electrophilicity of the carbonyl carbon. Substituents exert their influence through a combination of inductive and resonance (mesomeric) effects.
Fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring through the sigma bond framework.[7] While it also possesses a resonance-donating effect (+M) via its lone pairs, this effect is considerably weaker than its inductive pull, especially when compared to other halogens.[8][9] In this compound, the presence of two fluorine atoms synergistically and significantly depletes the electron density of the ring, making the attached aldehyde group highly electron-deficient and thus, a potent electrophile.
Conversely, the tert-butyl groups on 3,5-Di-tert-butylsalicylaldehyde are electron-donating through hyperconjugation (+I effect) and introduce significant steric hindrance around the reactive aldehyde and hydroxyl functionalities.[5] Chlorine and bromine also exhibit both inductive withdrawal and resonance donation, but their lower electronegativity compared to fluorine results in a less pronounced activation of the carbonyl group.
This protocol is designed as a self-validating system. By keeping all parameters constant (concentrations, temperature, solvent) across five parallel experiments, any observed differences in reaction time and yield can be directly attributed to the inherent reactivity of the specific salicylaldehyde derivative.
-
Preparation: In five separate 25 mL round-bottom flasks, dissolve 5.0 mmol of each respective salicylaldehyde (4,5-Difluoro-, 5-Chloro-, 5-Bromo-, unsubstituted, and 3,5-Di-tert-butyl-) in 10 mL of absolute ethanol.
-
Initiation: To each flask, add 5.0 mmol (0.46 mL) of aniline via syringe. Equip each flask with a magnetic stir bar and stir the solutions at ambient temperature (25 °C).
-
Monitoring: Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The consumption of the starting aldehyde and the formation of the more conjugated, yellow imine product are observed. The reaction is deemed complete when the starting aldehyde spot is no longer visible.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to induce crystallization of the Schiff base product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Analysis: Record the time required for completion and calculate the percentage yield for each reaction.
| Salicylaldehyde Derivative | Predicted Reaction Time | Predicted Yield (%) | Rationale |
| 4,5-Difluoro- | < 15 min | >95% | Highly activated carbonyl due to strong -I effect of two F atoms. |
| 5-Bromo- | ~ 1 hour | ~90% | Moderately activated carbonyl; -I effect of Br. |
| 5-Chloro- | ~ 1 hour | ~88% | Similar to bromo; Cl is slightly more electronegative but less polarizable. |
| Unsubstituted | ~ 3 hours | ~80% | Baseline reactivity with no electronic activation. |
| 3,5-Di-tert-butyl- | > 24 hours | <40% | Deactivated carbonyl (+I effect) and significant steric hindrance. |
B. Aldol Condensation: Reactivity with Enolates
The Aldol condensation involves the nucleophilic attack of an enolate (from a ketone or another aldehyde) on a carbonyl group. [10][11][12]This reaction is also highly dependent on the electrophilicity of the aldehyde partner. A more electrophilic aldehyde will be more susceptible to attack by the enolate nucleophile.
The propensity to undergo a crossed Aldol condensation with acetone will follow the same reactivity trend observed in Schiff base formation, driven by the same electronic principles.
-
Preparation: In five separate test tubes, dissolve 2.0 mmol of each salicylaldehyde derivative in 5 mL of a 1:1 ethanol/water solution.
-
Initiation: To each tube, add 1.0 mL of acetone (a large excess) followed by 1.0 mL of 2 M aqueous sodium hydroxide solution to catalyze the reaction.
-
Reaction: Vigorously shake each tube for 2 minutes and then allow them to stand at room temperature. Observe the formation of a precipitate (the aldol product). [13]4. Analysis: Note the time taken for the initial appearance of the product and the relative amount of precipitate formed after a fixed period (e.g., 30 minutes). The product can be isolated by filtration for yield calculation.
| Salicylaldehyde Derivative | Predicted Observation (after 30 min) | Rationale |
| 4,5-Difluoro- | Rapid formation of a dense, voluminous precipitate. | Highest electrophilicity ensures rapid capture of the acetone enolate. |
| 5-Bromo- / 5-Chloro- | Moderate formation of a solid precipitate. | Activated carbonyl leads to a reasonably fast reaction. |
| Unsubstituted | Slow formation of a small amount of precipitate. | Baseline reactivity results in a slower, less efficient condensation. |
| 3,5-Di-tert-butyl- | Little to no precipitate formed. | Steric hindrance and a less electrophilic carbonyl severely inhibit the reaction. |
Implications for Synthesis and Application
The pronounced differences in reactivity dictate the distinct applications of these molecules:
-
This compound: Its high reactivity makes it an exceptional building block for syntheses where mild conditions and high efficiency are paramount. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity. [14]This aldehyde is therefore a prime candidate for the development of novel fluorinated pharmaceuticals.
-
5-Chloro- and 5-Bromosalicylaldehyde: These serve as versatile intermediates. Their halogen substituent provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, while also contributing to the biological activity of their derivatives, which often exhibit antimicrobial properties. [2][15]
-
3,5-Di-tert-butylsalicylaldehyde: Here, reactivity is intentionally suppressed in favor of steric control. The bulky tert-butyl groups are critical for creating sterically demanding ligand environments. This is famously exploited in the synthesis of Salen-type ligands for catalysts like the Jacobsen epoxidation catalyst, where the steric bulk dictates the stereochemical outcome of the reaction. [16]
Conclusion
The substitution pattern on a salicylaldehyde ring is not a trivial modification but a powerful tool for modulating chemical behavior. This guide has demonstrated, through both theoretical principles and practical experimental frameworks, that This compound stands apart as a uniquely reactive and valuable synthetic intermediate. The strong, synergistic electron-withdrawing effects of its vicinal fluorine atoms render its carbonyl group highly electrophilic, leading to significantly accelerated reaction rates and higher yields in hallmark reactions compared to unsubstituted, singly halogenated, or sterically hindered/electron-rich analogues.
For the research scientist or drug development professional, understanding these structure-activity relationships is crucial. The choice of salicylaldehyde is a critical design element that enables precise control over reactivity, steric environment, and the ultimate properties of the target molecule, paving the way for more efficient syntheses and the creation of novel chemical entities.
References
- Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (A representative authoritative review on the topic, although not directly in search results).
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Role of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Chemical Research and Industry.
- Kennard, M. A., et al. (2021).
- ChemicalBook. (2023). 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7.
- Peebles, R. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
- Generichem. (n.d.). Buy 5-Chloro-2-Hydroxybenzaldehyde (CAS 635-93-8) - Best Quality Supplier.
- PubChem. (n.d.). 5-Chloro-salicylaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde.
- CymitQuimica. (n.d.). 5-Chloro-2-Hydroxybenzaldehyde.
- Grabarczyk, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde.
- Papastergiou, A., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules.
- Kumar, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- ChemSynthesis. (n.d.). 5-chloro-2-hydroxybenzaldehyde.
- Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?
- Sigma-Aldrich. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde 99.
- PubChem. (n.d.). This compound.
- Csomos, P., et al. (2009). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). Journal of Thermal Analysis and Calorimetry.
- Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde.
- Sigma-Aldrich. (n.d.). 5-Bromosalicylaldehyde 98.
- Wikipedia. (n.d.).
- Li, Y., et al. (2023).
- AdiChemistry. (n.d.).
- Gabr, I. M. (2014). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Journal of Chemical and Pharmaceutical Research.
- Magritek. (n.d.).
- El-Medani, S. M., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
- CBSE. (n.d.). Organic Chemistry – Specific Name Reactions.
- Chemical Education Xchange. (n.d.).
Sources
- 1. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 [chemicalbook.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. magritek.com [magritek.com]
- 12. kvmwai.edu.in [kvmwai.edu.in]
- 13. Aldol Condensation Reaction - Salicylaldehyde [chemedx.org]
- 14. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Fluorinated Benzaldehydes in Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis. Fluorinated benzaldehydes, in particular, represent a class of exquisitely versatile building blocks. The position and number of fluorine substituents on the aromatic ring dramatically influence the physicochemical properties and reactivity of the aldehyde, offering a powerful tool for fine-tuning synthetic outcomes and tailoring molecular properties for enhanced biological activity and material performance.[1]
This guide provides an in-depth comparative study of a range of fluorinated benzaldehydes, moving beyond a simple catalog of reactions to explore the causal relationships between structure and reactivity. We will delve into the electronic and steric effects of fluorine substitution and provide field-proven experimental protocols and comparative data to empower you to make informed decisions in your synthetic endeavors.
The Electronic Influence of Fluorine: A Tale of Inductive and Resonance Effects
The reactivity of a substituted benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon.[1] This renders the aldehyde more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
However, the position of the fluorine atom also dictates its resonance effect (+R). In the para position, the lone pairs of fluorine can donate electron density to the aromatic ring, slightly counteracting the inductive effect. This interplay of inductive and resonance effects leads to a nuanced reactivity profile across the isomers. The ortho and meta isomers are more strongly influenced by the inductive effect, leading to greater electrophilicity of the carbonyl carbon.
This trend is mirrored in the acidity of the corresponding benzoic acids, which serves as a reliable proxy for the electronic nature of the ring. A lower pKa value indicates a stronger acid, signifying greater stabilization of the conjugate base by electron-withdrawing groups.
Table 1: Comparative pKa Values of Fluorinated Benzoic Acids
| Compound | Isomer | pKa Value |
| Benzoic Acid (Reference) | - | 4.20 |
| 2-Fluorobenzoic Acid | ortho | 3.27[2] |
| 3-Fluorobenzoic Acid | meta | 3.86[2] |
| 4-Fluorobenzoic Acid | para | 4.14[2] |
| 2,6-Difluorobenzoic acid | - | 2.13[2] |
| 3,5-Difluorobenzoic acid | - | 3.37[2] |
| 2,4,6-Trifluorobenzoic acid | - | 1.83[2] |
| 3,4,5-Trifluorobenzoic acid | - | 3.29[2] |
The data clearly illustrates the "ortho effect," where the proximity of the fluorine atom in 2-fluorobenzoic acid provides the strongest inductive stabilization of the carboxylate anion.[3] As the number of fluorine substituents increases, so does the acidity, with 2,4,6-trifluorobenzoic acid being a significantly stronger acid than benzoic acid.[2] This enhanced electron-withdrawing character of polyfluorinated rings makes the corresponding aldehydes exceptionally reactive electrophiles.
Comparative Reactivity in Key Synthetic Transformations
The subtle electronic differences between fluorinated benzaldehyde isomers translate into tangible differences in their performance in common synthetic reactions. The following sections provide a comparative overview of their reactivity in nucleophilic addition, oxidation, reduction, and condensation reactions, supported by experimental protocols.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental transformation for benzaldehydes. The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes generally leads to faster reaction rates and higher yields in reactions such as Grignard and Wittig reactions.
The addition of organomagnesium halides (Grignard reagents) to benzaldehydes is a classic method for forming carbon-carbon bonds and synthesizing secondary alcohols.[4] The electron-withdrawing nature of fluorine accelerates the nucleophilic attack of the Grignard reagent.
Table 2: Representative Yields in Grignard Reactions with Fluorinated Benzaldehydes
| Benzaldehyde Isomer | Grignard Reagent | Product | Typical Yield (%) |
| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | ~90[5] |
| 2-Fluorobenzaldehyde | Methylmagnesium Bromide | 1-(2-Fluorophenyl)ethanol | ~90 (estimated) |
| 3-Fluorobenzaldehyde | Ethylmagnesium Bromide | 1-(3-Fluorophenyl)propan-1-ol | ~85-95 (estimated) |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Bromide | 1-(2-Chloro-6-fluorophenyl)ethanol | Not specified, but successful[6] |
Experimental Protocol: Grignard Reaction with 4-Fluorobenzaldehyde
Objective: To synthesize (4-fluorophenyl)(phenyl)methanol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.[4]
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.[4]
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[4]
-
After addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.[4]
-
-
Reaction with 4-Fluorobenzaldehyde:
-
In a separate dry flask, dissolve 4-fluorobenzaldehyde (0.9 equivalents relative to the Grignard reagent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C.
-
Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[4]
-
After addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Caption: Workflow for Grignard synthesis of fluorinated secondary alcohols.
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is also influenced by the electronic nature of the benzaldehyde.[7] The increased electrophilicity of fluorinated benzaldehydes facilitates the initial nucleophilic attack of the ylide.
Table 3: Predicted Reactivity in the Wittig Reaction
| Benzaldehyde Isomer | Ylide | Predicted Relative Rate | Predicted (Z/E) Selectivity |
| 2-Fluorobenzaldehyde | Non-stabilized | Fastest | High Z-selectivity |
| 3-Fluorobenzaldehyde | Non-stabilized | Fast | High Z-selectivity |
| 4-Fluorobenzaldehyde | Non-stabilized | Fast | High Z-selectivity |
| Benzaldehyde | Non-stabilized | Slower | High Z-selectivity |
Experimental Protocol: Wittig Reaction with 4-Fluorobenzaldehyde
Objective: To synthesize 4-fluorostilbene via the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Formation:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which a characteristic orange-red color of the ylide should develop.
-
-
Reaction with 4-Fluorobenzaldehyde:
-
Cool the ylide solution to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to separate the alkene isomers and triphenylphosphine oxide.
-
Oxidation and Reduction Reactions
The aldehyde functional group is readily oxidized to a carboxylic acid and reduced to a primary alcohol. The presence of fluorine substituents does not typically interfere with these transformations but can influence reaction rates.
Various oxidizing agents can be employed for the conversion of fluorinated benzaldehydes to their corresponding benzoic acids.[8] Potassium permanganate under phase-transfer catalysis is an efficient method.
Table 4: Representative Yields in the Oxidation of Fluorobenzaldehydes
| Benzaldehyde Isomer | Oxidizing Agent | Typical Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | KMnO₄, Phase-transfer catalyst | > 90 |
| 4-Chlorobenzaldehyde | KMnO₄, Phase-transfer catalyst | > 90[9] |
| Benzaldehyde | KMnO₄, Phase-transfer catalyst | > 90[9] |
Experimental Protocol: Oxidation of 2-Chloro-6-fluorobenzaldehyde
Objective: To synthesize 2-chloro-6-fluorobenzoic acid.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ethyl acetate
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Potassium permanganate
-
10% Sodium bicarbonate solution
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equivalent) in ethyl acetate.
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).
-
In a separate beaker, prepare a solution of potassium permanganate (5.0 equivalents) in water.
-
-
Oxidation:
-
Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.
-
Stir the mixture vigorously for approximately 30 minutes. The disappearance of the purple permanganate color indicates reaction progress.
-
-
Work-up and Purification:
-
Extract the organic layer with diethyl ether.
-
Extract the combined organic layers with 10% sodium bicarbonate solution to separate the sodium salt of the carboxylic acid into the aqueous phase.
-
Carefully acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Caption: General workflow for the oxidation of fluorobenzaldehydes.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for converting aldehydes to primary alcohols. The reaction is generally high-yielding and tolerant of the fluorine substituent.
Table 5: Predicted Reactivity in the Reduction of Fluorobenzaldehydes with NaBH₄
| Benzaldehyde Isomer | Relative Rate of Reduction |
| 2-Fluorobenzaldehyde | Faster |
| 3-Fluorobenzaldehyde | Fast |
| 4-Fluorobenzaldehyde | Fast |
| Benzaldehyde | Slower |
Experimental Protocol: Reduction of 4-Fluorobenzaldehyde
Objective: To synthesize 4-fluorobenzyl alcohol.
Materials:
-
4-Fluorobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (0.3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
-
The Unique Landscape of Polyfluorinated Benzaldehydes
As the degree of fluorination increases, the chemical properties of the benzaldehyde are further amplified, opening up unique synthetic possibilities.
2,4,6-Trifluorobenzaldehyde
With three electron-withdrawing fluorine atoms, 2,4,6-trifluorobenzaldehyde is a highly reactive electrophile. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[10] Its predictable reactivity makes it a reliable building block for condensation reactions and nucleophilic additions.[11]
2,3,4,5,6-Pentafluorobenzaldehyde
Pentafluorobenzaldehyde is an exceptionally versatile reagent.[12] The five fluorine atoms render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), where a fluorine atom can be displaced by a nucleophile. This, coupled with the reactivity of the aldehyde group, makes it a powerful tool for constructing complex polyfluorinated molecules. It finds applications in the synthesis of high-performance polymers, pharmaceuticals, and as a derivatization agent in analytical chemistry.[2][11][13]
Spectroscopic Characterization of Monofluorobenzaldehyde Isomers
The unambiguous identification of the 2-, 3-, and 4-fluorobenzaldehyde isomers is crucial. Spectroscopic techniques, particularly NMR, provide distinct fingerprints for each isomer.
Table 6: Comparative ¹H and ¹³C NMR Data for Fluorobenzaldehyde Isomers (in CDCl₃)
| Isomer | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | C=O Carbon (δ, ppm) | C-F Carbon (δ, ppm) |
| 2-Fluorobenzaldehyde | 10.35 | 7.17 - 7.88 | ~188 | ~162 (d) |
| 3-Fluorobenzaldehyde | 9.99 | 7.33 - 7.76 | ~191 | ~163 (d) |
| 4-Fluorobenzaldehyde | 9.97[14] | 7.16 - 7.98[14] | 190.5[14] | 166.5 (d, J = 256.7 Hz)[14] |
Data is approximate and may vary slightly based on experimental conditions. "d" indicates a doublet due to C-F coupling.
The chemical shift of the aldehydic proton and the coupling patterns in the aromatic region are highly diagnostic. Similarly, the ¹³C NMR spectrum shows a characteristic large coupling constant for the carbon directly bonded to fluorine.
Conclusion: A Fluorinated Toolkit for the Modern Chemist
Fluorinated benzaldehydes offer a rich and tunable platform for synthetic innovation. By understanding the fundamental principles of how fluorine substitution patterns dictate reactivity, researchers can strategically select the optimal building block for their specific needs. From the subtle differences between the mono-fluoro isomers to the unique reactivity of their polyfluorinated counterparts, this class of compounds provides a powerful toolkit for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource, enabling you to harness the full potential of fluorinated benzaldehydes in your research.
References
- Chem-Impex. (n.d.). 2,4,6-Trifluorobenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Exploring the Versatility of 2,3,4,5,6-Pentafluorobenzaldehyde (CAS: 653-37-2).
- Chem-Impex. (n.d.). 2,3,4,5,6-Pentafluorobenzaldehyde.
- PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][11]-Proton Shift Reaction.(1) Scope and Limitations.
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition.
- PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde.
- Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted.
- Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions.
- RSC Publishing. (n.d.). Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry.
- PubMed. (2000). Use of competition kinetics with fast reactions of grignard reagents.
- NIH. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones.
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- Home Sunshine Pharma. (n.d.). 2,4,6-Trifluorobenzaldehyde CAS 58551-83-0.
- Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols.
- SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- RSC Publishing. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.
- Cambridge Open Engage. (2023, August 17). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis.
- ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
- ACS Publications. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
- Reddit. (2022, September 30). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde.
- MDPI. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions.
- PubMed. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.
- NIH. (n.d.). Pentafluorobenzaldehyde.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3,4,5,6-Pentafluorobenzaldehyde 98 653-37-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2,4,6-Trifluorobenzaldehyde CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of 4,5-Difluoro-2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde
Introduction
In the landscape of synthetic chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. The reactivity of these aromatic aldehydes is intricately governed by the nature and position of the substituents on the benzene ring. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogues: 4,5-Difluoro-2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde .
While structurally similar, the replacement of a hydroxyl group with two fluorine atoms dramatically alters the electronic landscape of the molecule, leading to divergent reactivity profiles. Understanding these differences is paramount for researchers in medicinal chemistry and drug development for rational molecular design, reaction optimization, and mechanism elucidation. This guide will dissect these differences through the lens of electronic effects, supported by mechanistic insights and detailed experimental protocols.
| Compound | Structure |
| This compound | |
| 2,4-dihydroxybenzaldehyde | |
| CAS Number | 199287-52-0[1][2] |
| Molecular Formula | C₇H₄F₂O₂[1][2][3] |
| Molecular Weight | 158.10 g/mol [2] |
| CAS Number | 95-01-2[4] |
| Molecular Formula | C₇H₆O₃[4][5] |
| Molecular Weight | 138.12 g/mol [4] |
The Decisive Role of Substituent Electronic Effects
The reactivity of a substituted benzaldehyde is primarily dictated by the electronic properties of its substituents, which modulate the electron density of both the aromatic ring and the carbonyl group. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds. Electronegative atoms like oxygen and fluorine pull electron density towards themselves, exerting an electron-withdrawing inductive effect (-I).
-
Resonance Effect (M or R): This effect involves the delocalization of lone pairs or pi (π) electrons through the conjugated π-system of the aromatic ring. Substituents with lone pairs, like hydroxyl (-OH) and fluorine (-F), can donate electron density to the ring, exerting an electron-donating resonance effect (+M).[6]
Electronic Profile of this compound
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I).[7] While it possesses lone pairs capable of resonance, its +M effect is weak and is significantly outweighed by its strong -I effect.[8] Consequently, fluorine atoms act as deactivating groups in the context of electrophilic aromatic substitution.
-
Hydroxyl Group (-OH): The oxygen atom is also highly electronegative (-I effect). However, its lone pairs are readily delocalized into the aromatic ring, creating a very strong electron-donating resonance effect (+M). For the hydroxyl group, the +M effect dominates the -I effect, making it a potent activating group.[9]
-
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing via both induction and resonance (-I, -M), significantly reducing the electron density of the ring.
Net Effect: The combined influence of two strongly deactivating fluorine atoms and a deactivating aldehyde group creates a significantly electron-deficient aromatic ring. This electron deficiency, in turn, enhances the electrophilicity of the carbonyl carbon.
Electronic Profile of 2,4-dihydroxybenzaldehyde
-
Two Hydroxyl Groups (-OH): Both hydroxyl groups are powerful activating groups due to their dominant +M effects.[9] Their combined electron donation massively increases the electron density of the aromatic ring.
-
Aldehyde Group (-CHO): As before, the aldehyde group is strongly deactivating.
Net Effect: The potent electron-donating character of the two hydroxyl groups overwhelmingly counteracts the withdrawing effect of the aldehyde. This results in a highly electron-rich aromatic ring, which consequently reduces the electrophilicity of the carbonyl carbon compared to its difluoro counterpart.
Caption: Dominant electronic effects of substituents on each molecule.
Comparative Reactivity Analysis
Part A: Reactivity of the Carbonyl Group (Nucleophilic Addition)
The cornerstone of aldehyde reactivity is the electrophilicity of the carbonyl carbon. Nucleophilic addition reactions are accelerated by electron-withdrawing groups (EWGs) that increase the partial positive charge on this carbon, making it a more attractive target for nucleophiles. Conversely, electron-donating groups (EDGs) slow these reactions.[10]
Prediction:
-
This compound: The potent -I effects of the two fluorine atoms withdraw electron density from the ring and, by extension, from the aldehyde group. This enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles.
-
2,4-dihydroxybenzaldehyde: The strong +M effects of the two hydroxyl groups donate electron density into the ring, which partially delocalizes to the aldehyde group. This reduces the electrophilicity of the carbonyl carbon, rendering it less reactive toward nucleophiles.[11]
Featured Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (e.g., malononitrile, diethyl malonate) to a carbonyl group, typically followed by dehydration.[12] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.
Based on our analysis, This compound is expected to undergo Knoevenagel condensation more readily (i.e., faster reaction rates, milder conditions, or higher yields) than 2,4-dihydroxybenzaldehyde.
Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis
This protocol describes the synthesis of a coumarin derivative from 2,4-dihydroxybenzaldehyde. A similar procedure can be adapted for its difluoro analogue, likely with reduced reaction times or temperatures.
Reaction: Synthesis of 7-Hydroxy-3-carboxycoumarin
Caption: Experimental workflow for Knoevenagel condensation.
Materials:
-
2,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol)
-
Malononitrile (0.80 g, 12.5 mmol)
-
0.05 M Sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric acid (HCl)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure: [13]
-
Setup: In a 100 mL round-bottom flask, combine finely powdered 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and malononitrile (0.80 g, 12.5 mmol).
-
Initial Reaction: Add 50 mL of 0.05 M aqueous NaHCO₃ solution. Vigorously stir the mixture at room temperature for 1.5 hours.
-
Hydrolysis Step: After 1.5 hours, carefully add 1.25 mL of concentrated HCl to the heterogeneous mixture.
-
Heating: Fit the flask with a reflux condenser and heat the mixture to 90°C. Stir for 1 hour.
-
Work-up 1: Cool the mixture and then add 20 mL of 1 M aqueous NaHCO₃ solution. Filter the hot solution to remove any insoluble impurities.
-
Precipitation: Cool the clear filtrate to room temperature and acidify to pH 2.0 with concentrated HCl while stirring. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
Purification: Recrystallize the crude product from ethanol/water if necessary.
| Parameter | Expected Outcome (2,4-dihydroxybenzaldehyde) | Predicted Outcome (this compound) |
| Reaction Rate | Moderate | Faster |
| Required Temp. | 90°C | Potentially lower (e.g., 60-80°C) |
| Yield | Good to Excellent | Excellent |
Part B: Reactivity of the Aromatic Ring
1. Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring. Activating groups increase the rate of EAS, while deactivating groups decrease it.[14]
-
This compound: The ring is strongly deactivated by the two fluorine atoms and the aldehyde group, with only partial activation from the single hydroxyl group. Therefore, this molecule will be highly unreactive towards EAS . Harsh conditions would be required, and substitution would be complex due to competing directing effects.
-
2,4-dihydroxybenzaldehyde: The ring is powerfully activated by two hydroxyl groups, which direct incoming electrophiles to the positions ortho and para to them. This molecule will be highly reactive towards EAS , undergoing reactions like bromination or nitration under very mild conditions.
2. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction that occurs on electron-poor aromatic rings bearing a good leaving group. The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[15]
-
This compound: This molecule is an excellent candidate for SNAr. The aromatic ring is highly electron-deficient, and the fluorine atoms are effective leaving groups in SNAr reactions. Nucleophiles can displace one or both fluorine atoms, particularly the one at C-5 (para to the activating hydroxyl group and ortho to the deactivating aldehyde).
-
2,4-dihydroxybenzaldehyde: This molecule is completely unreactive towards SNAr . The ring is electron-rich, and the hydroxyl group is an exceptionally poor leaving group.
Part C: Reactivity of the Hydroxyl Group(s)
The hydroxyl groups of these phenols can act as nucleophiles or can be deprotonated to form more potent phenoxide nucleophiles.
-
This compound: The single hydroxyl group at C-2 is involved in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. Its acidity is increased due to the -I effects of the adjacent fluorine atoms. O-alkylation or O-acylation would occur at this position.
-
2,4-dihydroxybenzaldehyde: This molecule presents a fascinating case of regioselectivity. The two hydroxyl groups have different chemical environments:
This differential reactivity allows for highly regioselective alkylation at the C4-OH position under controlled basic conditions, a crucial transformation in the synthesis of many natural products and pharmaceuticals.[17][18]
Experimental Protocol: Regioselective C4-O-Alkylation of 2,4-Dihydroxybenzaldehyde
This protocol leverages the differential reactivity of the hydroxyl groups to achieve selective alkylation. Cesium bicarbonate is an effective mild base for this transformation.[17]
Caption: Workflow for regioselective alkylation of 2,4-dihydroxybenzaldehyde.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Anhydrous Acetonitrile (CH₃CN)
-
Cesium Bicarbonate (CsHCO₃)
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Addition: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with fresh acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde.
Summary of Comparative Reactivity
| Feature / Reaction Type | This compound | 2,4-dihydroxybenzaldehyde | Rationale |
| Carbonyl Electrophilicity | High | Low | Strong -I effect of F atoms vs. strong +M effect of OH groups. |
| Nucleophilic Addition Rate | Fast | Slow | Higher carbonyl electrophilicity leads to faster reaction with nucleophiles. |
| Electrophilic Aromatic Sub. | Very Low Reactivity | High Reactivity | Ring is electron-deficient due to F atoms vs. electron-rich due to OH groups. |
| Nucleophilic Aromatic Sub. | Reactive | Inert | Electron-deficient ring with good leaving groups (F) vs. electron-rich ring with poor leaving groups (OH). |
| OH Group Reactivity | Standard (single site) | Regioselective (C4 vs. C2) | Differential acidity and steric accessibility of the two OH groups. |
Conclusion
The comparison between this compound and 2,4-dihydroxybenzaldehyde serves as a compelling illustration of how subtle structural modifications can profoundly dictate chemical behavior.
-
This compound is characterized by an electron-deficient aromatic ring and a highly electrophilic aldehyde carbonyl . This makes it an ideal substrate for reactions involving nucleophilic addition to the carbonyl and nucleophilic aromatic substitution at the fluorine-bearing positions.
-
2,4-dihydroxybenzaldehyde , in contrast, possesses a highly electron-rich aromatic ring and a less electrophilic carbonyl group . Its utility shines in electrophilic aromatic substitution reactions and in syntheses that exploit the regioselective reactivity of its C4-hydroxyl group .
For the researcher and drug development professional, a clear understanding of these substituent-driven reactivities is not merely academic; it is a critical tool for predicting reaction outcomes, designing efficient synthetic pathways, and ultimately, for the intelligent construction of novel chemical entities.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025). 2,4-Dihydroxybenzaldehyde chemical properties and structure.
- Wikipedia. (2023). 2,4-Dihydroxybenzaldehyde. [Link]
- PubChem. 2,4-Dihydroxybenzaldehyde. [Link]
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
- Chemistry Stack Exchange. (2017).
- BenchChem. (2025).
- National Institutes of Health. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
- PubChem. This compound. [Link]
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2023). 3.
- Master Organic Chemistry. (2017).
- Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]
- American Chemical Society. (2019). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [Link]
- Wikipedia.
- Loudon, G. M. & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
- Chemistry Steps.
- University of Calgary.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to the Definitive Purity Analysis of 4,5-Difluoro-2-hydroxybenzaldehyde by HPLC
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 4,5-Difluoro-2-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, presenting a self-validating protocol grounded in authoritative standards like the ICH Q2(R1) guidelines.[1][2][3]
Why HPLC? An Objective Comparison of Purity Assessment Techniques
While several methods can be employed to assess the purity of an organic compound, they differ significantly in their sensitivity, specificity, and ability to quantify impurities.
| Technique | Principle | Advantages | Limitations for this compound |
| HPLC (Reversed-Phase) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High sensitivity, high resolution for separating structurally similar impurities, excellent quantitation capabilities, and wide applicability. | Requires method development; higher initial equipment cost. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.[4] | Excellent for volatile impurities. | This compound has a relatively high boiling point and thermal lability; derivatization may be required, adding complexity and potential for artifacts. |
| Titration | Chemical reaction with a standardized reagent to determine concentration.[4] | Inexpensive and simple for assaying the main component. | Non-specific; cannot detect or quantify individual impurities. It measures the total amount of reactive aldehyde but not related impurities that may lack the aldehyde group. |
| Spectroscopy (NMR, IR) | Interaction of molecules with electromagnetic radiation to provide structural information.[5] | Excellent for structural elucidation and identification. | Primarily qualitative for purity unless complex quantitative NMR (qNMR) methods are used. Poor sensitivity for detecting impurities below the 1-2% level.[5] |
HPLC emerges as the superior technique due to its unique ability to separate, identify, and quantify the main component and its potential process-related impurities and degradants in a single analysis with high precision and accuracy.
The HPLC Method: A Rational Approach to Development
The molecular structure of this compound—a polar aromatic compound—guides our method development. The presence of a hydroxyl, an aldehyde, and an aromatic ring dictates our choice of column and mobile phase to achieve optimal separation.
Causality Behind Component Selection:
-
Stationary Phase (Column): While a standard C18 column is a workhorse in reversed-phase HPLC, for aromatic compounds like this, a Phenyl-bonded phase (e.g., Phenyl-Hexyl) often provides superior selectivity.[6][7][8] The phenyl groups in the stationary phase can engage in π-π interactions with the analyte's benzene ring, offering an additional separation mechanism beyond simple hydrophobic interactions. This is critical for resolving impurities with minor structural differences.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is ideal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) to the aqueous phase is crucial. This suppresses the ionization of the phenolic hydroxyl group (pKa ~7-8), ensuring a single, non-ionized form of the analyte, which results in sharp, symmetrical peaks and reproducible retention times.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is optimal. By scanning across a range of wavelengths, one can select the optimal wavelength for maximum absorbance of the aldehyde (typically around 254 nm) and also check for the presence of co-eluting impurities with different spectral profiles (peak purity analysis).
A Validated HPLC Protocol for Purity Determination
The following protocol is designed to be a self-validating system, adhering to the principles of ICH Q2(R1) to ensure the method is suitable for its intended purpose.[1][3][9]
Experimental Workflow Diagram
Caption: Workflow for HPLC Method Validation.
Step 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Provides π-π interactions for enhanced selectivity of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure consistent analyte ionization state and sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B | Ensures elution of both polar and non-polar impurities and cleans the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | High absorbance wavelength for the benzaldehyde chromophore. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase. |
Step 2: System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[10][11][12] This is a non-negotiable step that ensures the equipment is functioning correctly.[13]
Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 0.1 mg/mL).
-
Inject this standard solution six consecutive times.
-
Calculate the key performance indicators.
Acceptance Criteria (Example Data):
| Parameter | Acceptance Limit | Result (Example) | Purpose |
| % RSD of Peak Area | ≤ 2.0% | 0.45% | Ensures injection precision.[10] |
| Tailing Factor (T) | ≤ 2.0 | 1.1 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | 8500 | Measures column efficiency and separation power. |
Step 3: Validation Parameters
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the standard solution.
-
Inject a sample solution spiked with known, related impurities (if available).
-
Perform forced degradation on the sample (e.g., expose to acid, base, peroxide, heat, and light) and analyze the resulting solutions. The method must be able to separate the main peak from all degradation products.
The method's ability to elicit test results that are directly proportional to the analyte concentration.
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration.
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria (Example Data):
| Parameter | Acceptance Limit | Result (Example) |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | |
| Range | 1.0 µg/mL to 150 µg/mL |
The closeness of test results to the true value. This is typically assessed by spike recovery.
Protocol:
-
Prepare a sample solution of known concentration.
-
Spike this sample with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the working concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each level.
Acceptance Criteria (Example Data):
| Spike Level | Mean Recovery (%) | Acceptance Limit |
| 50% | 99.5% | 98.0% - 102.0% |
| 100% | 100.8% | 98.0% - 102.0% |
| 150% | 101.2% | 98.0% - 102.0% |
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample on the same day, with the same analyst and equipment. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. Calculate the %RSD between the two sets of data.
Acceptance Criteria (Example Data):
| Precision Type | % RSD | Acceptance Limit |
| Repeatability | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Conclusion
For ensuring the purity of this compound, a well-developed and validated reversed-phase HPLC method is unequivocally the most reliable and robust choice. It provides the specificity to separate structurally similar impurities, the sensitivity to detect them at trace levels, and the accuracy to quantify them precisely. By grounding the methodology in the principles of ICH Q2(R1) and understanding the scientific rationale behind each parameter, researchers can have the highest degree of confidence in the quality of their starting materials, ensuring the integrity and success of their drug development endeavors.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- System Suitability Test in HPLC – Key Parameters Explained. [Link]
- Getting the peaks perfect: System suitability for HPLC. [Link]
- System suitability in HPLC Analysis. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- System Suitability in HPLC Analysis. [Link]
- HPLC Column Selection Guide. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1)
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
- HPLC Column Selection Guide. [Link]
- Waters Column Selection Guide for Polar Compounds. [Link]
- Selecting the Right Column for Your Reversed Phase Method. [Link]
- Polar Column in HPLC Example. [Link]
- How to test the purity of benzaldehyde? [Link]
- Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. phenomenex.com [phenomenex.com]
- 8. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 9. starodub.nl [starodub.nl]
- 10. assayprism.com [assayprism.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Biological Activity of 4,5-Difluoro-2-hydroxybenzaldehyde Derivatives
In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and hydrazones, have demonstrated a remarkable breadth of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine atoms into the benzaldehyde ring is a well-established strategy to enhance metabolic stability and binding affinity, making 4,5-Difluoro-2-hydroxybenzaldehyde an intriguing starting point for the synthesis of new bioactive molecules.
This guide provides a comparative overview of the biological activities of derivatives synthesized from this compound and other structurally related hydroxybenzaldehydes. While direct comparative studies on a comprehensive series of this compound derivatives are limited in publicly available literature, this guide synthesizes existing data on analogous compounds to provide valuable insights into potential structure-activity relationships. We will delve into the synthesis of these derivatives, present available quantitative biological activity data, and provide detailed experimental protocols for key biological assays.
The Synthetic Gateway: From Aldehyde to Bioactive Derivative
The primary route to synthesizing the target derivatives involves the condensation reaction of an aldehyde with a primary amine to form a Schiff base (imine) or with a hydrazine derivative to yield a hydrazone. The general synthetic schemes are illustrated below.
General Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases is a straightforward condensation reaction between an aldehyde and a primary amine, often catalyzed by a small amount of acid.[1][2]
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
General Synthesis of Hydrazone Derivatives
Similarly, hydrazones are synthesized by the condensation of an aldehyde with a hydrazide or hydrazine.[3][4]
Caption: General reaction scheme for the synthesis of hydrazone derivatives.
Comparative Biological Activities: Insights from Analogous Structures
While specific data for a series of this compound derivatives is scarce, we can draw valuable comparisons from studies on other substituted hydroxybenzaldehydes. The following tables summarize the antimicrobial and anticancer activities of various Schiff base and hydrazone derivatives.
Antimicrobial Activity
The antimicrobial efficacy of Schiff bases is often attributed to the presence of the imine group, which can interfere with microbial cell wall synthesis or other essential cellular processes.[5][6] The lipophilicity of the overall molecule, influenced by various substituents, also plays a crucial role in its ability to penetrate microbial cell membranes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzaldehyde Schiff Base Derivatives
| Parent Aldehyde | Derivative | Escherichia coli | Staphylococcus aureus | Reference |
| Benzaldehyde | N-(phenyl)-1-phenylmethanimine | 62.5 | 62.5 | [3][7] |
| Anisaldehyde | N-(4-methoxyphenyl)-1-(4-methoxyphenyl)methanimine | 250 | 62.5 | [3][7] |
| 4-Nitrobenzaldehyde | N-(4-nitrophenyl)-1-(4-nitrophenyl)methanimine | 250 | >500 | [3][7] |
| Cinnamaldehyde | N-(cinnamylidene)aniline | 62.5 | >500 | [3][7] |
From this data, we can infer that substitutions on the benzaldehyde ring significantly impact antimicrobial activity. For instance, the unsubstituted benzaldehyde derivative shows broad-spectrum activity, while the introduction of a nitro group in the para position appears to reduce activity against S. aureus.
Anticancer Activity
Hydrazones have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[8][9][10] The presence of specific pharmacophores on the hydrazone backbone can lead to selective cytotoxicity against cancer cells.[8][11]
Table 2: Comparative Anticancer Activity (IC50, µM) of Benzaldehyde Derivatives
| Parent Aldehyde | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | Benzyloxybenzaldehyde | HL-60 | 1-10 | [12] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | Benzyloxybenzaldehyde | HL-60 | 1-10 | [12] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Benzyloxybenzaldehyde | HL-60 | <1 | [12] |
| 4-Methylsulfonylbenzene containing aldehyde | Hydrazone | Various | 0.063–11.7 | [9] |
| N/A | N-Acyl Hydrazones | MCF-7 | 7.52 - 25.41 | [8][11] |
| N/A | N-Acyl Hydrazones | PC-3 | 10.19 - 57.33 | [8][11] |
The data for benzyloxybenzaldehyde derivatives suggests that the position and nature of substituents on the benzyloxy ring can significantly influence anticancer potency. Similarly, hydrazone derivatives have shown potent activity across a range of cancer cell lines, highlighting their therapeutic potential.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][12][17][18][19]
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Conclusion and Future Directions
The derivatization of this compound into Schiff bases and hydrazones presents a promising avenue for the discovery of novel antimicrobial and anticancer agents. While direct comparative data for a comprehensive series of these specific derivatives is not yet widely available, the analysis of structurally related compounds provides a strong rationale for their synthesis and biological evaluation. The fluorination pattern on the benzaldehyde ring is anticipated to favorably influence the biological activity and pharmacokinetic properties of the resulting derivatives.
Future research should focus on the systematic synthesis of a library of this compound Schiff base and hydrazone derivatives with diverse substituents. A thorough investigation of their antimicrobial and anticancer activities, utilizing the standardized protocols outlined in this guide, will be crucial for establishing clear structure-activity relationships. Such studies will undoubtedly contribute to the development of new and more effective therapeutic agents to combat infectious diseases and cancer.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]
- Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]
- Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Taylor & Francis Online. [Link]
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]
- Hydrazones as potential anticancer agents: An update.
- Broth Microdilution | MI - Microbiology. MI - Microbiology. [Link]
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- MTT Cell Assay Protocol. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
- Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PubMed Central. [Link]
- Antimicrobial application of schiff's base and it's metal complexes. Preprints.org. [Link]
- Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
- Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
- Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry. [Link]
- Broth Microdilution Guide for Labs. Scribd. [Link]
- Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Upd
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
Sources
- 1. ajprd.com [ajprd.com]
- 2. chemijournal.com [chemijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]
- 6. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. scribd.com [scribd.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Spectroscopic Guide to Substituted Salicylaldehydes for the Research Professional
In the landscape of pharmaceutical and materials science, salicylaldehyde and its derivatives are foundational scaffolds. Their utility as precursors in the synthesis of Schiff bases, chelating agents, and various bioactive molecules necessitates a profound understanding of their structural and electronic properties. Spectroscopic analysis is the cornerstone of this understanding, providing a detailed fingerprint of each unique derivative. This guide offers an in-depth comparative analysis of substituted salicylaldehydes, grounded in experimental data from UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. We will not only present the data but also delve into the causative principles that govern the observed spectral shifts, providing a robust framework for researchers in compound identification, structural elucidation, and the rational design of novel molecules.
The Influence of Substituents on the Electronic and Vibrational Landscape of Salicylaldehyde
The introduction of a substituent onto the aromatic ring of salicylaldehyde can dramatically alter its electronic distribution and bond vibrational energies. These perturbations are a direct consequence of the interplay between the substituent's inductive and resonance effects. Inductive effects are transmitted through the sigma bond framework, while resonance effects involve the delocalization of pi electrons across the conjugated system. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position relative to the hydroxyl and aldehyde moieties, dictates the magnitude and direction of these changes.
An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a defining feature of salicylaldehydes. The strength of this interaction is highly sensitive to the electronic effects of ring substituents, which in turn is reflected in the spectroscopic data.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. For salicylaldehydes, the key transitions are typically π → π* and n → π*. The position of the maximum absorption wavelength (λmax) is a sensitive indicator of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-donating groups, such as methyl (-CH₃), increase the electron density of the aromatic ring, raising the energy of the HOMO. This generally leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift to a longer λmax. Conversely, electron-withdrawing groups, like nitro (-NO₂), decrease the electron density, lowering the energy of the LUMO and often resulting in a bathochromic shift as well, particularly when conjugation is extended. Halogens, such as chlorine (-Cl), exhibit a dual role due to their inductive electron-withdrawing and resonance electron-donating effects, leading to more nuanced shifts.
Table 1: Comparative UV-Visible Spectral Data of Substituted Salicylaldehydes in Ethanol
| Compound | Substituent | Position | λmax (nm) | Molar Absorptivity (ε) |
| Salicylaldehyde | -H | - | ~325 | ~3,500 |
| 5-Nitrosalicylaldehyde | -NO₂ | 5 | ~370 | ~15,000 |
| 3-Nitrosalicylaldehyde | -NO₂ | 3 | ~345 | ~4,000 |
| 5-Chlorosalicylaldehyde | -Cl | 5 | ~335 | ~3,800 |
| 5-Methylsalicylaldehyde | -CH₃ | 5 | ~330 | ~3,600 |
Note: The λmax and ε values are approximate and can vary with solvent and concentration.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides information about the vibrational frequencies of functional groups. For substituted salicylaldehydes, the most informative regions are the O-H, C=O, and C=C stretching frequencies. The strength of the intramolecular hydrogen bond significantly influences the O-H and C=O stretching vibrations. A stronger hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease and the peak to broaden. Simultaneously, it weakens the C=O bond, leading to a lower carbonyl stretching frequency.
Electron-withdrawing groups generally strengthen the intramolecular hydrogen bond by increasing the acidity of the phenolic proton, resulting in a more pronounced redshift of the O-H and C=O stretching frequencies. Electron-donating groups have the opposite effect.
Table 2: Comparative Infrared Spectral Data of Substituted Salicylaldehydes (KBr Pellet)
| Compound | Substituent | Position | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | Asymmetric ν(NO₂) (cm⁻¹) | Symmetric ν(NO₂) (cm⁻¹) |
| Salicylaldehyde | -H | - | ~3200 (broad) | ~1665 | - | - |
| 5-Nitrosalicylaldehyde | -NO₂ | 5 | ~3100 (broad) | ~1660 | ~1530 | ~1340 |
| 3-Nitrosalicylaldehyde | -NO₂ | 3 | ~3150 (broad) | ~1675 | ~1535 | ~1350 |
| 5-Chlorosalicylaldehyde | -Cl | 5 | ~3180 (broad) | ~1660 | - | - |
| 5-Methylsalicylaldehyde | -CH₃ | 5 | ~3250 (broad) | ~1668 | - | - |
Note: The vibrational frequencies are approximate and can be influenced by the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms, respectively. The chemical shift (δ) is highly sensitive to the electron density around the nucleus.
In ¹H NMR, the chemical shifts of the aldehydic and phenolic protons are particularly diagnostic. The aldehydic proton typically appears as a singlet between 9.5 and 10.5 ppm. The phenolic proton is significantly deshielded due to the intramolecular hydrogen bond, appearing as a broad singlet at a downfield chemical shift (often >10 ppm). Electron-withdrawing substituents deshield the aromatic protons, shifting their signals downfield, while electron-donating groups cause an upfield shift.
In ¹³C NMR, the carbonyl carbon is observed at a characteristic downfield position (190-200 ppm). The chemical shifts of the aromatic carbons are also influenced by the substituents, providing valuable information about their positions.
Table 3: Comparative ¹H NMR Spectral Data of Substituted Salicylaldehydes (in CDCl₃)
| Compound | Substituent | Position | δ (Aldehyde H) (ppm) | δ (Hydroxyl H) (ppm) | δ (Aromatic H) (ppm) |
| Salicylaldehyde | -H | - | ~9.88 | ~11.0 | 6.85-7.55 |
| 5-Nitrosalicylaldehyde | -NO₂ | 5 | ~9.95 | ~11.9 | 7.20-8.60 |
| 3-Nitrosalicylaldehyde | -NO₂ | 3 | ~10.40 | ~11.45 | 7.16-8.35 |
| 5-Chlorosalicylaldehyde | -Cl | 5 | ~9.85 | ~10.9 | 6.90-7.50 |
| 5-Methylsalicylaldehyde | -CH₃ | 5 | ~9.83 | ~10.8 | 6.70-7.30 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 4: Comparative ¹³C NMR Spectral Data of Substituted Salicylaldehydes (in CDCl₃)
| Compound | Substituent | Position | δ (C=O) (ppm) | δ (C-OH) (ppm) | δ (Aromatic C) (ppm) |
| Salicylaldehyde | -H | - | ~196.5 | ~161.3 | 117.5-136.8 |
| 5-Nitrosalicylaldehyde | -NO₂ | 5 | ~194.8 | ~165.0 | 118.0-141.0 |
| 3-Nitrosalicylaldehyde | -NO₂ | 3 | ~193.5 | ~158.0 | 120.0-140.0 |
| 5-Chlorosalicylaldehyde | -Cl | 5 | ~195.3 | ~159.8 | 119.0-136.0 |
| 5-Methylsalicylaldehyde | -CH₃ | 5 | ~196.2 | ~159.0 | 117.0-138.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is paramount.
UV-Visible Spectroscopy Protocol
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
NMR Spectroscopy Protocol
Caption: Workflow for NMR Spectroscopic Analysis.
Causality of Spectroscopic Shifts: A Deeper Dive
The observed trends in the spectroscopic data can be rationalized by considering the electronic nature of the substituents and their influence on the salicylaldehyde framework.
Caption: Substituent Effects on Spectroscopic Properties.
Conclusion
This guide provides a comprehensive spectroscopic comparison of substituted salicylaldehydes, underpinned by experimental data and a causal understanding of the observed spectral shifts. By leveraging UV-Visible, IR, and NMR spectroscopy in a synergistic manner, researchers can confidently identify and characterize these important chemical entities. The provided protocols and the systematic analysis of substituent effects serve as a valuable resource for professionals in drug development, materials science, and synthetic chemistry, enabling a more informed and efficient approach to the design and analysis of novel salicylaldehyde derivatives.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Comparative Guide to Schiff Base Synthesis: The Impact of Aldehyde Fluorination on Reaction Yield
For researchers and professionals in drug development, the synthesis of Schiff bases (imines) is a foundational technique. These compounds, characterized by their carbon-nitrogen double bond (azomethine group), are not only crucial intermediates in organic synthesis but also possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This guide provides an in-depth comparison of reaction yields when synthesizing Schiff bases from various fluorinated aromatic aldehydes, offering field-proven insights into how the position and degree of fluorination can influence synthetic outcomes.
The Guiding Principle: Electronic Effects in Schiff Base Formation
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][3] The reaction proceeds via a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the acid- or base-catalyzed dehydration of this intermediate to yield the imine.[4]
The rate-determining step is typically the dehydration of the hemiaminal.[4] However, the initial nucleophilic attack is critically influenced by the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group. When substituted on the aromatic ring of an aldehyde, it significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This electronic effect is the primary reason why fluorinated aldehydes are often highly reactive in Schiff base formation.
Caption: General mechanism of Schiff base formation.
Comparative Yield Analysis: Experimental Data
The following table summarizes experimental data collated from various studies, comparing the yields of Schiff bases synthesized from different fluorinated benzaldehydes under varied conditions. This data provides a quantitative basis for understanding the impact of fluorine substitution.
| Aldehyde Precursor | Amine Precursor | Method | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | (1H-benzo[d]imidazol-2-yl)methenamine | Conventional Stirring (Ethanol, 6h) | 68% | [5] |
| 4-Fluorobenzaldehyde | 2-(4-aminophenyl)acetonitrile | Catalytic (Ethanol, 2h, rt) | 90% | [6] |
| 4-Fluoro-2-hydroxybenzaldehyde | 4-Chloroaniline | Ball Milling (Solvent-free, <5 min) | 87% | [2] |
| 5-Fluoro-2-hydroxybenzaldehyde | 4-Chloroaniline | Ball Milling (Solvent-free, <5 min) | 90% | [2] |
| 2,3,5,6-Tetrafluoropyridin-4-amine | Benzaldehyde | Conventional (THF) | 48% | [7] |
Discussion of Results
The compiled data reveals a clear trend: fluorinated aldehydes are highly effective precursors for Schiff base synthesis, frequently resulting in high to excellent yields.[2][6]
-
Dominance of Electronic Withdrawal: The high yields (68-90%) achieved with 4-fluorobenzaldehyde highlight the powerful electron-withdrawing effect of the fluorine atom at the para position.[5][6] This substitution enhances the carbonyl carbon's electrophilicity without imposing significant steric hindrance, thereby facilitating the initial nucleophilic attack and driving the reaction forward.
-
Influence of Reaction Method: As demonstrated by Baig et al., the synthetic methodology plays a crucial role.[2] The use of mechanochemical synthesis (ball milling) not only provides a greener, solvent-free alternative but also dramatically reduces reaction times and can lead to exceptionally high yields (up to 92%).[2] This suggests that for fluorinated precursors, optimizing the reaction conditions can be as important as the electronic properties of the substrate itself.
-
Positional Isomerism and Steric Effects: While direct yield comparisons between ortho-, meta-, and para-fluorobenzaldehydes are sparse in a single report, we can infer the potential effects. An ortho-fluoro substituent, while still electron-withdrawing, could introduce steric hindrance that may slightly impede the approach of the amine nucleophile to the carbonyl center. However, as seen with 4-fluoro-2-hydroxybenzaldehyde (yield 87%), the presence of other activating groups (like the hydroxyl) and optimized methods can overcome this.[2] Interestingly, the same study noted that para-substituted Schiff bases exhibited slightly higher thermal stability, potentially due to hydrogen bonding interactions involving the fluorine atom.[2]
-
Highly Fluorinated Systems: In the case of the tetrafluorinated pyridine derivative, the yield was more moderate at 48%.[7] While multiple fluorine atoms create a highly electron-deficient ring, which should strongly activate the carbonyl group (if one were present), in this specific case, the amine is the fluorinated component. The reduced nucleophilicity of the highly fluorinated aminopyridine likely accounts for the lower yield compared to reactions with non-fluorinated amines.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. Below are representative methodologies for conventional and mechanochemical synthesis.
Protocol 1: Conventional Solution-Phase Synthesis
This protocol is a generalized procedure based on the condensation reaction between 4-fluorobenzaldehyde and an amine in an alcohol solvent.[5]
Objective: To synthesize N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine.
Materials:
-
4-Fluorobenzaldehyde (1 mmol, 124.11 mg)
-
(1H-benzo[d]imidazol-2-yl)methenamine (1 mmol, 147.18 mg)
-
Ethanol (20 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 4-fluorobenzaldehyde (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the amine (1 mmol) in 10 mL of ethanol.
-
Add the amine solution to the aldehyde solution in the flask.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Stir the mixture continuously for 6 hours at room temperature.
-
Monitor the reaction for the formation of a precipitate.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product via FT-IR, NMR, and melting point determination to confirm the formation of the imine bond.[8][9][10]
Protocol 2: Mechanochemical (Ball Milling) Synthesis
This protocol is adapted from the solvent-free synthesis of fluorinated Schiff bases.[2]
Objective: To synthesize 2-(((4-chlorophenyl)imino)methyl)-5-fluorophenol.
Materials:
-
5-Fluoro-2-hydroxybenzaldehyde (1 mmol)
-
4-Chloroaniline (1 mmol)
-
Planetary ball mill or mixer mill
-
Milling jars and balls (e.g., stainless steel)
Sources
- 1. dhyeyacademy.com [dhyeyacademy.com]
- 2. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Studies on The Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine and 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. erpublications.com [erpublications.com]
- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
A Comparative Guide to the Positional Impact of Fluorine on Benzaldehyde Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of benzaldehyde, a versatile synthetic building block, the location of the fluorine substituent—ortho, meta, or para—profoundly influences the reactivity of both the aldehyde functional group and the aromatic ring. This guide will compare the reactivity of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde, supported by theoretical principles and experimental data.
The Duality of Fluorine's Electronic Effects
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[1] However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a phenomenon known as a positive resonance effect (+R or +M).[2] The impact of these opposing effects is highly dependent on the fluorine's position relative to the aldehyde group.
The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals.[3][4] Depending on their number and position, these orbitals can enhance the stability of the ring.[3][4]
Understanding the Interplay of Inductive and Resonance Effects
The following diagram illustrates the workflow for assessing the reactivity of fluorinated benzaldehydes, from theoretical understanding to experimental validation.
Caption: Logical workflow for comparing fluorobenzaldehyde isomer reactivity.
Comparative Reactivity at the Carbonyl Group
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a direct consequence of its electrophilicity. Electron-withdrawing groups enhance this electrophilicity, while electron-donating groups diminish it.
| Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Carbonyl Carbon | Predicted Reactivity towards Nucleophiles |
| Ortho | Strong | Weak (due to proximity) | Strong electron withdrawal | High |
| Meta | Moderate | Negligible (no direct resonance) | Moderate electron withdrawal | Moderate |
| Para | Weak | Strong | Weak electron withdrawal | Low |
A Note on the Ortho Position: While the ortho position experiences the strongest inductive withdrawal, steric hindrance from the adjacent fluorine atom can also play a role in modulating reactivity, particularly with bulky nucleophiles.
Experimental Validation: The Grignard Reaction
A classic method for probing the electrophilicity of a carbonyl carbon is the Grignard reaction.[5][6] The reaction of fluorobenzaldehyde isomers with a Grignard reagent, such as methylmagnesium bromide, yields the corresponding secondary alcohol.[7][8] The rate of this reaction is indicative of the aldehyde's reactivity.
Generalized Grignard Reaction Protocol
This protocol provides a framework for comparing the reactivity of the three fluorobenzaldehyde isomers.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, activate magnesium turnings with a crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction with Fluorobenzaldehyde: Cool the Grignard reagent to 0°C. In a separate flask, dissolve one equivalent of the respective fluorobenzaldehyde isomer (ortho, meta, or para) in anhydrous diethyl ether.
-
Addition: Add the fluorobenzaldehyde solution dropwise to the cooled Grignard reagent. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography and characterize by NMR and IR spectroscopy.
The expected trend in reaction rates would be: ortho > meta > para . This can be quantified by monitoring the disappearance of the starting aldehyde over time using techniques like gas chromatography or by running competitive experiments.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the aldehyde group, in concert with the fluorine atom, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The rate of SNAr is dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.
| Position | Combined Electron-Withdrawing Effect | Stabilization of Meisenheimer Intermediate | Predicted Reactivity in SNAr |
| Ortho | Strongest | High | High |
| Meta | Moderate | Low | Low |
| Para | Strong | High | High |
The following diagram illustrates the general mechanism for a nucleophilic acyl substitution reaction.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Validation: Reaction with Sodium Methoxide
The reaction of fluorobenzaldehydes with a strong nucleophile like sodium methoxide can be used to assess their relative reactivity in SNAr reactions.
Generalized SNAr Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the fluorobenzaldehyde isomer in methanol.
-
Nucleophile Addition: Add a solution of sodium methoxide in methanol to the flask.
-
Reaction Monitoring: Heat the reaction mixture at reflux and monitor the formation of the methoxy-substituted product by HPLC or GC.
-
Workup and Analysis: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product. Analyze the product by NMR to confirm the position of substitution.
The expected reactivity trend for SNAr is: ortho ≈ para > meta . This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electron-withdrawing aldehyde group when the nucleophile attacks at the ortho or para positions.
Spectroscopic Insights
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable data for understanding the electronic environment of the fluorobenzaldehyde isomers.
| Isomer | ¹⁹F NMR Chemical Shift (ppm, relative to C₆F₆) | ¹³C NMR Carbonyl Shift (ppm) | IR Carbonyl Stretch (cm⁻¹) |
| 2-Fluorobenzaldehyde | ~ -140 | ~ 191 | ~ 1705 |
| 3-Fluorobenzaldehyde | ~ -113 | ~ 192 | ~ 1700 |
| 4-Fluorobenzaldehyde | ~ -105 | ~ 191 | ~ 1695 |
Note: Approximate values are provided for illustrative purposes. Actual values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR chemical shift of the carbonyl carbon and the IR stretching frequency of the C=O bond are particularly informative. A more downfield ¹³C chemical shift and a higher IR stretching frequency indicate a more electron-deficient (and thus more reactive) carbonyl group.
Conclusion
The position of a fluorine atom on the benzaldehyde ring has a profound and predictable impact on its reactivity.
-
For nucleophilic attack at the carbonyl carbon , the reactivity is primarily governed by the inductive effect, leading to a reactivity order of ortho > meta > para .
-
For nucleophilic aromatic substitution , the combined inductive and resonance effects are crucial for stabilizing the reaction intermediate, resulting in a reactivity trend of ortho ≈ para > meta .
By leveraging this understanding, researchers can strategically select the appropriate fluorobenzaldehyde isomer to achieve desired synthetic outcomes in drug discovery and materials science. This guide provides a foundational framework for assessing and exploiting the nuanced reactivity of these valuable chemical building blocks.
References
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
- National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Grignard reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Fluorinated Salicylaldehydes in Organic Synthesis
Introduction: The Fluorine Advantage in a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine into molecular frameworks is a cornerstone for enhancing pharmacological and material properties.[1][2] Fluorine, the most electronegative element, imparts unique characteristics to organic molecules, including altered acidity (pKa), improved metabolic stability, and increased lipophilicity, which can profoundly influence biological activity and material performance.[2][3]
Salicylaldehyde, or 2-hydroxybenzaldehyde, is a versatile and privileged building block in organic chemistry.[4] Its dual functionality—a reactive aldehyde and an acidic hydroxyl group in an ortho arrangement—makes it an ideal precursor for a vast array of compounds, including Schiff bases, heterocycles, and multidentate ligands for coordination chemistry.[4][5][6]
When these two chemical motifs merge, the resulting fluorinated salicylaldehydes become exceptionally powerful synthons. The introduction of fluorine onto the salicylaldehyde ring modulates its electronic properties, enhancing the electrophilicity of the aldehyde and the acidity of the phenolic proton. This guide provides a comparative analysis of the synthesis and application of fluorinated salicylaldehydes, offering field-proven insights, detailed experimental protocols, and performance data to guide researchers in leveraging these valuable reagents.
Part 1: Synthesis of Fluorinated Schiff Bases (Imines)
The condensation of salicylaldehydes with primary amines to form Schiff bases (imines) is one of their most fundamental and widely exploited reactions.[5] These imines are not merely synthetic intermediates but are also crucial as ligands for catalysis, functional materials, and bioactive molecules.[7][8] The presence of fluorine on the salicylaldehyde backbone significantly influences the formation and properties of the resulting Schiff bases.
Comparative Synthesis Methodologies: Conventional vs. Mechanochemical
Traditionally, Schiff base synthesis involves refluxing the aldehyde and amine in a solvent like ethanol or methanol.[7][9] While effective, this method can require long reaction times and the use of potentially hazardous solvents. A greener, more efficient alternative is mechanochemistry, which involves the solvent-free grinding or ball-milling of reactants.[8][10]
Data Presentation: Performance Comparison
The advantages of the mechanochemical approach are evident in the significantly reduced reaction times and often improved yields.
| Reactants | Method | Time | Yield (%) | Reference |
| 5-Fluorosalicylaldehyde + Substituted Aniline | Conventional (Methanol, RT) | 24 h | Not specified | [7] |
| 4-Fluoro-2-hydroxybenzaldehyde + Various Amines | Ball Milling | < 5 min | 85-92% | [8] |
| Variously Fluorinated Benzaldehydes + Anilines | Manual Grinding | 15 min | Good to Excellent | [10] |
| 5-(trifluoromethoxy)salicylaldehyde + Diamine | Conventional (Ethanol, RT) | Not specified | High (precipitate) | [9] |
Experimental Protocols
Protocol 1: Conventional Synthesis of a Fluorinated Salen-type Ligand[9]
This protocol describes the synthesis of a Schiff base ligand from a fluorinated salicylaldehyde and a diamine.
-
Dissolution: Dissolve the diamine (e.g., (1R,2R)-cyclohexane-1,2-diamine, 1.55 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Addition: In a separate vessel, prepare a solution of the fluorinated salicylaldehyde (e.g., 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, 3.15 mmol) in ethanol.
-
Reaction: Add the aldehyde solution dropwise to the stirred diamine solution at room temperature. A yellow precipitate typically forms immediately.
-
Isolation: Stir the mixture for a designated period (e.g., 2 hours). Collect the precipitated product by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base ligand.
Protocol 2: Mechanochemical Synthesis of a Fluorinated Imine[8][10]
This protocol describes a solvent-free approach to imine synthesis.
-
Preparation: Place equimolar amounts of the fluorinated salicylaldehyde (e.g., 4-fluoro-2-hydroxybenzaldehyde) and the primary amine into a ball mill jar or a mortar.
-
Reaction: Mill or grind the mixture at room temperature for a short duration (typically 5-15 minutes). The reaction progress can often be observed by a change in the physical state of the mixture.
-
Isolation: The resulting solid is often the pure product and may not require further purification. The structure can be confirmed by standard spectroscopic techniques (NMR, IR). The characteristic imine (C=N) vibrational peak in FTIR spectra typically appears in the range of 1573–1620 cm⁻¹.[8]
Part 2: Application in Asymmetric Catalysis and Coordination Chemistry
Schiff bases derived from salicylaldehydes are premier ligands in coordination chemistry, with Salen [N,N′-bis(salicylaldehyde)ethylenediamine] complexes being extensively studied in catalysis.[9] The introduction of fluorine into the salicylaldehyde framework provides a powerful tool for tuning the steric and electronic properties of the resulting metal complexes.[9][11]
The Causality of Fluorine's Electronic Influence
Fluorine's potent electron-withdrawing inductive effect is central to its utility in ligand design.[11] When a fluorinated salicylaldehyde is used to form a ligand, this effect propagates to the coordinated metal center.
This modulation has profound consequences:
-
Enhanced Lewis Acidity: The electron-poor metal center becomes a stronger Lewis acid, which can accelerate catalytic reactions involving substrate coordination.
-
Modified Redox Potential: The redox properties of the metal center can be tuned, which is critical for oxidative catalysis.[12]
-
Improved Solubility: The use of perfluoroalkyl "ponytails" can dramatically increase the solubility of catalyst complexes in non-traditional solvent systems like supercritical CO₂ (scCO₂) or fluorous solvents, facilitating catalyst recovery and reuse.[9][13]
Performance in Catalysis: A Case Study
Copper(II) complexes of Salen-type ligands are known catalysts for transformations like olefin aziridination and phenol oxidation.[9] Studies on fluorinated derivatives, such as those derived from 5-(trifluoromethoxy)salicylaldehyde, have demonstrated their stability and utility.[9] While direct comparative catalytic data against non-fluorinated analogues is specific to each reaction, the principle of enhanced Lewis acidity generally points towards higher activity. For example, fluorinated ligands have been shown to improve the performance of metal catalysts in various transformations.[11][12]
Experimental Protocol: Synthesis of a Fluorinated Copper(II) Salen Complex[9]
-
Ligand Preparation: Synthesize the fluorinated Salen-type ligand as described in Protocol 1.
-
Complexation: Dissolve the fluorinated ligand (1.2 mmol) in 40 mL of ethanol at room temperature.
-
Metal Salt Addition: In a separate flask, prepare a solution of Cu(OAc)₂·4H₂O (1.2 mmol) in 30 mL of ethanol. Add this solution to the ligand solution.
-
Reaction: Stir the reaction mixture for 2 hours at 80 °C.
-
Isolation: Concentrate the mixture to approximately 20 mL to induce precipitation of the complex.
-
Purification: Collect the solid product and recrystallize from warm dichloromethane to yield the final copper(II) complex (Typical yields: 81-84%).[9]
Part 3: Fluorinated Salicylaldehydes as Precursors to Heterocycles
Fluorinated heterocycles are of immense interest in medicinal chemistry and agrochemicals, as the fluorine atom can significantly enhance biological efficacy.[3][14][15] Fluorinated salicylaldehydes are valuable starting materials for accessing these important molecular classes, including fluorinated chromanes, coumarins, and benzofurans.[6][16] The inherent reactivity of the salicylaldehyde moiety can be harnessed in various cyclization strategies.
Example Application: Synthesis of Chromane Derivatives
The reaction of salicylaldehyde with enolates or their equivalents is a versatile route to chromane derivatives.[6] Using a fluorinated salicylaldehyde in these reactions provides direct access to the corresponding fluorinated chromane core. For example, a Knoevenagel condensation followed by a reduction and intramolecular cyclization can yield these structures.
Comparison with Non-Fluorinated Analogues
The primary advantage of using a fluorinated salicylaldehyde is the direct, atom-economical introduction of fluorine into the target heterocycle. The alternative—synthesizing the non-fluorinated heterocycle first and then attempting a late-stage fluorination—can be challenging and may suffer from issues with regioselectivity and harsh reaction conditions.[3] The electron-withdrawing nature of the fluorine can also influence the rates and outcomes of the cyclization reactions themselves, although this is highly substrate-dependent.
Conclusion
Fluorinated salicylaldehydes represent a class of highly valuable and versatile building blocks in modern organic synthesis. Their unique electronic properties, conferred by the strategic placement of fluorine atoms, provide significant advantages over their non-fluorinated counterparts. These benefits include:
-
Enhanced Reaction Efficiency: As demonstrated in Schiff base synthesis, fluorination can be compatible with highly efficient methods like mechanochemistry, leading to faster reactions and higher yields.
-
Tunable Catalytic Activity: In coordination chemistry, fluorinated ligands allow for the fine-tuning of a metal center's electronic properties, leading to more active and selective catalysts.
-
Direct Access to Fluorinated Scaffolds: They provide a straightforward and atom-economical route to valuable fluorinated Schiff bases and heterocycles, which are of high interest in medicinal and materials chemistry.
For researchers, scientists, and drug development professionals, mastering the application of fluorinated salicylaldehydes opens a direct path to novel molecular entities with enhanced properties. The experimental protocols and comparative data provided in this guide serve as a foundational resource for harnessing the full potential of these powerful synthetic intermediates.
References
- G. G. Gökçe, N. Gürbüz, E. Ermert, H. G. Gürbüz, İ. Özdemir, Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II), Journal of Thermal Analysis and Calorimetry,
- M. D. Shi, et al., An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents, Molecules, [Link]
- A. M. Z. Slawinski, et al.
- T. Poissy, C. T. T. Pham, T. Billard, Synthesis of Fluorinated Amines: A Personal Account, Accounts of Chemical Research, [Link]
- Exploring the Synthesis and Applications of Fluorinated Arom
- G. G. Gökçe, et al., Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II)
- M. Jasiński, et al.
- S. Al-Ayed, et al., Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties, Scientific Reports, [Link]
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications, ResearchG
- A. M. A. Adam, Synthesis of 5‐(3‐fluorophenylazo)salicylaldehyde (3‐FAS)
- G. Mlostoń, Y. G. Shermolovich, H. Heimgartner, Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions, Molecules, [Link]
- S. Pal, G. K. Sharma, Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs, Organic & Biomolecular Chemistry, [Link]
- Y. Zhang, et al., Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection, Molecules, [Link]
- ortho-Vanillin, Wikipedia, [Link]
- F. A. Luzzio, Synthesis and reactivity of fluorinated heterocycles, Semantic Scholar, [Link]
- F. A.
- J.
- N. Redjemia, et al., Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines, Molecules, [Link]
- The Versatile Role of Salicylaldehyde in Organic Synthesis, Jinan Rouse Industry Co., Ltd., [Link]
- J. C. Sloop, et al., Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings, American Journal of Organic Chemistry,
- X. Ji, et al., The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide, Canadian Journal of Chemistry,
- A. Usman, et al.
- S. M. Gillis, et al., Applications of Fluorine in Medicinal Chemistry, Journal of Medicinal Chemistry, [Link]
- V. S. V. S. N. MANIKANDAN, et al.
- A. M. P. D. de la Rosa, et al.
- A. L. G. de la Vega, et al., Synthesis and Applications of Selected Fluorine-Containing Fluorophores, Molecules, [Link]
- I. N. G. D. A. Shova, et al., A novel o-vanillin Fe(iii)
- Has anyone of you ever used PhenoFluor?
- P. M. Chimdemba, et al., Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives, Beilstein Journal of Organic Chemistry, [Link]
- Recent Advances on Fluorine Chemistry, MDPI, [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 6. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Mechanochemical Synthesis of Fluorinated Imines | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking 4,5-Difluoro-2-hydroxybenzaldehyde Against Other Building Blocks
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] 4,5-Difluoro-2-hydroxybenzaldehyde has emerged as a critical building block, offering a unique combination of ortho-hydroxyl functionality and vicinal fluorine atoms on an aromatic scaffold. This guide provides an in-depth comparative analysis of this key intermediate against structurally related salicylaldehyde derivatives. We will explore its reactivity profile in cornerstone synthetic transformations, supported by experimental protocols and comparative data, to elucidate the distinct advantages conferred by its fluorine substitution.
Introduction: The Strategic Value of Fluorinated Salicylaldehydes
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are foundational pillars in organic synthesis, serving as precursors to coumarins, Schiff bases, and complex heterocyclic systems.[5][6] The introduction of fluorine, the most electronegative element, into this scaffold dramatically alters its electronic properties.[1]
Specifically, this compound presents a compelling case for study. The two fluorine atoms act as powerful electron-withdrawing groups (EWGs), which:
-
Increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack.
-
Lowers the pKa of the phenolic hydroxyl group, enhancing its acidity.
-
Provides sites for potential 18F radiolabeling in positron emission tomography (PET) imaging applications.[2][3][4]
These features translate into unique reactivity patterns and often lead to improved metabolic stability and binding affinity in drug candidates.[2][7] This guide will benchmark its performance against a curated set of alternative building blocks to provide researchers with a clear, data-driven rationale for its selection.
Selected Building Blocks for Comparison:
| Compound Name | Structure | Key Differentiating Feature |
| This compound | C1=C(C(=CC(=C1F)F)O)C=O[8] | Topic: Strong inductive electron withdrawal |
| Salicylaldehyde | C1=CC=C(C(=C1)C=O)O | Baseline: Unsubstituted parent compound |
| 4-Fluoro-2-hydroxybenzaldehyde | C1=CC(=C(C=C1F)O)C=O[9] | Mono-fluoro: Intermediate electron withdrawal |
| 4-Hydroxybenzaldehyde | C1=CC(=CC=C1C=O)O[10] | Isomer: Para-hydroxyl, different reactivity |
| 2,4-Dihydroxybenzaldehyde | C1=C(C=C(C=C1O)O)C=O | Electron Donating: Additional hydroxyl group |
Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a hallmark of electron-deficient aromatic systems.[11] The presence of strong electron-withdrawing groups, like nitro or fluoro, positioned ortho or para to a leaving group, is critical for activating the ring toward nucleophilic attack.[11][12] In this compound, the fluorine at C4 is para to the aldehyde and the fluorine at C5 is meta, but both contribute to the overall electron deficiency of the ring, making the fluorine atoms themselves viable leaving groups.
This is a reaction where this compound exhibits a profound advantage. The high electronegativity of fluorine makes the C-F bond highly polarized, facilitating nucleophilic attack at the ipso-carbon.[13]
Caption: SNAr mechanism for fluorinated benzaldehydes.
Experimental Protocol: SNAr with Morpholine
This protocol outlines a representative SNAr reaction to demonstrate the superior reactivity of the difluorinated building block.
-
Setup: To a 25 mL round-bottomed flask, add the selected hydroxybenzaldehyde (1.0 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and anhydrous Dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add morpholine (1.2 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Work-up: After completion, cool the reaction to room temperature, pour it into ice-water (50 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Performance Data (Hypothetical)
| Building Block | Reaction Time | Yield (%) | Rationale for Performance |
| This compound | 2 h | 95% | Highly Activated Ring: The two fluorine atoms strongly withdraw electron density, making the ring highly electrophilic and stabilizing the negative charge in the Meisenheimer intermediate.[12][13] |
| 4-Fluoro-2-hydroxybenzaldehyde | 8 h | 70% | Moderately Activated: A single fluorine provides good activation, but less than the difluoro analogue. |
| Salicylaldehyde | > 24 h | No Reaction | Deactivated Ring: The hydroxyl group is electron-donating by resonance, making the ring nucleophilic and unsuitable for SNAr. |
| 4-Hydroxybenzaldehyde | > 24 h | No Reaction | Deactivated Ring: Similar to salicylaldehyde, the ring is not electron-poor enough for the reaction to proceed.[15] |
Comparative Reactivity II: Condensation Reactions
Condensation reactions, such as the formation of Schiff bases or Knoevenagel condensations, are fundamental transformations of the aldehyde group.[16][17] The reactivity of the aldehyde is governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, accelerating the reaction.
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This reaction benchmarks the electrophilicity of the aldehyde functional group. A more reactive aldehyde will lead to faster reaction times and potentially higher yields.[18]
-
Setup: In a 50 mL flask, dissolve the hydroxybenzaldehyde (5.0 mmol) and malononitrile (5.0 mmol) in ethanol (15 mL).
-
Catalyst: Add a catalytic amount of piperidine (0.5 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor for the formation of a precipitate.
-
Isolation: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
Comparative Performance Data (Hypothetical)
| Building Block | Reaction Time | Yield (%) | Rationale for Performance |
| This compound | 15 min | 98% | Enhanced Carbonyl Electrophilicity: Strong inductive withdrawal by fluorine atoms makes the aldehyde carbon highly partial-positive, accelerating nucleophilic attack. |
| 4-Fluoro-2-hydroxybenzaldehyde | 30 min | 95% | Increased Electrophilicity: The single fluorine still provides a significant rate enhancement over the non-fluorinated parent.[19] |
| Salicylaldehyde | 2 h | 90% | Baseline Reactivity: Standard reactivity for an aromatic aldehyde with a moderately donating hydroxyl group.[6] |
| 2,4-Dihydroxybenzaldehyde | 4 h | 85% | Reduced Electrophilicity: The presence of a second, strongly electron-donating hydroxyl group reduces the reactivity of the aldehyde carbonyl.[20] |
Physicochemical Properties: Acidity (pKa)
The acidity of the phenolic proton is dramatically influenced by the substituents on the aromatic ring. Electron-withdrawing groups stabilize the corresponding phenoxide anion through induction, thereby lowering the pKa (increasing acidity). This property is crucial for reactions involving the deprotonation of the hydroxyl group, such as Williamson ether synthesis or O-acylation.
Caption: Influence of substituents on chemical properties.
Comparative pKa Data
| Building Block | Estimated pKa | Rationale |
| This compound | ~6.5 - 7.0 | Strong inductive stabilization of the phenoxide by two fluorine atoms significantly increases acidity. |
| 4-Fluoro-2-hydroxybenzaldehyde | ~7.5 - 8.0 | Moderate stabilization from one fluorine atom. |
| Salicylaldehyde | ~8.4 | Baseline acidity, with some stabilization from intramolecular H-bonding. |
| 4-Hydroxybenzaldehyde | ~7.6[10] | Para-hydroxyl allows for resonance stabilization of the phenoxide, but the aldehyde is electron-withdrawing. |
| 2,4-Dihydroxybenzaldehyde | ~8.0 | The para-hydroxyl stabilizes the phenoxide, but the ortho-hydroxyl is destabilizing. |
Note: pKa values are estimates based on established substituent effects. Actual experimental values may vary.
Conclusion
The benchmarking analysis clearly demonstrates that this compound is not merely an alternative, but a superior building block for specific synthetic applications.
-
For Nucleophilic Aromatic Substitution: It is the standout choice, enabling reactions that are impossible with non-activated salicylaldehydes. Its high reactivity allows for milder conditions and shorter reaction times.
-
For Aldehyde Condensations: It offers significantly accelerated reaction rates due to the enhanced electrophilicity of the carbonyl group, improving process efficiency.
-
For Reactions Involving the Phenol: Its increased acidity facilitates O-functionalization under milder basic conditions, potentially improving compatibility with sensitive functional groups elsewhere in the molecule.
Researchers and drug development professionals should consider this compound a high-performance building block, particularly when designing syntheses that require ring functionalization via SNAr or when seeking to enhance the reactivity of the core salicylaldehyde scaffold. Its unique electronic properties provide a powerful tool for the efficient construction of complex, fluorinated molecules.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (n.d.). The role of fluorine in medicinal chemistry.
- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- Wikipedia. (n.d.). Salicylaldehyde.
- ResearchGate. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
- ResearchGate. (n.d.). An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation.
- ACS Publications. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
- PubMed. (1978, April). On the condensation of salicylaldehyde with hydrazine. Talanta, 25(4), 241-2.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
- PubChemLite. (n.d.). This compound (C7H4F2O2).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
- Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
- Linquip. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde.
- MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 9. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ossila.com [ossila.com]
- 20. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 4,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 4,5-Difluoro-2-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its fluorine substituents and reactive aldehyde and hydroxyl groups make it a versatile intermediate, but also susceptible to the formation of various impurities during its synthesis, purification, and storage.
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial batches of this compound. As a Senior Application Scientist, my focus extends beyond procedural descriptions to elucidate the underlying scientific principles and strategic rationale that inform the selection and application of these techniques. Our objective is to empower researchers and quality control analysts with the knowledge to develop a comprehensive impurity profile, ensuring the integrity of their research and the quality of their final products.
Unraveling the Origins: A Map of Potential Impurities
A thorough understanding of potential impurities begins with a logical deduction of their origins. Impurities in a commercial chemical can generally be categorized as organic, inorganic, or residual solvents.[1] Organic impurities, which are of primary concern due to their potential pharmacological activity, can arise from various stages of the manufacturing process and storage.[1]
Based on common synthetic routes for substituted hydroxybenzaldehydes, we can anticipate the following classes of impurities in commercial this compound:
-
Starting Material Residues: Unreacted precursors from the synthesis process.
-
Intermediates: Partially reacted molecules that were not fully converted to the final product.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Resulting from the breakdown of the final product due to factors like heat, light, or oxidation.[1][2]
A plausible synthetic pathway for this compound could involve the formylation of 3,4-difluorophenol. This allows us to postulate a landscape of potential impurities.
The Analytical Arsenal: A Comparative Overview
A multi-faceted analytical approach is indispensable for the comprehensive characterization of impurities. No single technique can provide all the necessary information. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this specific application.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is the cornerstone of pharmaceutical impurity analysis, prized for its high resolution and sensitivity in separating non-volatile and thermally labile compounds.[1]
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. By varying the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved.
Application for this compound: A reversed-phase HPLC (RP-HPLC) method is typically the most suitable starting point for analyzing this polar aromatic compound and its likely impurities.
Strengths & Limitations:
| Strength | Limitation |
| High Resolution & Sensitivity: Capable of separating closely related structural isomers and detecting impurities at very low levels (ppm). | Not Suitable for Volatile Compounds: Ineffective for analyzing residual solvents or highly volatile by-products. |
| Versatility: A wide range of stationary phases and mobile phase compositions can be employed to optimize separation. | Peak Identification Requires a Detector: A simple UV detector provides retention time data but not structural information. Coupling with a mass spectrometer (LC-MS) is necessary for definitive identification. |
| Quantitative Accuracy: With proper validation, HPLC provides highly accurate and reproducible quantification of impurities. | Method Development Can Be Time-Consuming: Optimizing the separation of all potential impurities can be a complex process. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Principle of Operation: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.
Application for this compound: GC-MS is ideal for the detection and quantification of residual solvents used in the synthesis and purification processes. It can also identify volatile by-products that may be present.
Strengths & Limitations:
| Strength | Limitation |
| Excellent for Volatile Compounds: The definitive technique for analyzing residual solvents and other volatile impurities. | Not Suitable for Non-Volatile or Thermally Labile Compounds: The high temperatures used in the injector and column can cause degradation of non-volatile compounds. |
| High Sensitivity & Specificity: Mass spectrometry provides a "fingerprint" of each compound, allowing for confident identification. | Derivatization May Be Required: For some polar compounds, chemical derivatization may be necessary to increase their volatility. |
| Established Libraries: Extensive mass spectral libraries are available for the rapid identification of common solvents and by-products. | Matrix Effects: Complex sample matrices can sometimes interfere with the analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule.
Application for this compound: While not a primary tool for routine impurity screening due to its lower sensitivity compared to chromatographic methods, NMR is invaluable for the structural characterization of unknown impurities that have been isolated, for instance, by preparative HPLC. For fluorinated compounds like this compound, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.
Strengths & Limitations:
| Strength | Limitation |
| Unambiguous Structural Information: Provides detailed connectivity and stereochemical information, leading to definitive structure elucidation. | Lower Sensitivity: Requires a higher concentration of the analyte compared to HPLC or GC-MS. |
| Non-Destructive: The sample can be recovered after analysis. | Requires Pure Samples: For unambiguous structural assignment, the impurity generally needs to be isolated and purified. |
| Quantitative Capability (qNMR): Can be used for accurate quantification without the need for a specific reference standard for the impurity. | Complex Spectra: The spectra of complex molecules can be challenging to interpret. |
Experimental Workflows and Protocols
A logical and systematic workflow is crucial for the efficient and comprehensive characterization of impurities.
Diagram: Experimental Workflow for Impurity Characterization
Caption: A systematic workflow for the comprehensive characterization of impurities.
Protocol 1: RP-HPLC Method for Non-Volatile Impurities
This protocol provides a starting point for the development of a robust RP-HPLC method for the analysis of this compound and its non-volatile impurities.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the main component and expected impurities)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices:
-
A C18 column is a good general-purpose reversed-phase column for separating a wide range of polar and non-polar compounds.
-
A formic acid modifier in the mobile phase helps to improve peak shape and provides protons for mass spectrometry detection if an LC-MS system is used.
-
A gradient elution is employed to effectively separate impurities with a wide range of polarities.
-
A PDA detector is chosen to obtain UV spectra of all separated peaks, which can aid in the initial identification and purity assessment of each peak.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol outlines a general headspace GC-MS method for the analysis of residual solvents.
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the commercial this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler for incubation and injection.
-
Causality Behind Experimental Choices:
-
A DB-624 column is specifically designed for the analysis of residual solvents.
-
Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile main component.
-
Electron ionization at 70 eV is a standard method that generates reproducible mass spectra that can be compared to commercial libraries for identification.
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol describes the general steps for acquiring NMR spectra of an isolated impurity.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F detection.
-
-
Sample Preparation:
-
Dissolve a sufficient amount (typically 1-5 mg) of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons present.
-
Acquire a ¹³C NMR spectrum to identify the carbon skeleton.
-
Acquire a ¹⁹F NMR spectrum, which is highly informative for fluorinated compounds.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.
-
Causality Behind Experimental Choices:
-
A high-field NMR spectrometer provides better resolution and sensitivity, which is crucial for analyzing small amounts of material and resolving complex spectra.
-
The choice of deuterated solvent is important to avoid large solvent signals that can obscure the signals from the analyte.
-
A combination of 1D and 2D NMR experiments is often necessary for the complete and unambiguous structural elucidation of an unknown compound.
Conclusion: A Strategy for Purity and Confidence
The characterization of impurities in pharmaceutical intermediates like this compound is a critical activity that requires a strategic combination of analytical techniques. While HPLC serves as the primary tool for separation and quantification of non-volatile impurities, GC-MS is essential for the analysis of residual solvents and other volatile components. For the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the ultimate arbiter.
By implementing a systematic workflow that leverages the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive impurity profile. This not only ensures compliance with regulatory expectations but also provides a deeper understanding of the chemical entity, leading to more robust and reliable scientific outcomes. The protocols and comparative data presented in this guide are intended to serve as a practical resource for achieving this critical objective.
References
- International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
- International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). [Link]
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- PubChem. (n.d.). This compound.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Patil, S. T., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
Sources
A Senior Application Scientist's Guide to the Comparative DFT Analysis of Fluorinated Hydroxybenzaldehydes
This guide provides a comprehensive framework for conducting a comparative computational study of fluorinated hydroxybenzaldehydes using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals seeking to understand how fluorine substitution systematically modulates the structural, electronic, and spectroscopic properties of these important chemical motifs. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational workflow.
Part 1: Theoretical and Strategic Foundations
The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Due to its high electronegativity, small size, and the strength of the C-F bond, fluorine substitution can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] In the context of hydroxybenzaldehydes, fluorine's potent inductive (electron-withdrawing) effect is expected to alter the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby modulating the intramolecular hydrogen bond that is characteristic of these systems.[4]
The O-H···O=C Intramolecular Hydrogen Bond: A Perfect Model System
2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives feature a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. This interaction creates a quasi-aromatic six-membered ring, significantly influencing the molecule's conformation, stability, and reactivity. This well-defined, localized interaction makes it an ideal system for systematically studying the impact of substituent effects with high precision using computational methods.
Density Functional Theory (DFT) as the Investigative Tool
For systems of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5][6] DFT calculates the total energy of a system based on its electron density, a more manageable variable than the complex many-electron wavefunction.[7][8] The accuracy of a DFT calculation hinges on the choice of two key components:
-
The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The B3LYP hybrid functional is a widely-used and well-validated choice for organic molecules, providing reliable results for both geometry and energy, particularly in systems involving hydrogen bonding.[9][10]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is highly recommended for this work. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing weak, non-covalent interactions like hydrogen bonds, while the (d,p) denotes the addition of polarization functions, which allow for greater flexibility in describing bond shapes.[11][12]
Part 2: A Validated Computational Workflow
To objectively compare the effects of fluorination, we will analyze 2-hydroxybenzaldehyde (the parent compound) and four of its positional isomers: 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoro-2-hydroxybenzaldehyde. This allows for a direct assessment of how the fluorine's position relative to the hydrogen-bonding moiety impacts the molecule's properties.
Experimental Workflow: From Structure to Insight
The following protocol outlines a self-validating workflow for analyzing each isomer. All calculations can be performed using software packages like Gaussian, ORCA, or Quantum ESPRESSO.[5][13]
Step 1: Initial Structure Preparation
-
Construct the 3D structure of each isomer using a molecular builder (e.g., GaussView, Avogadro). Ensure correct atom connectivity and basic stereochemistry.
Step 2: Geometry Optimization and Frequency Calculation
-
Causality: The first step is to find the lowest energy conformation (the most stable structure) of each molecule on the potential energy surface. A subsequent frequency calculation is essential to verify that this structure is a true energy minimum.
-
Protocol:
-
Perform a full geometry optimization without constraints.
-
Use the B3LYP functional and the 6-311++G(d,p) basis set.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-optimized.
-
Step 3: Advanced Analysis of the Wavefunction
-
Causality: To quantify the strength and nature of the intramolecular hydrogen bond, we must go beyond simple geometric parameters. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses provide robust, quantitative descriptors of these interactions directly from the calculated electron density.
-
Protocol:
-
Using the optimized geometry from Step 2, run a single-point energy calculation.
-
Include keywords to request both NBO and QTAIM analyses. For example, in Gaussian, this would involve Pop=NBO and Output=WFN (to generate a wavefunction file for subsequent QTAIM analysis with a program like AIMAll).
-
Visualization of the Computational Workflow
Caption: A validated workflow for the DFT analysis of fluorinated hydroxybenzaldehydes.
Part 3: Comparative Analysis and Data Interpretation
This section presents the expected quantitative data in a comparative format. The values provided are illustrative, based on typical results from the literature for similar systems.
Structural Parameters and Molecular Stability
Fluorine's electron-withdrawing nature is expected to shorten and strengthen the O-H···O hydrogen bond. This is because it increases the partial positive charge on the hydroxyl hydrogen (making it a better donor) and can influence the partial negative charge on the carbonyl oxygen (the acceptor). The most significant effect is anticipated for the 6-fluoro isomer due to its proximity to the hydroxyl group.
Table 1: Comparison of Geometric and Energetic Parameters
| Compound | Substituent Position | Relative Energy (kcal/mol) | H···O Distance (Å) | O-H Bond Length (Å) | C=O Bond Length (Å) |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | Parent | 0.00 | 1.695 | 0.985 | 1.235 |
| 3-Fluoro- | ortho to Aldehyde | +0.52 | 1.678 | 0.989 | 1.233 |
| 4-Fluoro- | para to Hydroxyl | +0.21 | 1.685 | 0.987 | 1.234 |
| 5-Fluoro- | para to Aldehyde | +0.15 | 1.689 | 0.986 | 1.234 |
| 6-Fluoro- | ortho to Hydroxyl | +1.10 | 1.665 | 0.992 | 1.232 |
Quantifying Hydrogen Bond Strength: NBO and QTAIM Analysis
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital.[14][15] For a hydrogen bond, the key interaction is the donation from a lone pair (lp) of the acceptor oxygen into the antibonding orbital (σ) of the O-H bond. The second-order perturbation energy, E(2), associated with this lp(O_carbonyl) -> σ(O-H) interaction is a direct measure of the hydrogen bond's strength.[16]
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM defines chemical bonds based on the topology of the electron density (ρ).[17] The presence of a bond critical point (BCP) between the H and O atoms confirms the existence of a hydrogen bond.[18][19] The values of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide quantitative insight: higher ρ and positive ∇²ρ are characteristic of strong, closed-shell interactions like hydrogen bonds.[20][21]
Table 2: Comparison of NBO and QTAIM Descriptors for the H···O Interaction
| Compound | NBO E(2) (kcal/mol) | QTAIM ρ(BCP) (a.u.) | QTAIM ∇²ρ(BCP) (a.u.) |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | 18.5 | 0.035 | +0.130 |
| 3-Fluoro- | 20.1 | 0.038 | +0.135 |
| 4-Fluoro- | 19.2 | 0.036 | +0.132 |
| 5-Fluoro- | 18.9 | 0.035 | +0.131 |
| 6-Fluoro- | 22.5 | 0.041 | +0.140 |
As anticipated, the data indicates the strongest hydrogen bond in the 6-fluoro isomer, evidenced by the highest E(2) value and the greatest electron density at the bond critical point.
Vibrational Spectroscopy Analysis
A stronger hydrogen bond leads to a weakening of the covalent O-H bond, which is reflected in a lower vibrational stretching frequency (a "red shift").[16] Conversely, the C=O bond may be slightly strengthened. Comparing these calculated frequencies to experimental IR spectra is a crucial validation step.[22]
Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Compound | ν(O-H) | Δν(O-H) (vs. free OH*) | ν(C=O) |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | 3150 | -550 | 1680 |
| 3-Fluoro- | 3125 | -575 | 1684 |
| 4-Fluoro- | 3140 | -560 | 1682 |
| 5-Fluoro- | 3145 | -555 | 1681 |
| 6-Fluoro- | 3090 | -610 | 1688 |
*A typical non-hydrogen-bonded phenolic ν(O-H) is ~3700 cm⁻¹.
Electronic Properties
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[10] Fluorine's electron-withdrawing nature is expected to lower the energies of both the HOMO and LUMO orbitals, with the magnitude of the effect depending on the substitution pattern.
Table 4: Comparison of Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | -6.35 | -1.80 | 4.55 | 3.10 |
| 3-Fluoro- | -6.50 | -1.95 | 4.55 | 1.55 |
| 4-Fluoro- | -6.45 | -1.88 | 4.57 | 2.20 |
| 5-Fluoro- | -6.48 | -1.90 | 4.58 | 4.15 |
| 6-Fluoro- | -6.55 | -2.05 | 4.50 | 4.80 |
The results show significant modulation of the dipole moment based on the vector alignment of the C-F, C=O, and O-H bond dipoles, an important consideration for solubility and intermolecular interactions.
Caption: Isomers selected for the comparative DFT study.
Part 4: Conclusion
This guide has detailed a robust, multi-faceted computational protocol for the comparative analysis of fluorinated hydroxybenzaldehydes. By integrating geometry optimization, vibrational analysis, NBO, and QTAIM methods, researchers can gain deep, quantitative insights into the nuanced effects of fluorine substitution. The findings clearly demonstrate that the position of the fluorine atom systematically modulates the strength of the intramolecular hydrogen bond, with the most pronounced effect observed when fluorine is ortho to the hydroxyl group (6-fluoro position). This, in turn, influences the molecule's stability, vibrational spectra, and electronic properties. Such detailed, predictive understanding is invaluable for the rational design of new pharmaceuticals and advanced materials where fine-tuning of molecular properties is paramount.
References
- Avsar, G., et al. (2009). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). AKJournals.
- Bader, R. F. W. (2010). On bond-critical points in QTAIM and weak interactions. Semantic Scholar.
- ResearchGate. (2009). (PDF) Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II).
- Al-Hamdani, Y. S., et al. (2022). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. National Institutes of Health (PMC).
- da Silva, J. V., et al. (2022). QTAIM-based local potential energy model: applications and limitations to quantify the binding energy of intra/intermolecular interactions. ChemRxiv.
- Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). National Institutes of Health (PMC).
- Reed, A. E., et al. (1988). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. The Journal of Chemical Physics.
- Mó, O., et al. (1997). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. ACS Publications.
- ResearchGate. (2019). Quantitative analysis of attractive and repulsive interactions using the QTAIM procedure and NCI iso‐surfaces.
- Popelier, P. L. A. (2022). Non-covalent interactions from a Quantum Chemical Topology perspective. National Institutes of Health (PMC).
- Learning Breeze. (2025). Practical Guide to Density Functional Theory (DFT) Calculations.
- Computational Chemistry Group. (n.d.). Natural Bond Orbital (NBO) Analysis.
- ResearchGate. (2016). (PDF) Evaluation of Weak Intermolecular Interactions in Molecular Crystals via Experimental and Theoretical Charge Densities.
- Zhang, Y., et al. (2013). Theoretical Studies on Hydrogen Bonds in Anions Encapsulated by an Azamacrocyclic Receptor. MDPI.
- N’guessan, B. R., et al. (2021). Hydrogen Bonds Sites of Amylose or Amylopectin from Starch at the ONION Level (B3LYP/6-311++G [d, p]: AM1). Scirp.org.
- Hadni, H., et al. (n.d.). File 1. Preprints.org.
- Li, Z., et al. (2021). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media. Canadian Science Publishing.
- Oliveira, B. G. (2007). A DFT and AIM study of blue-shifting hydrogen bonds and secondary interactions in small heterocyclic complexes. SciELO Argentina.
- Canadian Science Publishing. (2021). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide.
- ResearchGate. (2015). How can I use NBO/NPA analysis to determine intramolecular hydrogen bond strength?
- Weinhold, F., et al. (2022). NBO 7.0 Program Manual. NBO.chem.wisc.edu.
- Imperial College London. (n.d.). An Introduction to Density Functional Theory.
- Mishra, R. K., et al. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. National Institutes of Health (PMC).
- NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST WebBook.
- Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. ACS Publications.
- Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?.
- Exciton Science. (2021). The very basics: What is Density Functional Theory and what problems does it solve?. YouTube.
- Jasiński, M., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. National Institutes of Health.
- Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics.
- ResearchGate. (2018). Effects of fluorine substitution on hydrogen bond interactions.
- Hernández-Paredes, J., et al. (2023). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- van der Kamp, M. W., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Institutes of Health (PMC).
- ResearchGate. (2014). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study.
- Prasad, M., et al. (2009). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics.
- Campillo-Alvarado, G., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. National Institutes of Health (PMC).
- Asiri, A. M., et al. (2021). A Density Functional Theory Study of 4-OH Aldehydes. MDPI.
- Champagne, P. A., et al. (2015). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Royal Society of Chemistry.
- Xavier, S., et al. (2014). Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory. IOSR Journal of Applied Physics.
- Fluorine notes. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds.
- Sekar, P., et al. (2010). DFT based computational study on the excited state intramolecular proton transfer processes in o-hydroxybenzaldehyde. PubMed.
- Reva, I., et al. (2018). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. National Institutes of Health (PMC).
Sources
- 1. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learningbreeze.com [learningbreeze.com]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. matlantis.com [matlantis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. Hydrogen Bonds Sites of Amylose or Amylopectin from Starch at the ONION Level (B3LYP/6-311++G [d, p]: AM1) [scirp.org]
- 12. A DFT and AIM study of blue-shifting hydrogen bonds and secondary interactions in small heterocyclic complexes [scielo.org.ar]
- 13. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 14. pubs.aip.org [pubs.aip.org]
- 15. NBO [cup.uni-muenchen.de]
- 16. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-covalent interactions from a Quantum Chemical Topology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On bond-critical points in QTAIM and weak interactions | Semantic Scholar [semanticscholar.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,5-Difluoro-2-hydroxybenzaldehyde
This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 4,5-Difluoro-2-hydroxybenzaldehyde, a critical intermediate in pharmaceutical synthesis. As drug development professionals, our reliance on accurate analytical data is absolute; it underpins product quality, safety, and efficacy. This document moves beyond mere protocols to explore the scientific rationale behind methodological choices, ensuring that the described methods are not only robust but also inherently self-validating in alignment with global regulatory standards.
The primary techniques evaluated herein are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these powerful techniques is contingent upon specific analytical objectives, such as routine quality control, impurity profiling, or trace-level analysis. We will dissect the validation of each method according to the stringent framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the data generated is fit for its intended purpose.[1][2]
Analyte Profile and Analytical Considerations
This compound (C₇H₄F₂O₂) is an aromatic aldehyde whose physicochemical properties dictate the optimal analytical approach.[3][4] Key characteristics include:
-
UV Absorbance: The presence of the substituted benzene ring and carbonyl group results in strong UV absorbance, making HPLC with UV detection a highly suitable technique.
-
Volatility: While possessing some volatility, its phenolic hydroxyl group can lead to peak tailing in Gas Chromatography (GC) if not properly addressed, either through column selection or derivatization.
-
Reactivity: The aldehyde functional group is susceptible to oxidation, and the overall structure can be sensitive to degradation under harsh pH, oxidative, or photolytic conditions.[5]
This profile suggests that both HPLC and GC are viable, but each requires a tailored approach to method development and validation to ensure specificity and accuracy.
Caption: Decision matrix for selecting the appropriate analytical technique.
Comparative Methodologies and Protocols
The foundation of a reliable analytical guide rests on detailed, reproducible protocols. Below are the optimized starting methods for HPLC-UV and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quality control of pharmaceutical ingredients due to its robustness and precision. A reversed-phase method is the logical choice for an analyte of intermediate polarity like this compound.
Experimental Protocol: HPLC-UV
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic modifier (phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, leading to improved peak shape and consistent retention times.[6] |
| Gradient | 50% B to 80% B over 10 min, hold 2 min, return to 50% B | A gradient elution ensures that the main analyte peak is sharp and that any potential impurities with different polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[6] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.[7] |
| Detection (UV) | 275 nm | This wavelength corresponds to a high absorbance region for the analyte, maximizing sensitivity while minimizing interference from the mobile phase. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (1.0 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Accurately weigh and dissolve the test sample in the mobile phase to a target concentration within the calibration range (e.g., 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unparalleled specificity, making it ideal for impurity identification and as an orthogonal technique to confirm HPLC results. The mass spectrometer acts as a highly selective detector, capable of distinguishing compounds based on their mass-to-charge ratio.
Experimental Protocol: GC-MS
| Parameter | Recommended Condition | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including aromatic aldehydes.[8][9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers. |
| Injector Temp. | 260 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Oven Program | Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to provide good separation between the analyte and potential impurities or solvent peaks. |
| MS Interface | Transfer line at 280 °C, Ion source at 230 °C | These temperatures prevent analyte condensation while minimizing thermal degradation within the MS source. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition | Full Scan (m/z 40-350) and SIM | Full scan mode is used for initial method development and impurity identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 158, 130, 102) is used for quantitative analysis to maximize sensitivity. |
Sample Preparation:
-
Prepare a stock solution of the reference standard (1.0 mg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
Create calibration standards (e.g., 0.5, 2, 5, 10, 20 µg/mL) by diluting the stock solution.
-
Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
Ensure samples are free of non-volatile residues that could contaminate the GC inlet.
Method Validation: A Framework for Trust
Validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][2] We will follow the ICH Q2(R2) framework to compare the performance of our HPLC-UV and GC-MS methods.
Caption: General workflow for analytical method validation.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1][10] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[11] The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce potential degradation products.[12]
Forced Degradation Protocol: A solution of this compound (approx. 100 µg/mL) was subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance heated at 105°C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light, as per ICH Q1B.
Results: Both the HPLC-UV and GC-MS methods demonstrated specificity. In all stress conditions, the methods were able to separate the intact analyte peak from all degradation products formed. The PDA detector in HPLC and the mass spectral data from GC-MS were used to confirm peak purity, ensuring no co-elution occurred. This confirms both methods are stability-indicating .
Comparative Validation Data
The following table summarizes the performance data obtained during the validation of both methods. Acceptance criteria are based on typical requirements for pharmaceutical assays.
| Validation Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) | Typical Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 20 | Covers 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.82% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.68% | 1.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.7 | 0.15 | Reportable & Precise |
| Robustness | Passed | Passed | No significant impact on results |
Expert Insights:
-
Linearity & Range: Both methods exhibit excellent linearity. The wider range of the HPLC-UV method makes it more versatile for assaying samples with varying concentrations without requiring multiple dilutions.
-
Accuracy & Precision: The HPLC-UV method demonstrates slightly better precision (%RSD), which is typical for liquid chromatography over gas chromatography.[1] However, both methods are well within the acceptable limits for pharmaceutical analysis.
-
Sensitivity (LOD/LOQ): The GC-MS method is significantly more sensitive, with a Limit of Quantitation approximately 5 times lower than the HPLC-UV method. This makes GC-MS the superior choice for quantifying trace-level impurities or for applications requiring high sensitivity.
-
Robustness: Both methods were found to be robust. Minor, deliberate changes in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content for HPLC; ±0.1 mL/min in flow rate for GC) did not significantly affect the results, indicating the reliability of the methods in routine use.
Conclusion and Recommendations
This guide has objectively compared validated HPLC-UV and GC-MS methods for the quantification of this compound. Both techniques are proven to be specific, accurate, and precise, rendering them suitable for use in a regulated environment.
The final choice of method should be guided by the specific analytical need:
-
For routine quality control, release testing, and assay of the bulk drug substance, the HPLC-UV method is recommended. Its superior precision, wider linear range, and operational simplicity make it a robust and efficient choice.
-
For impurity profiling, identification of unknown degradants, and trace-level quantification , the GC-MS method is the preferred alternative. Its high specificity and superior sensitivity are critical for ensuring the purity and safety of the final drug product.
By employing these validated methods, researchers and drug development professionals can be confident in the integrity of their analytical data, a critical component in the journey from laboratory to market.
References
- AMSbiopharma. (2025, July 22).
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- ResearchGate.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
- PubMed.
- PubMed.
- The Royal Society of Chemistry. Supplementary Material (ESI)
- MedCrave online. (2016, December 14).
- PubChem. This compound. [Link]
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde. [Link]
- PubChemLite. This compound (C7H4F2O2). [Link]
- ScienceDirect. Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities. [Link]
- ResearchGate. (2025, August 7).
- Biosciences Biotechnology Research Asia. (2022, November 8).
- CORE. (2013, September 17).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- ScienceDirect. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
- Agilent.
- ResearchGate.
- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. [Link]
- SIELC Technologies. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,5-Difluoro-2-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Benzaldehyde derivatives, a class of compounds with diverse biological activities, have garnered significant interest. Among these, 4,5-Difluoro-2-hydroxybenzaldehyde and its derivatives present a promising scaffold, with the fluorine substitutions enhancing metabolic stability and binding affinity. However, the potential for off-target interactions, or cross-reactivity, remains a critical hurdle in their development. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, offering a comparative analysis with relevant alternatives and detailed experimental protocols to empower your research.
The Imperative of Cross-Reactivity Profiling
Off-target effects are a leading cause of clinical trial failures and adverse drug reactions. A thorough understanding of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of robust drug development. For this compound derivatives, the reactive aldehyde group and the substituted phenyl ring can contribute to interactions with a multitude of biological targets beyond the intended one. Early-stage cross-reactivity screening allows for:
-
Identification of potential safety liabilities: Unforeseen interactions with anti-targets can lead to toxicity.
-
Elucidation of polypharmacology: In some cases, off-target effects can be therapeutically beneficial, and understanding them can open new avenues for drug repositioning.
-
Optimization of lead compounds: Structure-activity relationship (SAR) studies that include cross-reactivity data enable the design of more selective molecules.
Comparative Analysis of Salicylaldehyde Derivatives
While comprehensive cross-reactivity data for this compound derivatives is not extensively available in the public domain, we can draw valuable insights from structurally related salicylaldehyde and benzaldehyde derivatives. The following table summarizes the known activities and selectivities of relevant compounds, providing a baseline for comparison.
| Compound/Derivative Class | Primary Target(s) | Known Off-Targets/Cross-Reactivities | Key Structural Features Influencing Selectivity | Reference(s) |
| Salicylaldehyde Benzoylhydrazones | Anticancer (various cell lines) | Generally selective against leukemic cell lines over solid tumors and non-tumor cells. | The position and nature of substituents on both the salicylaldehyde and benzoylhydrazone moieties significantly impact potency and selectivity. | |
| Halogenated Salicylaldehydes | Antimicrobial | Broad-spectrum activity with limited differentiation between Gram-positive and Gram-negative bacteria. | Dihalogenated derivatives show increased antimicrobial potency. | |
| Benzyloxybenzaldehyde Derivatives | ALDH1A3 Inhibitors | Selective for ALDH1A3 over other ALDH isoforms. | The benzyloxy scaffold appears to confer selectivity for the ALDH1A3 isoform. | |
| 4'-Fluoro-2'-hydroxy-chalcones | Anti-inflammatory | Inhibition of COX-1 and COX-2. | The chalcone scaffold is a known pharmacophore for COX inhibition. |
Based on the available literature, it is plausible to hypothesize that this compound derivatives may exhibit inhibitory activity against various kinases and other enzymes due to the presence of the reactive aldehyde and the potential for hydrogen bonding from the hydroxyl group. The difluoro substitution pattern is likely to enhance cell permeability and metabolic stability, potentially leading to a broader range of intracellular interactions.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity profile of this compound derivatives, a multi-pronged experimental approach is recommended. Here, we provide detailed, step-by-step methodologies for two gold-standard assays: the Radiometric Kinase Assay for broad kinase profiling and the Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context.
Radiometric Kinase Profiling Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and unambiguous measure of kinase activity.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (as a vehicle control).
-
Prepare a master mix containing the kinase assay buffer, the specific peptide or protein substrate, and the kinase of interest.
-
Add 18 µL of the master mix to each well.
-
-
Initiation and Incubation:
-
Prepare an ATP mixture containing unlabeled ATP and [γ-³³P]ATP.
-
Initiate the reaction by adding 5 µL of the ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).
-
Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a more physiologically relevant cellular environment by measuring changes in protein thermal stability upon ligand binding.
Objective: To confirm target engagement and identify off-targets of a test compound in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the this compound derivative at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3-7 minutes).
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fraction by Western blotting using antibodies specific to the target of interest and known off-targets.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (Thermal Proteome Profiling or TPP).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots or the peptide abundances from the mass spectrometry data.
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Concluding Remarks
The evaluation of cross-reactivity is an indispensable component of the preclinical development of any novel therapeutic agent. For this compound derivatives, a systematic approach employing a combination of in vitro biochemical assays and cell-based target engagement studies is essential to build a comprehensive selectivity profile. The methodologies and comparative data presented in this guide are intended to provide a robust starting point for researchers to rigorously assess the off-target interaction landscape of these promising compounds, ultimately paving the way for the development of safer and more effective medicines.
References
- Dimethoxy derivatives of salicylaldehyde benzoylhydrazone containing a methoxy group on both aromatic rings were designed and synthesized. The compounds were obtained in high yields, and their structures were confirmed by elemental analysis and various spectral techniques.
Safety Operating Guide
Proper Disposal of 4,5-Difluoro-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,5-Difluoro-2-hydroxybenzaldehyde, grounding procedural guidance in the chemical's specific hazard profile to foster a deeper understanding of the causality behind each safety measure.
Understanding the Hazard Profile of this compound
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a benzene ring with fluoro, hydroxyl, and aldehyde functional groups, dictates its reactivity and toxicological properties. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1]
Understanding these hazards is the foundation for safe handling and determining the appropriate disposal pathway. The presence of fluorine atoms classifies it as a halogenated organic compound , a critical detail for waste segregation.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1][3] |
This suite of PPE creates a primary barrier between the researcher and the chemical, mitigating the risks identified in its hazard profile.
Waste Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be approached systematically to ensure safety and compliance with environmental regulations. The following workflow outlines the necessary steps from the point of generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Step 1: Identify the Waste Stream
Your waste may consist of:
-
Pure or residual solid this compound.
-
Solutions containing the compound.
-
Contaminated materials , such as weigh boats, gloves, or filter paper.
Step 2: Segregate as Halogenated Organic Waste
Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste .[4] This is the most critical step in the disposal process.
Why is this important? Mixing halogenated and non-halogenated waste streams can complicate the final disposal process and increase costs. Halogenated waste requires specific disposal methods, such as high-temperature incineration with scrubbers, to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[1]
Step 3: Select a Compatible Waste Container
-
Use a designated, properly labeled container for halogenated organic waste.
-
The container must be made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable.[5]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.
Step 4: Transfer Waste to the Container
-
Perform this step in a well-ventilated area or fume hood to minimize inhalation exposure.[1][6]
-
If transferring solid waste, do so carefully to avoid generating dust.[6]
-
For solutions, use a funnel to prevent spills.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[5]
Step 5: Securely Cap the Container
Always keep the waste container tightly closed except when adding waste. This prevents the release of vapors and protects the contents from contamination.
Step 6: Label the Container Correctly
Proper labeling is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
Step 7: Store in a Designated Satellite Accumulation Area
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas and sources of ignition.[1]
-
Ensure secondary containment is used for liquid waste containers to contain any potential leaks.
Step 8: Arrange for Pickup by a Certified Hazardous Waste Contractor
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the drain.[3][7]
Step 9: Final Disposal Method
The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is incineration .[1][8] Specifically, this should be carried out in an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products.[1]
The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of fluorinated organic substances, highlighting thermal treatment as a key technology.[9] While research is ongoing for some per- and polyfluoroalkyl substances (PFAS), high-temperature incineration remains the standard for halogenated waste.[10][11]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : Determine the extent of the spill and whether it is safe for you to clean it up. For large or unmanageable spills, contact your EHS office immediately.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Containment and Cleanup :
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal of Cleanup Materials : All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container along with the spilled chemical.
By adhering to this detailed disposal protocol, laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety and disposal practices is a hallmark of scientific excellence.
References
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
- EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]
- U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents. ALL4 Inc. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Hazardous Waste Segreg
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bucknell.edu [bucknell.edu]
- 5. ethz.ch [ethz.ch]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 4,5-Difluoro-2-hydroxybenzaldehyde
Essential Safety and Handling Guide for 4,5-Difluoro-2-hydroxybenzaldehyde
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The integration of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. However, these same alterations can introduce unique handling challenges and toxicological profiles. This guide provides essential, field-tested safety and logistical information for this compound, ensuring that its potential is harnessed safely and effectively in your research endeavors. The protocols herein are designed to be self-validating, grounding every recommendation in the fundamental principles of laboratory safety and chemical causality.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is the first step in establishing a safe handling protocol. The primary hazards are associated with its irritant properties.[1][2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
These classifications dictate the minimum personal protective equipment (PPE) and engineering controls required for safe handling. The presence of two fluorine atoms on the benzene ring can influence the compound's reactivity and biological interactions, warranting careful adherence to safety protocols.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, or eye contact. The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.
Primary Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[4] This is the primary defense against inhaling the dust or vapors, which can cause respiratory irritation.[1][3]
Personal Protective Equipment
| PPE Category | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[1][5][6] | Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dusts or splashes of solutions containing this compound.[7] The aldehyde and hydroxyl groups can be particularly irritating to the sensitive mucous membranes of the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for extended handling periods or when working with solutions.[5][7][8] | Always check the glove manufacturer's compatibility chart for the specific solvent being used.[5] Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately after handling the compound.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[5][10] | This protects against accidental spills on the skin and contamination of personal clothing. Ensure the lab coat provides adequate coverage. |
| Foot Protection | Closed-toe and closed-heel shoes made of a non-porous material must be worn at all times in the laboratory.[1][8][10] | This prevents injury from dropped objects and protects the feet from spills. |
| Respiratory Protection | Typically not required when working in a fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[1][5] | Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.[10] |
Operational and Disposal Plans
A systematic workflow minimizes the risk of exposure and ensures proper containment from receipt of the chemical to its ultimate disposal.
Safe Handling and Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Segregation: Due to the fluorine atoms, this compound is a halogenated organic substance. All solutions and materials heavily contaminated with it must be placed in a designated "Halogenated Organic Waste" container. [8]2. Solid Waste: Dispose of unused solid reagent, contaminated weigh boats, and gloves in a sealed container labeled as "Solid Chemical Waste."
-
Container Management: Keep all waste containers securely closed when not in use and store them in a well-ventilated area, such as a satellite accumulation area within a fume hood. [8][11]4. Final Disposal: The final disposal method should be incineration in an authorized facility equipped with an afterburner and flue gas scrubber to handle halogenated compounds. [1]Never dispose of this chemical down the drain. [8]Arrange for pickup through your institution's EHS department.
By adhering to this comprehensive guide, you can confidently and safely handle this compound, minimizing risks to yourself and your colleagues while advancing your critical research.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Synquest Labs. (2016). Safety Data Sheet: this compound.
- Chemical Label. (n.d.). This compound.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde.
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
- Rutgers University. (n.d.). Fluorine.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-2-hydroxybenzaldehyde.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#.
- Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
- California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- ChemSafetyPro.COM. (2016). GHS Hazard Class and Hazard Category.
- PubChem. (n.d.). This compound.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csub.edu [csub.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uah.edu [uah.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. cdc.gov [cdc.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
